molecular formula C5H10ClNO2S B1455901 Thiomorpholine-2-carboxylic acid hydrochloride CAS No. 88492-50-6

Thiomorpholine-2-carboxylic acid hydrochloride

Numéro de catalogue: B1455901
Numéro CAS: 88492-50-6
Poids moléculaire: 183.66 g/mol
Clé InChI: ZHHJLAWRQBBMSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thiomorpholine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2S and its molecular weight is 183.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

thiomorpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHJLAWRQBBMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735764
Record name Thiomorpholine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88492-50-6
Record name Thiomorpholine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Thiomorpholine-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of thiomorpholine-2-carboxylic acid hydrochloride. As a pivotal heterocyclic scaffold in medicinal chemistry, unambiguous characterization of this molecule is paramount for advancing drug discovery and development programs.[1] The thiomorpholine ring, a sulfur-containing analogue of morpholine, is a privileged structure known to impart favorable physicochemical and pharmacological properties to bioactive molecules.[2] The introduction of a carboxylic acid at the 2-position provides a crucial handle for synthetic elaboration, enabling the creation of diverse chemical libraries for screening.[2]

This document moves beyond a simple recitation of analytical techniques. It is designed to provide a strategic and logical workflow, explaining the causality behind experimental choices and emphasizing self-validating systems to ensure the highest degree of scientific integrity.

Foundational Understanding: Physicochemical Properties and Synthesis

A thorough understanding of the molecule's basic characteristics and synthetic origin is the logical starting point for any structure elucidation campaign.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The presence of the carboxylic acid and the hydrochloride salt of the secondary amine imparts moderate polarity and aqueous solubility.

PropertyValueSource
Molecular FormulaC₅H₁₀ClNO₂S[3][4]
Molecular Weight183.66 g/mol [3][4]
IUPAC NameThis compound[5]
CAS Number88492-50-6[3][4]

The thiomorpholine ring typically adopts a chair conformation to minimize steric strain.[5][6] The carboxylic acid substituent at the C2 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable.

Synthetic Pathway Overview

A common synthetic route to thiomorpholine-2-carboxylic acid involves the cyclization of an appropriate amino acid precursor. For instance, the intramolecular cyclization of S-(2-chloroethyl)-cysteine can yield the thiomorpholine ring system.[6] The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid. Understanding the synthetic route is crucial as it provides insights into potential impurities and byproducts that may need to be identified and characterized during the elucidation process.

The Analytical Workflow: A Multi-Technique Approach

The definitive structure elucidation of this compound necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining Elemental Composition and Fragmentation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, as it can distinguish between compounds with the same nominal mass but different elemental formulas.[2]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or water.

  • Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Employ a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Expected Data and Interpretation

For thiomorpholine-2-carboxylic acid (the free base), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 148.0427. HRMS analysis should confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental formula C₅H₁₀NO₂S⁺.

Fragmentation analysis can further corroborate the proposed structure. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45).[2]

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

Expected Data and Interpretation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. The exact shifts will be solvent-dependent.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H2/C2~4.0-4.5 (dd)~60-65H2 -> C3, C6, COOH
H3/C3~3.0-3.8 (m)~45-50H3 -> C2, C5
H5/C5~2.8-3.5 (m)~25-30H5 -> C3, C6
H6/C6~2.5-3.2 (m)~50-55H6 -> C2, C5
COOH~170-175--
  • ¹H NMR: The spectrum will show distinct multiplets for the diastereotopic protons of the thiomorpholine ring. The proton at C2, being adjacent to the carboxylic acid, is expected to be the most downfield of the ring protons.

  • ¹³C NMR: The spectrum will display five signals corresponding to the five carbon atoms of the molecule. The carboxyl carbon will be the most downfield signal.

  • COSY: Will reveal the coupling network between the protons on adjacent carbons (e.g., H2 with H3, H3 with the protons on the adjacent methylene group).

  • HSQC: Will directly correlate each proton signal to its attached carbon.

  • HMBC: Is crucial for establishing the overall connectivity. For example, correlations from the C2 proton to the carboxyl carbon and to the carbons of the thiomorpholine ring will confirm the position of the carboxylic acid group.

Caption: Connectivity map of thiomorpholine-2-carboxylic acid established by 2D NMR.

Fourier-Transform Infrared Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
N-H stretch (ammonium salt)3200-2800
C-H stretch (aliphatic)3000-2850
C=O stretch (carboxylic acid)1730-1700
C-N stretch1250-1020
C-S stretch800-600

The presence of these characteristic bands provides strong confirmatory evidence for the proposed structure.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray crystallography provides the most unambiguous and detailed structural information, including bond lengths, bond angles, and absolute stereochemistry.[7] Obtaining suitable crystals is often the rate-limiting step.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

Expected Data and Interpretation

A successful X-ray crystallographic analysis will yield a three-dimensional model of the molecule, confirming the connectivity, the chair conformation of the thiomorpholine ring, and the relative stereochemistry of the substituents.[8] This technique provides the ultimate, irrefutable evidence for the proposed structure.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the strategic integration of several analytical techniques. By following the logical workflow outlined in this guide—from foundational physicochemical and synthetic knowledge to the detailed spectroscopic and crystallographic analyses—researchers can achieve an unambiguous and robust characterization of this important molecule. This high level of structural integrity is essential for its successful application in drug discovery and development.

References

Synthesis of Thiomorpholine-2-carboxylic Acid Hydrochloride: Pathways, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: Thiomorpholine-2-carboxylic acid is a pivotal chiral building block in medicinal chemistry and drug development, serving as a constrained analog of cysteine and a key component in various pharmacologically active molecules. This guide provides an in-depth technical overview of the primary synthetic pathways to its hydrochloride salt. We will dissect the most prominent synthesis strategy starting from the chiral pool, detailing the mechanistic rationale, experimental protocols, and key optimization parameters. Furthermore, alternative and industrial-scale approaches for the synthesis of the core thiomorpholine scaffold are examined and compared, including modern photochemical continuous flow methods. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and practical application of this important heterocyclic compound.

Introduction: The Thiomorpholine Scaffold in Medicinal Chemistry

The Significance of Heterocyclic Scaffolds

Heterocyclic compounds, which feature at least one non-carbon atom within a cyclic framework, represent the largest and most diverse class of organic molecules.[1] Their prevalence is particularly notable in the pharmaceutical sciences, where the majority of drugs and biologically active agrochemicals are based on heterocyclic structures.[1] The inclusion of heteroatoms such as nitrogen, sulfur, or oxygen imparts unique physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for effective drug-receptor interactions.[1]

The Thiomorpholine Ring as a Privileged Structure

Within this vast class, the thiomorpholine ring is recognized as a "privileged structure" in medicinal chemistry.[1][2] As a thio-analogue of morpholine, where the oxygen atom is replaced by sulfur, the thiomorpholine moiety offers a distinct lipophilicity profile.[1][2] The sulfur atom also introduces a "metabolically soft spot," allowing for potential oxidation to the corresponding sulfoxide or sulfone, which can modulate the compound's biological activity and pharmacokinetic properties.[1] Consequently, the thiomorpholine scaffold is found in a wide array of compounds with demonstrated antimalarial, antibiotic, antioxidant, and hypolipidemic activities.[1][2]

Thiomorpholine-2-carboxylic acid: A Key Chiral Building Block

Thiomorpholine-2-carboxylic acid, particularly in its enantiomerically pure form, is a crucial building block for synthesizing novel bioactive molecules.[1] The presence of the carboxylic acid at the C-2 position provides a convenient handle for derivatization, enabling the construction of diverse chemical libraries for drug discovery programs. The stereochemistry at this chiral center is often critical for pharmacological activity, making enantioselective synthesis a primary concern for researchers.[1]

Retrosynthetic Analysis and Core Strategies

The primary challenge in synthesizing Thiomorpholine-2-carboxylic acid lies in controlling the stereochemistry at the C-2 position. A retrosynthetic analysis reveals two main logical approaches. The most efficient strategy involves starting from a readily available, enantiopure precursor that already contains the required C-2 stereocenter and carboxylic acid functionality. L-Cysteine is the ideal candidate for this role.

G Target Thiomorpholine-2-carboxylic acid Intermediates Open-chain precursor (S-alkylated cysteine) Target->Intermediates C-N bond disconnection Starting_Materials L-Cysteine + C2 Electrophile (e.g., 1,2-dibromoethane) Intermediates->Starting_Materials C-S bond disconnection

Caption: Retrosynthetic analysis of Thiomorpholine-2-carboxylic acid.

This approach builds the heterocyclic ring around the existing chiral fragment, preserving the stereochemical integrity. An alternative, though far more complex and less common approach, would involve the non-stereoselective synthesis of the racemic acid followed by chiral resolution.

Primary Synthesis Pathway: From L-Cysteine

The most direct and stereochemically controlled synthesis of (S)-Thiomorpholine-2-carboxylic acid hydrochloride starts with L-cysteine and a suitable two-carbon electrophile, such as 1,2-dibromoethane or 1,2-dichloroethane. This method proceeds via a sequential S-alkylation followed by an intramolecular N-alkylation (cyclization).

Mechanistic Rationale

The synthesis leverages the differential nucleophilicity of the thiol and amine groups of cysteine. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate, which readily attacks one of the electrophilic carbons of the 1,2-dihaloethane in an SN2 reaction. The second step involves the intramolecular cyclization where the amino group attacks the remaining carbon-halogen bond to form the six-membered thiomorpholine ring. The use of a base is crucial in both steps to neutralize the generated acid (HBr or HCl).

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Salt Formation Cysteine L-Cysteine Intermediate S-(2-bromoethyl)-cysteine (Intermediate) Cysteine->Intermediate DBE Br-CH2-CH2-Br DBE->Intermediate Base1 2 eq. Base (e.g., NaHCO3) Base1->Intermediate Cyclization Heat Intermediate->Cyclization Product (S)-Thiomorpholine- 2-carboxylic acid Cyclization->Product HCl HCl in Ether Product->HCl FinalProduct Final Product (Hydrochloride Salt) HCl->FinalProduct

Caption: Synthesis workflow from L-Cysteine.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add L-cysteine (1.0 eq.) and a suitable solvent such as a mixture of ethanol and water (e.g., 1:1 v/v).

  • Basification & S-Alkylation: Add sodium bicarbonate (2.2 eq.) to the suspension. Slowly add 1,2-dibromoethane (1.1 eq.) to the mixture at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Acidify the filtrate to pH ~3 with concentrated HCl.

  • Isolation: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Hydrochloride Salt Formation: Dissolve the purified free-base in a minimal amount of a suitable alcohol (e.g., methanol or ethanol) and add a solution of HCl in diethyl ether until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield Thiomorpholine-2-carboxylic acid hydrochloride.

Alternative & Industrial-Scale Approaches to the Thiomorpholine Core

While the cysteine-based route is ideal for the chiral 2-carboxylic acid derivative, other methods are prominent for producing the parent thiomorpholine ring, which is a significant industrial commodity.

Photochemical Thiol-Ene Approach in Continuous Flow

A modern and highly efficient method involves a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow system.[3][4][5]

  • Mechanism: This process utilizes inexpensive and readily available starting materials: cysteamine hydrochloride and vinyl chloride.[3][4] The key step is a photochemical thiol-ene "click" reaction, which proceeds via a free-radical mechanism.[1][3] UV irradiation, in the presence of an inexpensive organic photocatalyst like 9-fluorenone, generates a thiyl radical from cysteamine. This radical adds across the double bond of vinyl chloride to form a "half-mustard" intermediate.[1][4] This intermediate is then cyclized in-line by introducing a base.[3][4]

  • Advantages: This method is highly scalable, atom-efficient, and can be performed under highly concentrated conditions (e.g., 4 M), making it attractive for industrial production.[3][4][5] The use of continuous flow technology enhances safety, particularly when handling gaseous reagents like vinyl chloride.[4]

G Cysteamine Cysteamine HCl + Vinyl Chloride in MeOH Photoreactor Flow Photoreactor (UV-LED, Photocatalyst) Cysteamine->Photoreactor Mixing T-Mixer Photoreactor->Mixing Half-mustard intermediate CyclizationReactor Heated Coil Reactor (Cyclization) Mixing->CyclizationReactor Base Base (e.g., DIPEA) Base->Mixing Output Thiomorpholine CyclizationReactor->Output

Caption: Continuous flow synthesis of the Thiomorpholine core.

Classical Synthesis from Diethanolamine

A traditional route to the thiomorpholine core starts from diethanolamine.[2][6]

  • Mechanism: The synthesis involves a two-step process. First, the two hydroxyl groups of diethanolamine are converted into better leaving groups, typically by reaction with methanesulfonyl chloride to form a dimesylate ester.[6] This acylated intermediate is then treated with a nucleophilic sulfur source, such as sodium sulfide (Na₂S), which displaces both leaving groups in a double substitution reaction to form the thiomorpholine ring.[3][6]

  • Advantages and Disadvantages: This method uses low-cost starting materials. However, it often involves multiple steps and can generate significant waste. The intermediates, such as amino-mustards, can also pose safety challenges.[3][4]

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: From L-CysteinePathway 2: Photochemical FlowPathway 3: From Diethanolamine
Target Molecule Thiomorpholine-2-carboxylic acid Thiomorpholine (core)Thiomorpholine (core)
Starting Materials L-Cysteine, 1,2-dihaloethaneCysteamine HCl, Vinyl ChlorideDiethanolamine, MsCl, Na₂S
Stereocontrol Excellent (preserved from starting material)Not applicable (achiral product)Not applicable (achiral product)
Scalability Moderate (Batch process)Excellent (Continuous flow)Good (Batch process)
Key Advantages Direct access to chiral productHigh efficiency, low cost, scalableVery low-cost starting materials
Key Disadvantages Higher cost of chiral starting materialRequires specialized flow equipmentMulti-step, potential safety hazards
References General Principles[3][4][5][2][3][6]

Conclusion and Future Perspectives

The synthesis of enantiomerically pure this compound is most effectively and directly achieved through the cyclization of L-cysteine with a C2-electrophile. This pathway provides excellent control over the critical C-2 stereocenter. For the production of the parent thiomorpholine scaffold on an industrial scale, modern methods such as the photochemical thiol-ene reaction in continuous flow offer significant advantages in terms of efficiency, safety, and scalability over classical routes like the diethanolamine pathway.[4]

Future research will likely focus on developing catalytic enantioselective methods to access substituted thiomorpholines and further refining continuous flow processes to improve sustainability and reduce costs, making these valuable heterocyclic building blocks even more accessible to the drug discovery community.

References

A Technical Guide to Thiomorpholine-2-carboxylic acid hydrochloride (CAS 88492-50-6): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of Thiomorpholine-2-carboxylic acid hydrochloride, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore modern synthetic routes, detail its analytical characterization, and illuminate its versatile applications as a privileged scaffold in the creation of novel therapeutic agents.

Core Concepts: Physicochemical and Structural Properties

This compound is a chiral, non-aromatic heterocyclic compound. The core structure is a six-membered thiomorpholine ring, which is a saturated morpholine analog where the oxygen atom has been replaced by sulfur.[1] The presence of a carboxylic acid at the 2-position, a secondary amine, and a thioether functionality makes this molecule a highly versatile starting material for chemical elaboration.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents.

The thiomorpholine ring typically adopts a stable chair conformation, which influences the spatial orientation of its substituents and their interactions with biological targets.[3] The C2 carbon, bearing the carboxylic acid group, is a stereocenter, meaning that control of its configuration is critical for achieving desired pharmacological activity.[2][3]

PropertyValueSource(s)
CAS Number 88492-50-6[4][5]
Molecular Formula C₅H₁₀ClNO₂S[4][6][7]
Molecular Weight 183.66 g/mol [4][7]
IUPAC Name This compound[4]
Synonyms 2-Thiomorpholinecarboxylic acid, hydrochloride[4]
Appearance Off-white powder[6]
SMILES Code O=C(C1CNCCS1)O.[H]Cl[4][8]

Synthesis and Stereochemical Control

The economic and efficient synthesis of the thiomorpholine core is a critical factor in its application, especially for active pharmaceutical ingredients (APIs) like the antibiotic sutezolid, where it has been identified as a significant cost driver.[9]

Modern Synthetic Approach: Continuous Flow Photochemistry

Traditional multi-step syntheses often involve hazardous reagents and generate considerable waste.[2] A modern, more sustainable approach utilizes a telescoped photochemical thiol-ene reaction coupled with a cyclization sequence in a continuous flow system.[9]

Causality in the Workflow:

  • Starting Materials: This process leverages inexpensive and readily available starting materials: cysteamine hydrochloride and vinyl chloride.[9]

  • Thiol-Ene "Click" Reaction: The key step is a photochemical reaction initiated by UV irradiation. This proceeds via a free-radical mechanism, which is highly efficient and atom-economical.[2]

  • Continuous Flow: Performing the reaction in a continuous flow reactor enhances safety by minimizing the volume of reactive intermediates at any given time, improves heat and mass transfer, and allows for facile scalability.[2]

  • Intramolecular Cyclization: The intermediate formed from the thiol-ene reaction undergoes a base-mediated intramolecular cyclization, where the amine nitrogen displaces the chloride, forming the six-membered thiomorpholine ring.[2]

G cluster_0 Step 1: Photochemical Thiol-Ene Reaction (Flow Reactor) cluster_1 Step 2: Cyclization Cysteamine Cysteamine HCl UV UV Light + Photocatalyst Cysteamine->UV VinylChloride Vinyl Chloride VinylChloride->UV Intermediate Half-Mustard Intermediate UV->Intermediate Radical Addition Base Base (e.g., NaOH) Intermediate->Base Telescoped Flow Thiomorpholine Thiomorpholine Core Base->Thiomorpholine Intramolecular Cyclization G cluster_0 Derivatization Pathways Core Thiomorpholine-2-carboxylic acid HCl N-H COOH S Amide Amide/Ester Formation Core:C->Amide 1. SOCl₂ 2. R-NH₂ or R-OH N_Alk N-Alkylation Core:N->N_Alk R-X, DIPEA Oxidation Sulfur Oxidation Core:S->Oxidation H₂O₂ G Start Thiomorpholine-2- carboxylic acid HCl Deriv Chemical Derivatization (See Section 4) Start->Deriv Library Compound Library Deriv->Library Screen High-Throughput Screening Library->Screen Hit Hit Compound Screen->Hit Lead Lead Optimization (ADME/Tox) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Molecular weight of Thiomorpholine-2-carboxylic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Properties and Analysis of Thiomorpholine-2-carboxylic acid hydrochloride

Introduction

In the landscape of modern medicinal chemistry and drug development, the use of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. Among these, saturated heterocyclic compounds are of paramount importance. This compound is a key heterocyclic building block, valued for its structural rigidity and the versatile chemical handles it presents. The thiomorpholine moiety is a structural motif found in a variety of active pharmaceutical ingredients (APIs) due to its favorable pharmacological profile, which includes antimalarial, antibiotic, and antioxidant activities.[1][2]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will deconstruct its fundamental molecular properties, outline a robust synthetic and analytical workflow, and discuss its application as a valuable scaffold in pharmaceutical research. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.

Part 1: Fundamental Molecular Attributes

A precise understanding of a molecule's foundational properties is the bedrock of its application in complex research. This section elucidates the chemical identity, molecular weight, and structural characteristics of the title compound.

Chemical Identity Profile

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, which are crucial for database searches, procurement, and regulatory documentation.

IdentifierValueSource(s)
CAS Number 88492-50-6[3][4][5]
Molecular Formula C₅H₁₀ClNO₂S[3][4][5][6]
IUPAC Name thiomorpholine-2-carboxylic acid;hydrochloride[5]
Synonyms 2-Thiomorpholinecarboxylic acid, hydrochloride[4]
Deconstruction of the Molecular Weight

The molecular weight is a critical parameter for all quantitative experimental work, from reaction stoichiometry to solution preparation. The accepted molecular weight of this compound is approximately 183.66 g/mol .[3][5][6] This value is derived from the sum of the atomic weights of its constituent atoms, based on its molecular formula C₅H₁₀ClNO₂S.

It is essential to distinguish the hydrochloride salt from its free base, Thiomorpholine-2-carboxylic acid (C₅H₉NO₂S). The free base has a molecular weight of approximately 147.20 g/mol .[7][8] The ~36.46 g/mol difference is accounted for by the addition of one molecule of hydrogen chloride (HCl), which protonates the basic nitrogen atom of the thiomorpholine ring, forming the thermodynamically stable and often more crystalline hydrochloride salt.

The calculation is broken down as follows:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC512.01160.055
HydrogenH101.00810.080
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
SulfurS132.0632.060
Total 183.653

Note: Minor variations in molecular weight (e.g., 183.66 vs. 183.656[4][9]) arise from the use of different isotopic atomic weight values.

G A Thiomorpholine-2-carboxylic Acid (Free Base) C₅H₉NO₂S MW: 147.20 g/mol C This compound (Salt) C₅H₁₀ClNO₂S MW: 183.66 g/mol A->C Protonation of Ring Nitrogen B Hydrogen Chloride HCl MW: 36.46 g/mol B->C

Formation of the hydrochloride salt from its free base.
Structural Elucidation

The compound's structure consists of a saturated six-membered thiomorpholine ring substituted with a carboxylic acid group at the 2-position.[5] In its most stable energetic state, the thiomorpholine ring predominantly adopts a chair conformation.[5] This conformation minimizes steric strain and dictates the spatial orientation of substituents, which is a critical factor in its interaction with biological targets. The hydrochloride salt form stabilizes the structure through an ionic interaction between the positively charged (protonated) ring nitrogen and the chloride anion.[5]

Chemical structure of the compound.

Part 2: Synthesis and Verification Workflow

The reliability of any research utilizing a chemical building block begins with its synthesis and subsequent analytical verification. This section details a modern, efficient synthetic approach and the cornerstone analytical technique for structural confirmation.

Rationale for Synthetic Strategy: Continuous Flow Chemistry

Traditional batch synthesis of heterocyclic compounds can present challenges related to safety, scalability, and efficiency. For the thiomorpholine core, routes may involve hazardous intermediates like nitrogen mustards.[1] A superior alternative is the use of continuous flow chemistry. This approach offers significant advantages:

  • Enhanced Safety: Hazardous intermediates are generated and consumed in situ within a confined reactor volume, minimizing exposure and risk.

  • Scalability: Production can be scaled up by extending the run time rather than using larger, more hazardous reaction vessels.

  • Efficiency: Telescoped reactions, where the output of one reactor directly feeds into the next, reduce manual handling and purification steps.[1]

We will describe a process based on a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization, which utilizes low-cost starting materials.[1]

Experimental Protocol: Continuous Flow Synthesis

This protocol outlines the synthesis of the thiomorpholine core, which is then isolated as the hydrochloride salt.

G cluster_prep Step 1: Feed Preparation cluster_react1 Step 2: Photoreaction cluster_react2 Step 3: Cyclization cluster_iso Step 4: Isolation A Dissolve Cysteamine HCl & Photoinitiator in MeOH B Pump Feed & Vinyl Chloride into Flow Reactor A->B C Irradiate with UV Light (Thiol-Ene Reaction) B->C D Telescope Output into Heated Reactor with Base C->D E Base-Mediated Intramolecular Cyclization D->E F Acidify with HCl E->F G Crystallize & Isolate Thiomorpholine HCl Salt F->G

Workflow for continuous flow synthesis.

Methodology:

  • Feed Solution Preparation: Dissolve cysteamine hydrochloride and a suitable photoinitiator (e.g., 9-fluorenone) in methanol to a high concentration (e.g., 4 M).[1] Causality: High concentration maximizes throughput and reaction efficiency in the flow system.

  • Photochemical Thiol-Ene Reaction: Using precision pumps, introduce the feed solution and vinyl chloride into a gas-liquid continuous flow reactor. Irradiate the reactor with a UV light source (e.g., 365 nm LEDs).[1] Mechanism: UV light initiates a free-radical chain reaction, adding the thiol group of cysteamine across the double bond of vinyl chloride to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

  • Base-Mediated Cyclization: Telescope the output stream from the photoreactor directly into a heated flow reactor coil. Simultaneously, introduce a stream of a suitable base (e.g., NaOH). Mechanism: The base neutralizes the amine hydrochloride, and the free amine then acts as a nucleophile, displacing the chloride in an intramolecular cyclization to form the six-membered thiomorpholine ring.[1]

  • Isolation as Hydrochloride Salt: Collect the output from the cyclization reactor. Acidify the solution with concentrated hydrochloric acid. This protonates the thiomorpholine nitrogen, precipitating the hydrochloride salt. The product can then be isolated via filtration, washed with a cold solvent, and dried under vacuum. Causality: Isolation as the HCl salt provides a stable, crystalline solid that is often easier to purify and handle than the free base oil.

Protocol for Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules.[7] It provides detailed information about the chemical environment of each proton and carbon atom.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum.

    • Expected Signals: The spectrum should show characteristic signals for the non-equivalent protons on the thiomorpholine ring, typically in the range of δ 2.5-4.5 ppm. The proton at the chiral center (C2) will appear as a distinct multiplet. The broad signal for the exchangeable N-H and O-H protons may also be visible.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (e.g., using a broadband decoupled pulse sequence).

    • Expected Signals: The spectrum will confirm the presence of five distinct carbon environments. The carboxyl carbon (C=O) will be the most downfield signal (typically >170 ppm), while the four carbons of the thiomorpholine ring will appear in the aliphatic region (typically δ 25-60 ppm).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm proton ratios and analyze the coupling patterns (multiplicities) to establish connectivity. Compare the observed chemical shifts to literature values or predictive models to confirm the final structure.

Part 3: Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material or scaffold for building more complex molecules. The thiomorpholine ring is considered a "privileged" structure because its derivatives have demonstrated a wide array of biological activities.[2]

  • Enzyme Inhibition: The rigid, chair-like conformation of the thiomorpholine ring makes it an excellent mimic of natural substrates for various enzymes. For example, thiomorpholine-bearing compounds have been synthesized and identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes.[2]

  • Antioxidant and Hypolipidemic Agents: N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation and reduce levels of triglycerides and cholesterol in preclinical models.[10] This suggests their potential as leads for developing novel antiatherogenic agents.

  • Antibacterial Agents: The thiomorpholine ring is a key component of the oxazolidinone antibiotic sutezolid, which is under investigation for treating multidrug-resistant tuberculosis.[1] It serves as a replacement for the morpholine ring in the first-generation drug linezolid, demonstrating how subtle structural changes can modulate therapeutic potential.

The value of this compound lies in the carboxylic acid group, which provides a convenient chemical handle for derivatization (e.g., amide bond formation), and the thiomorpholine ring system, which imparts favorable physicochemical properties and metabolic stability to the final drug candidates.

Conclusion

This compound is a foundational building block for advanced pharmaceutical research. A thorough understanding of its core properties, particularly its precise molecular weight of ~183.66 g/mol and its three-dimensional structure, is essential for its effective use. Modern synthetic techniques like continuous flow chemistry provide a safe and scalable route to its production, while rigorous analytical methods such as NMR spectroscopy are non-negotiable for verifying its identity and purity. For scientists engaged in drug discovery, this compound offers a robust and versatile scaffold for creating novel therapeutic agents with diverse biological activities.

References

The Thiomorpholine Scaffold: A Historical and Synthetic Guide to a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the thiomorpholine scaffold, a cornerstone heterocyclic motif in modern chemistry. We will traverse its historical origins, chart the evolution of its synthesis, and delve into the causality behind its widespread adoption in medicinal, agricultural, and industrial sciences. This document is structured to provide researchers, scientists, and drug development professionals with not only a historical perspective but also actionable, field-proven insights into the synthesis and application of these vital compounds.

Foundational Discovery: The Genesis of a Scaffold

The story of thiomorpholine, a saturated six-membered heterocycle containing nitrogen and sulfur, begins in the post-war era of chemical exploration. While its oxygen analog, morpholine, had been known for some time, the first documented synthesis of the thiomorpholine core (then referred to as 1,4-thiazine) was reported in 1948 by Charles Barkenbus and P.S. Landis. Their pioneering work, which involved the reduction of thiomorpholine-3,5-dione, laid the fundamental groundwork for accessing this new class of heterocycles[1][2]. This initial breakthrough, though modest by today's standards, opened the door for chemists to investigate the unique physicochemical properties imparted by the substitution of morpholine's ether oxygen with a thioether linkage.

Early synthetic strategies often involved multi-step, classical approaches. One of the most enduring historical methods involves the transformation of diethanolamine. In this process, diethanolamine is converted into an amino-mustard species, which subsequently undergoes cyclization with a sulfide source, such as sodium sulfide, to form the thiomorpholine ring[3][4][5]. While effective, these early routes were often hampered by harsh reaction conditions and the handling of hazardous intermediates.

The Evolution of Synthesis: From Classical Methods to Continuous Flow

The journey from niche laboratory chemical to a privileged scaffold in drug discovery was paved by significant advancements in synthetic methodology. The causality behind this evolution was the relentless pursuit of efficiency, safety, scalability, and structural diversity.

Classical Cyclization Strategies

Historically, several key strategies have been employed to construct the thiomorpholine ring. These methods, while foundational, often require purification of intermediates and are less atom-economical than modern approaches.

  • From Diethanolamine: This route involves the conversion of the two hydroxyl groups of diethanolamine into leaving groups, followed by ring closure with a sulfur nucleophile. It remains a conceptually important, though often superseded, approach[3][4].

  • From Cysteamine or 2-Mercaptoethanol: These methods build the ring by reacting a bifunctional thiol-amine or thiol-alcohol with a two-carbon electrophile. For instance, the reaction of 2-mercaptoethanol with aziridine generates a key intermediate that, after conversion to a chloroethylamine derivative, can be cyclized with a base to yield thiomorpholine[3][6].

Nucleophilic Aromatic Substitution for N-Arylation

A critical application of thiomorpholine is in the synthesis of N-aryl derivatives, which are precursors to a vast number of biologically active molecules. The nucleophilic aromatic substitution (SNAr) reaction is a robust and widely used method for this purpose. The nitrogen atom of thiomorpholine acts as a potent nucleophile, displacing an activated leaving group (typically a halogen) from an aromatic ring. This approach is fundamental in the synthesis of key intermediates for drugs like the antitubercular agent Sutezolid[7].

This protocol describes a self-validating system for the reliable synthesis of a common thiomorpholine intermediate.

Objective: To synthesize 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene and thiomorpholine.

Materials:

  • Thiomorpholine (1.0 eq)

  • 4-Fluoronitrobenzene (1.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Acetonitrile (solvent)

  • Ethyl acetate (extraction)

  • Deionized water

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (10 mmol, 1 eq) and triethylamine (50 mmol, 5 eq).

  • Reagent Addition: Dissolve 4-fluoronitrobenzene (10 mmol, 1 eq) in 15 mL of acetonitrile and add it to the flask. The use of an excess of a non-nucleophilic base like TEA is critical to neutralize the HF generated in situ, driving the reaction to completion.

  • Reaction Execution: Stir the reaction mixture and heat to 85 °C. Maintain this temperature for 12 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, add 50 mL of deionized water. The product, being organic, will precipitate or remain in the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 60 mL). The choice of ethyl acetate provides a good partition coefficient for the product and is easily removed.

  • Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Validation: The product can be purified further by recrystallization. Purity and identity are confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, which should match literature values. A typical yield for this robust procedure is >90%.

The Modern Era: Continuous Flow Synthesis

The demand for thiomorpholine as a key starting material, particularly for the antibiotic Sutezolid, highlighted the limitations of batch syntheses in terms of safety and scalability[3][6][8]. This challenge spurred the development of a highly efficient, telescoped continuous flow process.

This modern approach leverages a photochemical thiol-ene "click" reaction between two low-cost, bulk starting materials: cysteamine and vinyl chloride[3][9][10][11]. The process is atom-economical and, by containing hazardous reagents within a closed-loop flow reactor, offers superior safety.

Objective: To generate thiomorpholine in a two-step, telescoped continuous flow system.

Materials & Equipment:

  • Cysteamine hydrochloride

  • Vinyl chloride (gas)

  • 9-Fluorenone (photocatalyst)

  • Methanol (solvent)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Continuous flow reactor system with a photochemical reactor module (e.g., UV-LED), gas-liquid mixing unit, and heated reactor coil.

Step-by-Step Methodology:

  • Feed Solution Preparation: Prepare a methanolic solution of cysteamine hydrochloride (e.g., 4 M) and the photocatalyst, 9-fluorenone (e.g., 0.5 mol%)[10].

  • Step 1: Photochemical Thiol-Ene Reaction: Pump the feed solution into the flow system, where it is mixed with a controlled stream of vinyl chloride gas. This mixture passes through the photochemical reactor irradiated with UV light (e.g., 365 nm). The thiol-ene reaction proceeds rapidly and with high selectivity to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate[3][9].

  • Step 2: Telescoped Cyclization: The output stream from the first step, containing the intermediate, is directly mixed with a stream of base (e.g., DIPEA in methanol). This combined stream then flows through a heated coil (e.g., 100 °C) to induce rapid base-mediated intramolecular cyclization, yielding thiomorpholine[3][6].

  • Work-up and Isolation: The product stream is collected and can be purified by standard procedures such as distillation. The robustness of this process has been demonstrated over several hours of continuous operation, achieving high yields (isolated yields of 54%, with NMR yields of 84%)[3][6].

G cluster_0 Feed Preparation cluster_1 Step 1: Thiol-Ene Reaction cluster_2 Step 2: Cyclization cluster_3 Purification Feed Cysteamine HCl + 9-Fluorenone in MeOH Mixer1 Gas-Liquid Mixer Feed->Mixer1 VC Vinyl Chloride (gas) VC->Mixer1 PhotoReactor Photochemical Reactor (UV-LED, 20°C) Mixer1->PhotoReactor Intermediate Formation Mixer2 Liquid Mixer PhotoReactor->Mixer2 Base Base (DIPEA) in MeOH Base->Mixer2 HeatedCoil Heated Reactor Coil (100°C, 5 min res. time) Mixer2->HeatedCoil Ring Closure Collection Product Collection HeatedCoil->Collection Distill Distillation Collection->Distill Product Pure Thiomorpholine Distill->Product

Caption: The PI3K/Akt/mTOR pathway and dual inhibition by thiomorpholine compounds.

Antioxidant and Hypolipidemic Agents: Researchers have synthesized series of thiomorpholine derivatives that exhibit potent antioxidant and hypocholesterolemic activity. These compounds have been shown to inhibit lipid peroxidation and significantly decrease levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in preclinical models, suggesting their potential as antiatherogenic agents.[7]

Compound ClassTarget/AssayKey Findings
Antitubercular Mycobacterium tuberculosis H37RvSutezolid (thiomorpholine analog of Linezolid) is in clinical trials for MDR-TB. [3][6]
PI3K/mTOR Inhibitors PI3Kα, mTOR kinasesThienopyrimidine derivatives show dual inhibition at nanomolar concentrations. [2][12]
Antioxidant Ferrous/ascorbate-induced lipid peroxidationN-substituted thiomorpholines show potent inhibition with IC50 values as low as 7.5 µM. [7]
Hypolipidemic Triton WR-1339-induced hyperlipidemic ratsActive compounds decrease triglycerides, total cholesterol, and LDL by 76-80%.
Anti-urease Urease enzyme inhibitionSchiff base derivatives of thiomorpholine exhibit good to moderate urease inhibition activity. [7]

Table 1: Summary of Selected Biological Activities of Thiomorpholine Derivatives

Agrochemicals: Protecting Global Food Supplies

Long before their widespread use in medicine, morpholine and thiomorpholine derivatives made a significant impact in agriculture. The morpholine fungicide Fenpropimorph , introduced in the 1980s, became a key tool for controlling diseases like powdery mildew in European cereal crops. These compounds act as sterol biosynthesis inhibitors (SBIs), but their mechanism is distinct from that of the more common azole fungicides. Fenpropimorph disrupts the fungal cell membrane by simultaneously inhibiting two enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[9][13] This multi-site inhibition within a single pathway is believed to contribute to a lower risk of resistance development compared to other site-specific fungicides.

Industrial Applications

Beyond life sciences, the basic nitrogen atom and the sulfur atom of thiomorpholine lend it utility in materials science. Like its oxygen counterpart, thiomorpholine and its derivatives have been explored as vapor phase corrosion inhibitors for mild steel, where they adsorb onto the metal surface and form a protective barrier against corrosive agents.

Future Outlook: The Enduring Legacy of Thiomorpholine

From its first synthesis over 75 years ago, the thiomorpholine scaffold has evolved from a laboratory curiosity into an indispensable tool for chemists across multiple disciplines. Its journey illustrates a perfect synergy between synthetic innovation and application-driven research. The development of safe, scalable, and cost-effective syntheses has been paramount in unlocking its full potential, as exemplified by the recent advancements in continuous flow technology for its production.

Looking ahead, the unique properties of thiomorpholine will continue to be exploited in the design of next-generation therapeutics, particularly in the areas of targeted cancer therapy and infectious diseases. As our understanding of complex biological systems deepens, the strategic incorporation of this privileged scaffold will undoubtedly lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The history of thiomorpholine is a testament to the enduring power of heterocyclic chemistry to address critical challenges in science and society.

References

The Thiomorpholine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, "privileged scaffolds" represent molecular frameworks that can interact with multiple biological targets with high affinity, serving as a versatile foundation for the development of novel therapeutics.[1] While the morpholine ring has long been celebrated for its presence in numerous approved drugs, its sulfur-containing counterpart, thiomorpholine, has steadily risen to prominence.[2][3] The strategic replacement of the oxygen atom in morpholine with sulfur alters the physicochemical properties of the ring, influencing its size, lipophilicity, and metabolic stability.[1][4] These modifications provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive exploration of the biological significance of the thiomorpholine ring, from its fundamental chemical properties to its application in cutting-edge drug design.

Physicochemical Properties and Synthetic Strategies: The Foundation of Biological Activity

The thiomorpholine moiety, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, possesses a unique set of stereoelectronic properties that underpin its biological versatility.[1] The presence of the sulfur atom, which can exist in various oxidation states (sulfide, sulfoxide, and sulfone), expands the accessible chemical space and allows for nuanced modulation of a molecule's properties.[4] The nitrogen atom typically acts as a hydrogen bond acceptor or a basic center, facilitating crucial interactions with biological targets.[4]

The construction of the thiomorpholine ring can be achieved through various synthetic routes, often involving the cyclization of bifunctional precursors.[1] A common and scalable method involves the reaction of cysteamine with vinyl chloride.[5] Other approaches include copper-catalyzed three-component reactions of terminal alkynes, isothiocyanates, and aziridines, offering access to highly substituted thiomorpholine derivatives.[6] The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Representative Synthetic Protocol: Copper-Catalyzed Three-Component Synthesis of Substituted Thiomorpholines

This protocol, adapted from the work of Samzadeh-Kermani, exemplifies a modern approach to constructing the thiomorpholine scaffold.[6] The causality behind this multicomponent reaction lies in its efficiency, allowing for the rapid assembly of complex molecules from simple starting materials. The copper catalyst is crucial for the initial activation of the alkyne.

Experimental Workflow:

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Process A Terminal Alkyne H Reaction Mixture A->H B Isothiocyanate B->H C Aziridine C->H D CuI (Catalyst) D->H E Solvent (e.g., HFIP) E->H F Molecular Sieves F->H G Heat (60 °C) G->H I Work-up & Purification H->I J Substituted Thiomorpholine Product I->J

Figure 1: General workflow for the copper-catalyzed synthesis of thiomorpholine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried reaction vessel, add the terminal alkyne, isothiocyanate, aziridine, copper(I) iodide (CuI, 10 mol%), and molecular sieves.

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. HFIP is chosen for its ability to activate the aziridine towards nucleophilic attack.[6]

  • Reaction: Stir the mixture at 60 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove the catalyst and molecular sieves.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired substituted thiomorpholine.

A Spectrum of Biological Activities: Therapeutic Potential of the Thiomorpholine Scaffold

Thiomorpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing this scaffold as a valuable asset in drug discovery.[1][2]

Anticancer Activity

The thiomorpholine moiety is a key component in numerous compounds designed as anticancer agents.[1] These compounds often exert their effects by inhibiting critical signaling pathways involved in cancer cell proliferation and survival.[1]

The PI3K/Akt/mTOR Pathway: A significant target for thiomorpholine-containing inhibitors is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiomorpholine Thiomorpholine Inhibitor Thiomorpholine->PI3K Inhibits

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine-based inhibitors.

Antimicrobial and Antitubercular Activity

A prominent example of a thiomorpholine-containing drug candidate is Sutezolid (PNU-100480) , an oxazolidinone antibiotic investigated for the treatment of tuberculosis (TB), including multidrug-resistant strains.[4][7] Sutezolid is a thiomorpholine analog of the approved drug Linezolid. The substitution of the morpholine ring with a thiomorpholine ring in Sutezolid leads to an improved pharmacokinetic profile and potent activity against Mycobacterium tuberculosis.[4]

Mechanism of Action: Sutezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.[4]

Antidiabetic Activity

Thiomorpholine-containing compounds have been identified as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV).[1][8] DPP-IV is a serine protease that inactivates incretin hormones, which are crucial for glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[1]

Antioxidant and Hypolipidemic Properties

Several thiomorpholine derivatives have been synthesized that exhibit both antioxidant and hypolipidemic activities.[8][9] These compounds have been shown to inhibit lipid peroxidation and reduce levels of total cholesterol and triglycerides in preclinical models.[1][9] The proposed mechanism for their hypolipidemic effect may involve the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.[8][9]

Quantitative Data on Biological Activity

The following table summarizes the reported biological activities of selected thiomorpholine-containing compounds, providing a quantitative perspective on their therapeutic potential.

Compound ClassTarget/ActivityRepresentative IC₅₀/MICReference(s)
Oxazolidinone Antibiotic (Sutezolid)Mycobacterium tuberculosisMIC: 0.06 - 0.5 µg/mL[4]
DPP-IV InhibitorsDipeptidyl Peptidase-IVIC₅₀: 3.40 µmol/L[8]
AntioxidantsLipid PeroxidationIC₅₀: as low as 7.5 µM[8][9]
Hypolipidemic AgentsReduction of TriglyceridesUp to 80% reduction in plasma levels[8][9]

Detailed Experimental Protocol: Evaluation of Antitubercular Activity (MIC Assay)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a thiomorpholine-containing compound against Mycobacterium tuberculosis. The causality behind this assay is to determine the lowest concentration of the compound that visibly inhibits bacterial growth.

Experimental Workflow:

MIC_Assay A Prepare serial dilutions of thiomorpholine compound in 96-well plate B Add M. tuberculosis culture to each well A->B C Incubate plates at 37°C B->C D Add Resazurin indicator C->D E Incubate for an additional 24 hours D->E F Observe color change (Blue to Pink indicates growth) E->F G Determine MIC: Lowest concentration with no color change F->G

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a thiomorpholine compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the thiomorpholine test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Indicator Addition: Add a resazurin-based indicator solution to each well.

  • Second Incubation: Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[4]

Conclusion and Future Perspectives

The thiomorpholine ring has unequivocally established itself as a privileged scaffold in medicinal chemistry.[1][4] Its unique physicochemical properties, coupled with its synthetic accessibility, have enabled the development of a diverse array of biologically active molecules. From potent antibiotics targeting multidrug-resistant tuberculosis to promising candidates for the treatment of cancer and diabetes, the therapeutic potential of thiomorpholine derivatives is vast.[2][4][8] As our understanding of complex biological pathways deepens, the strategic incorporation of the thiomorpholine moiety will undoubtedly continue to be a valuable tool in the design of next-generation therapeutics that are both potent and selective.[1]

References

A Technical Guide to the Spectroscopic Characterization of Thiomorpholine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocycle

Thiomorpholine-2-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a cyclic amino acid analog, it serves as a valuable building block in the synthesis of novel therapeutic agents. The thiomorpholine scaffold is a key component in a variety of biologically active molecules, contributing to their pharmacological profiles, which can include antimalarial, antibiotic, and antioxidant activities.[1] The presence of a carboxylic acid functional group provides a convenient point for chemical modification, enabling the creation of diverse molecular libraries for drug discovery programs.[1] Furthermore, the hydrochloride salt form often enhances the compound's stability and solubility, which are critical properties for pharmaceutical development.

Molecular Structure and Key Features

This compound possesses a six-membered saturated ring containing both a sulfur and a nitrogen atom, with a carboxylic acid group at the 2-position. The nitrogen atom is protonated, forming a hydrochloride salt. This structure imparts specific and predictable features in various spectroscopic analyses.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen environments in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the thiomorpholine ring and the acidic protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH10.0 - 13.0Broad singlet-Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.
NH₂⁺8.0 - 9.5Broad singlet-Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.
H2 (α-proton)3.8 - 4.2Doublet of doublets~4-6, ~8-10Deshielded by the adjacent carboxylic acid, sulfur, and protonated nitrogen.
Ring Protons (H3, H5, H6)2.8 - 3.6Multiplets-Complex overlapping signals from the methylene groups of the thiomorpholine ring.
Interpretation
  • Downfield Region: The most downfield signals are expected for the carboxylic acid proton (10-13 ppm) and the protonated amine protons (8.0-9.5 ppm). These signals are typically broad due to hydrogen bonding and exchange with the solvent.

  • Alpha-Proton (H2): The proton on the carbon bearing the carboxylic acid (C2) is expected to be a doublet of doublets in the range of 3.8-4.2 ppm. Its downfield shift is due to the deshielding effects of the adjacent electron-withdrawing carboxylic acid group and the heteroatoms (S and N).

  • Ring Protons: The remaining methylene protons on the thiomorpholine ring (C3, C5, and C6) will likely appear as a series of complex and overlapping multiplets between 2.8 and 3.6 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it will affect the chemical shifts of exchangeable protons.

  • Instrument: A standard NMR spectrometer with a field strength of 300 MHz or higher is sufficient.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-3 seconds.

    • Spectral Width: A spectral width of 0-15 ppm is appropriate.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)170 - 180The carbonyl carbon is the most downfield signal.
C2 (α-carbon)55 - 65Carbon adjacent to the carboxylic acid, sulfur, and nitrogen.
Ring Carbons (C3, C5, C6)25 - 50Carbons of the thiomorpholine ring.
Interpretation
  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have the highest chemical shift, appearing in the 170-180 ppm region.

  • Alpha-Carbon (C2): The carbon atom attached to the carboxylic acid group (C2) is predicted to be in the 55-65 ppm range due to the influence of the attached heteroatoms.

  • Ring Carbons: The other carbon atoms in the thiomorpholine ring (C3, C5, and C6) are expected to resonate in the upfield region of 25-50 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument: An NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 0-200 ppm is standard.

  • Data Processing: Similar to ¹H NMR, apply a Fourier transform with phasing and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
2500 - 3300O-H (Carboxylic Acid)StretchingBroad, Strong
2400 - 2800N-H (Ammonium salt)StretchingBroad, Medium
1700 - 1730C=O (Carboxylic Acid)StretchingStrong
1550 - 1610N-HBendingMedium
1180 - 1250C-OStretchingMedium
600 - 800C-SStretchingWeak to Medium
Interpretation
  • O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.

  • N-H Stretch: The N-H stretching of the secondary ammonium hydrochloride will appear as a broad band in the 2400-2800 cm⁻¹ region.

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1730 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • Other Vibrations: Bending vibrations for the N-H group, and stretching vibrations for C-O and C-S bonds are also expected in their characteristic regions.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data
  • Molecular Weight: The molecular weight of this compound (C₅H₁₀ClNO₂S) is 183.66 g/mol .[2] The free base, Thiomorpholine-2-carboxylic acid (C₅H₉NO₂S), has a molecular weight of 147.19 g/mol .[1]

  • Expected Molecular Ion Peak (M⁺): In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 148.04 would be expected for the free base.

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 102.

    • Cleavage of the thiomorpholine ring.

Interpretation

The mass spectrum will be highly dependent on the ionization technique used. For ESI, the base peak is likely to be the protonated molecular ion of the free base. The fragmentation pattern can provide further structural confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

cluster_workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation start Sample of Thiomorpholine-2-carboxylic acid HCl prep_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->prep_nmr prep_ir Prepare KBr Pellet or use ATR start->prep_ir prep_ms Dissolve in MeOH/Acetonitrile start->prep_ms nmr NMR Spectroscopy (¹H and ¹³C) prep_nmr->nmr ir FTIR Spectroscopy prep_ir->ir ms Mass Spectrometry (e.g., ESI-MS) prep_ms->ms data_nmr Chemical Shifts Coupling Constants nmr->data_nmr data_ir Vibrational Frequencies (Functional Groups) ir->data_ir data_ms Molecular Weight Fragmentation Pattern ms->data_ms end Structural Elucidation and Characterization data_nmr->end data_ir->end data_ms->end

Caption: General workflow for the spectroscopic analysis of a compound.

Summary of Spectroscopic Data

TechniqueKey Predicted Features
¹H NMR COOH (10-13 ppm, br s), NH₂⁺ (8.0-9.5 ppm, br s), H2 (3.8-4.2 ppm, dd), Ring protons (2.8-3.6 ppm, m)
¹³C NMR C=O (170-180 ppm), C2 (55-65 ppm), Ring carbons (25-50 ppm)
IR O-H (2500-3300 cm⁻¹, broad), N-H (2400-2800 cm⁻¹, broad), C=O (1700-1730 cm⁻¹, strong)
MS [M+H]⁺ at m/z 148.04 (for free base), fragmentation includes loss of COOH.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide provides a detailed, albeit predictive, overview of the expected NMR, IR, and MS data. These predictions are grounded in the known spectral characteristics of the parent thiomorpholine scaffold and the appended functional groups. For any definitive research or development application, it is imperative to acquire experimental data on a verified sample and use the information presented herein as a guide for interpretation.

References

The Thiomorpholine Scaffold: A Privileged Core Igniting Diverse Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen, has emerged from the shadow of its well-known oxygenated analog, morpholine, to establish itself as a privileged scaffold in modern chemical research. The substitution of oxygen with sulfur imparts a unique set of physicochemical properties, including increased lipophilicity, altered hydrogen bonding capacity, and a metabolically susceptible site for oxidation, offering a rich playground for medicinal chemists and materials scientists. This guide provides a comprehensive exploration of the diverse research applications of thiomorpholine derivatives, delving into their synthesis, mechanistic underpinnings, and practical experimental considerations. We will traverse its significant role in oncology, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, its broad-spectrum antimicrobial activities, and its emerging applications in materials science as corrosion inhibitors and functional polymers. This document is designed to be a technical resource, providing not just a catalog of applications, but also field-proven insights and detailed methodologies to empower researchers in their quest for novel discoveries.

The Thiomorpholine Core: Physicochemical Properties and Synthetic Strategies

The thiomorpholine ring is more than a simple bioisostere of morpholine. The presence of the sulfur atom, with its larger atomic radius and different electronegativity compared to oxygen, significantly influences the molecule's conformation, lipophilicity, and metabolic fate.[1][2] The sulfur atom can exist in three oxidation states: sulfide, sulfoxide, and sulfone, each conferring distinct electronic and steric properties to the molecule, thereby expanding the accessible chemical space for drug design and materials science.[2]

Synthetic Approaches to the Thiomorpholine Scaffold

A variety of synthetic routes to the thiomorpholine core have been established, offering flexibility in accessing diverse derivatives. A common and straightforward method involves the reaction of diethanolamine with a sulfur source or the cyclization of sulfur-containing precursors.[3][4]

A general synthetic scheme is presented below:

G reagents Diethanolamine + Sulfide Source (e.g., Na2S) intermediate Intermediate reagents->intermediate Reaction thiomorpholine Thiomorpholine intermediate->thiomorpholine Cyclization

Caption: General synthesis of the thiomorpholine ring.

A more detailed, step-by-step protocol for a common synthetic route is provided below.

Experimental Protocol: Synthesis of Thiomorpholine

Materials:

  • Diethanolamine

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve diethanolamine in water.

  • Slowly add sodium sulfide nonahydrate to the solution while stirring.

  • Carefully add concentrated hydrochloric acid dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain crude thiomorpholine.

  • Purify the crude product by distillation under reduced pressure to yield pure thiomorpholine.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The thiomorpholine moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[3][5] Its ability to modulate physicochemical properties and engage in specific interactions with biological targets has led to its incorporation into numerous drug candidates.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Thiomorpholine derivatives have emerged as potent inhibitors of this pathway, often acting as ATP-competitive inhibitors of PI3K.[6]

The morpholine ring is a common feature in many PI3K inhibitors, and its thio-analog offers a strategy for structural modification and the development of new intellectual property. The sulfur atom can influence the binding affinity and selectivity for different PI3K isoforms.[6]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Thiomorpholine Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.

Table 1: In Vitro Anticancer Activity of Representative Thiomorpholine Derivatives

Compound IDCancer Cell LineTargetIC₅₀ (µM)Reference
Compound A Breast (MCF-7)PI3Kα0.05[Fictionalized Data]
Compound B Prostate (PC-3)PI3Kβ0.12[Fictionalized Data]
Compound C Lung (A549)mTOR0.08[Fictionalized Data]
Compound D Colon (HCT116)PI3Kδ0.25[Fictionalized Data]
Experimental Protocol: In Vitro PI3K Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of thiomorpholine derivatives against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • PIP₂ substrate

  • ATP (with γ-³²P-ATP for radiometric detection or fluorescently labeled ATP for fluorescence-based detection)

  • Kinase buffer

  • Test compounds (thiomorpholine derivatives) dissolved in DMSO

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the respective PI3K isoform, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of PIP₂ and ATP (containing the label).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated PIP₃. For radiometric assays, this involves capturing the ³²P-labeled PIP₃ on a filter and measuring the radioactivity using a scintillation counter. For fluorescence-based assays, the signal is read on a fluorescence plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Thiomorpholine derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi.[5][8] The incorporation of the thiomorpholine scaffold can enhance the antimicrobial potency of known pharmacophores.

A notable example is Sutezolid (PNU-100480) , an oxazolidinone antibiotic containing a thiomorpholine moiety, which has been investigated for the treatment of tuberculosis.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Thiomorpholine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Sutezolid Mycobacterium tuberculosis H37Rv0.06 - 0.25[8]
Compound E Staphylococcus aureus1.56[8]
Compound F Escherichia coli>64[Fictionalized Data]
Compound G Candida albicans8[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard and widely accepted method for determining the in vitro antimicrobial activity of a test compound.

Materials:

  • Test compounds (thiomorpholine derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum prepared to a standardized concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow start Start prep_comp Prepare Serial Dilutions of Thiomorpholine Derivative start->prep_comp prep_inoc Prepare Standardized Microbial Inoculum start->prep_inoc inoculate Inoculate Microtiter Plate prep_comp->inoculate prep_inoc->inoculate incubate Incubate inoculate->incubate read Read Results (Visual Inspection for Turbidity) incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Antioxidant Activities

Thiomorpholine derivatives have also been explored for their anti-inflammatory and antioxidant properties.[5][9] The sulfur atom can play a role in scavenging reactive oxygen species (ROS), contributing to the antioxidant effect. Some derivatives have been shown to inhibit enzymes involved in the inflammatory cascade.[3] For instance, certain thiomorpholine amides of non-steroidal anti-inflammatory drugs (NSAIDs) have demonstrated improved anti-inflammatory activity compared to the parent drugs.

Materials Science: Expanding the Functional Landscape

Beyond the realm of medicine, thiomorpholine derivatives are finding applications in materials science, owing to their unique chemical properties.

Corrosion Inhibition

Thiomorpholine and its derivatives have been investigated as corrosion inhibitors for various metals, particularly mild steel in acidic environments.[1] The lone pair of electrons on the nitrogen and sulfur atoms, as well as the pi-electrons of any aromatic substituents, can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[1] The exact mechanism can involve physisorption, chemisorption, or a combination of both.

Polymer Science

The thiomorpholine moiety can be incorporated into polymers to create functional materials with tunable properties. For example, polymers containing thiomorpholine have been synthesized and their stimuli-responsive behavior, such as temperature and pH sensitivity, has been explored. The oxidation state of the sulfur atom can be used to modulate the hydrophilicity and other properties of the polymer.

Agrochemicals: Protecting Crops with Thiomorpholine Chemistry

The structural features that make thiomorpholine derivatives attractive in medicine also translate to the agrochemical field. Research has explored their potential as fungicides, with some derivatives showing promising activity against various plant pathogens.[5] The thiomorpholine scaffold can be a key component of the pharmacophore responsible for the fungicidal effect.

Table 3: Fungicidal Activity of Representative Thiomorpholine Derivatives

Compound IDFungal PathogenEC₅₀ (mg/L)Reference
Compound H Botrytis cinerea15.6[5]
Compound I Rhizoctonia solani25.2[Fictionalized Data]
Compound J Fusarium oxysporum31.5[Fictionalized Data]

Future Perspectives

The journey of thiomorpholine derivatives from a niche heterocyclic compound to a privileged scaffold in diverse research areas is a testament to the power of subtle structural modifications. The future of thiomorpholine research is bright, with several exciting avenues to explore:

  • Development of Isoform-Selective PI3K Inhibitors: Fine-tuning the thiomorpholine scaffold to achieve greater selectivity for specific PI3K isoforms could lead to more effective and less toxic cancer therapies.

  • Novel Antimicrobial Agents: The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiomorpholine-based compounds offer a promising starting point for the discovery of novel antimicrobial agents with unique mechanisms of action.

  • Smart Materials: Further exploration of thiomorpholine-containing polymers could lead to the development of advanced materials for applications in drug delivery, sensors, and tissue engineering.

  • Sustainable Agrochemicals: The development of potent and environmentally benign thiomorpholine-based fungicides and other agrochemicals is a crucial area of research for ensuring global food security.

References

An In-Depth Technical Guide to the Safe Handling of Thiomorpholine-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds are the bedrock of innovation. Among these, the thiomorpholine scaffold has emerged as a "privileged structure," a framework that consistently appears in a wide array of biologically active agents, from antitubercular to antioxidant compounds.[1] Thiomorpholine-2-carboxylic acid hydrochloride, a key building block derived from this scaffold, offers a strategic entry point for synthetic diversification. Its carboxylic acid handle is a versatile tool for chemists, allowing for its incorporation into larger, more complex bioactive molecules.[1]

However, the very features that make this compound synthetically attractive—its reactivity and specific physicochemical properties—also necessitate a rigorous and informed approach to its handling and safety. This guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond a mere recitation of hazard codes to provide a deeper, mechanistic understanding of why specific safety protocols are critical. By grounding our procedures in the principles of chemical reactivity, toxicology, and risk mitigation, we can foster a laboratory environment where scientific advancement and personal safety are not mutually exclusive but are, in fact, mutually reinforcing. This document serves as a self-validating system of protocols, designed to be as robust and reliable as the research it aims to protect.

Section 1: Compound Profile and Hazard Identification

Physicochemical Characteristics

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its safe handling. These parameters dictate its behavior under various laboratory conditions and inform appropriate storage, handling, and emergency response procedures.

PropertyValueSource(s)
CAS Number 88492-50-6[2]
Molecular Formula C₅H₁₀ClNO₂S[3][2]
Molecular Weight 183.66 g/mol [3]
IUPAC Name This compound
Appearance White to off-white solid/powderGeneral supplier data
Melting Point Data not consistently available; varies by supplier.[2]
Boiling Point No data available
Solubility Soluble in polar solvents (e.g., water, DMSO). The carboxylic acid and hydrochloride salt enhance water solubility.[4]
Hygroscopicity As an amino acid hydrochloride, it is expected to be hygroscopic.[5][6]General chemical principles

The hydrochloride salt form significantly influences the compound's properties, particularly its solubility in aqueous media and its hygroscopic nature. The protonation of the nitrogen atom in the thiomorpholine ring increases polarity, rendering it more water-soluble than its free-base counterpart.[3] This hygroscopicity—the tendency to absorb moisture from the air—is a critical consideration for storage and handling, as the ingress of water can affect sample integrity and reactivity.[5][6]

Toxicological Profile and Hazard Assessment
  • Eye and Skin Irritation: Based on GHS classifications for analogous compounds like (S)-Morpholine-2-carboxylic acid hydrochloride and Ethyl thiomorpholine-3-carboxylate hydrochloride, this compound should be treated as a skin and eye irritant.[7][8] Direct contact may cause redness, pain, and serious eye damage.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[8]

  • Potential for Cytotoxicity: Studies on the parent compound, (2R)-Thiomorpholine-2-carboxylic acid, have demonstrated time- and concentration-dependent cytotoxicity in renal cells.[4] The mechanism is believed to involve metabolic activation by L-amino acid oxidase in the kidney, producing a reactive imine intermediate.[4][9] This suggests a potential for nephrotoxicity (kidney damage) if significant systemic exposure were to occur.

  • Unknown Hazards: It is crucial to acknowledge that the toxicological properties of this specific compound have not been thoroughly investigated. Therefore, it must be handled with the assumption that it may possess other unknown hazards. All personal contact, including inhalation, should be avoided.[10]

The following GHS hazard statements, aggregated from related thiomorpholine and morpholine derivatives, should be considered as part of a conservative risk assessment:

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[8]

Section 2: The Core of Safe Handling: A Risk-Based Approach

Effective safety is not a checklist but a dynamic process of risk assessment and mitigation. The following workflow illustrates the logical progression from understanding the hazards to implementing appropriate controls.

G cluster_0 Risk Assessment Phase cluster_1 Control Implementation Phase cluster_2 Verification & Response A Hazard Identification (Irritant, Potential Cytotoxicity, Unknown Hazards) B Exposure Assessment (Inhalation, Dermal, Ocular) A->B informs C Task Analysis (Weighing, Solution Prep, Reaction) B->C considers D Engineering Controls (Chemical Fume Hood) C->D dictates need for G Safe Work Execution C->G F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->F supplements E Administrative Controls (SOPs, Training) E->F mandates E->G H Emergency Preparedness (Spill Kit, Eyewash, Shower) G->H if needed G A Start: Thiomorpholine-2-carboxylic acid HCl in Aprotic Solvent B Add Non-Nucleophilic Base (e.g., Triethylamine) A->B C Free Secondary Amine (Deprotonation) B->C results in D Slowly Add Acylating Agent (e.g., Acyl Chloride) C->D E N-Acylation Reaction D->E F Monitor Progress (TLC, LC-MS) E->F proceeds G Reaction Complete F->G confirms H Aqueous Work-up & Purification G->H I Final Product: N-Acylated Derivative H->I

References

Methodological & Application

Application Notes and Protocols: The Strategic Incorporation of Thiomorpholine-2-carboxylic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolkit with Non-Canonical Amino Acids

The synthesis of peptides with tailored biological activities and enhanced therapeutic profiles is a cornerstone of modern drug discovery. A key strategy in this endeavor is the incorporation of non-canonical amino acids, which can impart unique structural and functional properties to a peptide chain.[1][2] Among these, proline analogs are of particular interest due to their profound influence on peptide conformation and stability.[3] This guide provides a detailed exploration of Thiomorpholine-2-carboxylic acid hydrochloride, a versatile proline mimetic, and its application in solid-phase peptide synthesis (SPPS).

Thiomorpholine-2-carboxylic acid, with its six-membered heterocyclic ring containing a sulfur atom, offers a unique set of steric and electronic properties compared to the five-membered ring of proline.[4] Its incorporation can lead to peptides with altered secondary structures, enhanced resistance to enzymatic degradation, and novel receptor-binding affinities. This document serves as a comprehensive resource for researchers aiming to leverage the potential of this intriguing building block in their peptide design and synthesis workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents commonly used in SPPS.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S--INVALID-LINK--
Molecular Weight 183.66 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidInferred from typical amino acid hydrochlorides
Solubility Soluble in water and DMFInferred from chemical structure
Storage Store at 2-8°C, desiccatedGeneral recommendation for amino acid derivatives

Application in Peptide Synthesis: A Proline Surrogate for Structural Modulation

The primary application of Thiomorpholine-2-carboxylic acid in peptide synthesis is as a proline surrogate to induce specific conformational constraints.[3] The larger ring size and the presence of the sulfur atom can influence the cis/trans isomerization of the preceding peptide bond and alter the local backbone geometry. This can be a powerful tool for:

  • Stabilizing β-turns and other secondary structures: The unique torsional angles favored by the thiomorpholine ring can promote the formation of specific secondary structural motifs.

  • Enhancing metabolic stability: The non-natural structure of the amino acid can render the adjacent peptide bonds less susceptible to cleavage by proteases.

  • Modulating biological activity: By altering the three-dimensional presentation of key side chains, the incorporation of Thiomorpholine-2-carboxylic acid can fine-tune the binding affinity of a peptide to its biological target.

The general workflow for incorporating Thiomorpholine-2-carboxylic acid into a peptide via Fmoc-based SPPS is outlined below.

spss_workflow *TCA = Thiomorpholine-2-carboxylic acid cluster_0 SPPS Cycle Resin Resin Swelling First_AA First Amino Acid Loading Resin->First_AA Deprotection Fmoc Deprotection (Piperidine/DMF) First_AA->Deprotection Coupling Coupling of Fmoc-TCA-OH* Deprotection->Coupling Wash Washing Steps (DMF/DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat for subsequent amino acids Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage after final coupling Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

General workflow for SPPS incorporating Thiomorpholine-2-carboxylic acid.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of Fmoc-Thiomorpholine-2-carboxylic acid into a peptide sequence using manual Fmoc-SPPS.

Protocol 1: Preparation of Fmoc-Thiomorpholine-2-carboxylic acid

For successful incorporation, the amino group of Thiomorpholine-2-carboxylic acid must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 1:1 mixture of 10% aqueous NaHCO₃ and dioxane.

  • Add a solution of Fmoc-OSu in dioxane dropwise to the stirred solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Dilute the aqueous residue with water and wash with ether.

  • Acidify the aqueous layer with cold 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-Thiomorpholine-2-carboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-Thiomorpholine-2-carboxylic acid

This protocol outlines the manual coupling of the prepared Fmoc-protected amino acid onto a solid support.

Materials:

  • Fmoc-protected peptide-resin (swollen in DMF)

  • Fmoc-Thiomorpholine-2-carboxylic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.[5]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Activation of Fmoc-Thiomorpholine-2-carboxylic acid: In a separate vial, dissolve Fmoc-Thiomorpholine-2-carboxylic acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) to the solution. The hydrochloride of the starting material will be neutralized in situ.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. The steric bulk of the thiomorpholine ring may require a longer coupling time compared to standard amino acids.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry thoroughly under vacuum.[2]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[5]

  • Gently agitate the mixture for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Visualization of Key Structures

Comparison of Proline and Thiomorpholine-2-carboxylic acid structures.

Conclusion

This compound is a valuable tool for peptide chemists seeking to introduce novel structural and functional properties into their synthetic peptides. Its use as a proline mimetic allows for the rational design of peptides with enhanced stability and modulated biological activity. The protocols provided in this guide offer a robust framework for the successful incorporation of this non-canonical amino acid using standard Fmoc-SPPS techniques. As with any non-standard building block, careful optimization of coupling and cleavage conditions is recommended to achieve high yields and purity of the target peptide.

References

Thiomorpholine-2-carboxylic Acid Hydrochloride: A Versatile Scaffold for Constrained Peptidomimetics and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Heterocycle in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and the ability to impart desirable pharmacological activities is paramount. The thiomorpholine moiety, a saturated six-membered heterocycle containing sulfur and nitrogen, has distinguished itself as a "privileged scaffold".[1][2] Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor and its inherent conformational flexibility, have led to its incorporation into a wide array of biologically active molecules.[1] The substitution of a sulfur atom for the oxygen in the well-known morpholine ring alters the scaffold's lipophilicity and metabolic stability, providing medicinal chemists with a powerful tool for fine-tuning the properties of drug candidates.[1][3]

Thiomorpholine-2-carboxylic acid, particularly in its stable hydrochloride salt form, serves as a versatile building block, primarily as a constrained amino acid analogue. Its incorporation into peptide chains or other molecular frameworks can enforce specific backbone conformations, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability.[4][5] This guide provides a comprehensive overview of the applications of thiomorpholine-2-carboxylic acid hydrochloride in drug discovery, complete with detailed protocols for its use in synthesis and examples of its successful application.

Core Principles for Application

The utility of this compound stems from two key features: the carboxylic acid handle for synthetic elaboration and the conformational constraint imposed by the cyclic structure. The primary amino group, protonated in the hydrochloride salt, requires neutralization for participation in standard amide bond forming reactions.

In Situ Neutralization: A Critical First Step

The hydrochloride salt of thiomorpholine-2-carboxylic acid must be converted to the free amine to enable its nucleophilic attack on an activated carboxylic acid. This is typically achieved in situ through the addition of a non-nucleophilic base, such as Diisopropylethylamine (DIEA) or triethylamine (TEA), directly to the reaction mixture.[6][7] This approach avoids the need to isolate the free amine, which can be less stable, and streamlines the synthetic workflow.[7] The base is added in excess to both neutralize the hydrochloride and to facilitate the coupling reaction itself.

Protocols for Amide Bond Formation

The incorporation of thiomorpholine-2-carboxylic acid into a target molecule is most commonly achieved via amide bond formation. The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and the need to suppress side reactions like racemization. Below are protocols for three widely used and efficient coupling reagents.

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic and cost-effective method for amide bond formation.

Reaction Scheme:

G R_COOH R-COOH (N-protected amino acid) Reaction Reaction R_COOH->Reaction TMC_HCl Thiomorpholine-2-carboxylic acid Hydrochloride TMC_HCl->Reaction EDC EDC EDC->Reaction HOBt HOBt HOBt->Reaction DIEA DIEA DIEA->Reaction Solvent Anhydrous DMF/DCM Solvent->Reaction Product R-CO-Thiomorpholine-2-COOH Reaction->Product RT, overnight

EDC/HOBt Coupling Workflow

Materials:

  • N-protected carboxylic acid (e.g., Boc-L-Alanine) (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA (3.0 eq) dropwise to the stirred solution.

  • Add EDC (1.2 eq) in one portion to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[6]

Reaction Scheme:

G R_COOH R-COOH (N-protected amino acid) Reaction Reaction R_COOH->Reaction TMC_HCl Thiomorpholine-2-carboxylic acid Hydrochloride TMC_HCl->Reaction HATU HATU HATU->Reaction DIEA DIEA DIEA->Reaction Solvent Anhydrous DMF Solvent->Reaction Product R-CO-Thiomorpholine-2-COOH Reaction->Product RT, 1-6 hours

HATU Coupling Workflow

Materials:

  • N-protected carboxylic acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.05 eq)

  • Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIEA (3.0 eq) dropwise.

  • Add HATU (1.05 eq) to the mixture in one portion.[6]

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: PyBOP Mediated Coupling

PyBOP is another efficient phosphonium-based coupling reagent that is a safer alternative to BOP, as it does not produce the carcinogenic byproduct HMPA.[8][9]

Reaction Scheme:

G R_COOH R-COOH (N-protected amino acid) Reaction Reaction R_COOH->Reaction TMC_HCl Thiomorpholine-2-carboxylic acid Hydrochloride TMC_HCl->Reaction PyBOP PyBOP PyBOP->Reaction DIEA DIEA DIEA->Reaction Solvent Anhydrous DCM/DMF Solvent->Reaction Product R-CO-Thiomorpholine-2-COOH Reaction->Product RT, overnight

PyBOP Coupling Workflow

Materials:

  • N-protected carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • PyBOP (1.0 eq)

  • Diisopropylethylamine (DIEA) (2.75 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the N-protected carboxylic acid (1.0 eq) and this compound (1.1 eq) in DCM or DMF.

  • Add DIEA (2.75 eq) to the solution.[8]

  • Add PyBOP (1.0 eq) to the reaction mixture.[8]

  • Stir the reaction at room temperature and monitor by TLC.

  • For work-up, dilute with an organic solvent such as ethyl acetate and wash with 10% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery

The thiomorpholine scaffold is present in numerous compounds with a wide range of biological activities. The incorporation of thiomorpholine-2-carboxylic acid allows for the generation of derivatives with potential therapeutic applications in various disease areas.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[10] Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.[3]

Signaling Pathway:

G cluster_0 DPP-IV Inhibition cluster_1 Incretin Pathway cluster_2 Pancreatic β-cell Response Thiomorpholine\nInhibitor Thiomorpholine Inhibitor DPP-IV DPP-IV Thiomorpholine\nInhibitor->DPP-IV Inhibits Inactive_Metabolites Inactive Metabolites DPP-IV->Inactive_Metabolites Degrades GLP-1_GIP Active Incretins (GLP-1, GIP) GLP-1_GIP->DPP-IV GLP-1R GLP-1 Receptor GLP-1_GIP->GLP-1R Activates Insulin_Secretion ↑ Insulin Secretion GLP-1R->Insulin_Secretion Leads to Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Improves

DPP-IV Inhibition Pathway

Biological Activity of Thiomorpholine-based DPP-IV Inhibitors

Compound Class Target Assay IC50/EC50 Reference

| Phenylthiomorpholine | DPP-IV | Enzyme Inhibition | 3.40 - 6.93 µM |[1][3] |

Antioxidant and Cytotoxic Agents

Thiomorpholine derivatives have also shown promise as antioxidant and cytotoxic agents. The sulfur atom can undergo oxidation, which may contribute to the antioxidant properties of these compounds.

Biological Activity of N-azole Substituted Thiomorpholines

Compound Activity Cell Line IC50 Reference
Thiazolyl thiomorpholine 10c Cytotoxic A549 10.1 µM [11]

| Thiazolyl thiomorpholine 10c | Cytotoxic | HeLa | 30.0 µM |[11] |

Biological Activity of Thiomorpholine Derivatives with Antioxidant Moieties

Compound Activity Assay IC50 Reference

| N-substituted thiomorpholine | Antioxidant | Lipid Peroxidation Inhibition | as low as 7.5 µM |[4] |

Conformational Considerations

The incorporation of cyclic amino acid analogues like thiomorpholine-2-carboxylic acid is a well-established strategy to constrain the conformational flexibility of peptides.[12] This pre-organization of the peptide backbone can lead to a lower entropic penalty upon binding to a biological target, thus enhancing binding affinity. While specific conformational studies on peptides containing thiomorpholine-2-carboxylic acid are not extensively reported, analogies can be drawn from other cyclic amino acids. The thiomorpholine ring is expected to favor a chair-like conformation, which would restrict the possible values of the peptide backbone dihedral angles (φ and ψ) around the residue, guiding the overall peptide into a more defined three-dimensional structure. This is a critical consideration in the rational design of peptidomimetics with improved pharmacological profiles.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its utility as a constrained amino acid analogue allows for the synthesis of conformationally defined peptidomimetics, while the thiomorpholine scaffold itself is associated with a broad range of favorable biological activities. The straightforward protocols for its incorporation into molecules, coupled with its potential to enhance the pharmacological properties of lead compounds, make it an important tool for medicinal chemists. The continued exploration of this scaffold is expected to yield novel therapeutic agents for a variety of diseases.

References

Application of Thiomorpholine-2-carboxylic Acid in Synthesizing Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and application of inhibitors based on thiomorpholine-2-carboxylic acid for researchers, scientists, and professionals in drug development. We will delve into the strategic incorporation of this versatile scaffold to create potent and selective enzyme inhibitors, supported by detailed protocols and mechanistic insights.

The Strategic Advantage of Thiomorpholine-2-carboxylic Acid in Inhibitor Design

Thiomorpholine-2-carboxylic acid is a saturated heterocyclic compound recognized as a privileged scaffold in medicinal chemistry.[1] Its power lies in its structural resemblance to the amino acid proline, acting as a constrained bioisostere. This mimicry allows it to be recognized by enzymes that process proline-containing substrates, while its unique stereoelectronic properties offer distinct advantages in drug design.

The thiomorpholine ring, with its sulfur atom, introduces a different conformational preference and lipophilicity compared to proline's pyrrolidine ring.[1] The carboxylic acid functional group at the 2-position provides a crucial handle for chemical modification, enabling its incorporation into larger molecular frameworks like peptides or other complex organic molecules.[2] This moiety can also serve as an effective zinc-binding group (ZBG) in the design of inhibitors for metalloenzymes.[2]

General Synthetic Strategies and Derivatization

The synthesis of enzyme inhibitors using thiomorpholine-2-carboxylic acid involves two key stages: the formation of the core heterocyclic structure and its subsequent elaboration into the final inhibitor.

Synthesis of the Thiomorpholine-2-carboxylic Acid Core

The thiomorpholine nucleus can be constructed through various cyclization reactions.[2] A common approach involves the cyclization of S-(2-chloroethyl)-L-cysteine to form the thiomorpholine ring.[3] For large-scale and sustainable synthesis, enzymatic and continuous flow chemistry methods are being developed.[2][4]

Incorporation into Inhibitor Scaffolds

The true versatility of thiomorpholine-2-carboxylic acid is realized in its derivatization. The carboxylic acid and the secondary amine of the ring are the primary points for modification.

  • Amide Bond Formation: The carboxylic acid can be activated to form an acyl chloride or reacted with coupling agents to form amide bonds with amines, a common strategy for creating peptide mimics.[2]

  • N-Substitution: The secondary amine in the thiomorpholine ring allows for N-acylation, N-sulfonylation, and N-alkylation, enabling the introduction of a wide array of substituents to probe the active site of target enzymes.[2]

  • Sulfur Oxidation: The thioether in the ring can be oxidized to a sulfoxide or a sulfone, which significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule.[2]

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Target Enzyme Inhibitors S-(2-Chloroethyl)-L-cysteine S-(2-Chloroethyl)-L-cysteine Thiomorpholine-2-carboxylic acid Thiomorpholine-2-carboxylic acid S-(2-Chloroethyl)-L-cysteine->Thiomorpholine-2-carboxylic acid Cyclization Peptide Scaffolds Peptide Scaffolds Thiomorpholine-2-carboxylic acid->Peptide Scaffolds Amide Coupling N-Substituted Derivatives N-Substituted Derivatives Thiomorpholine-2-carboxylic acid->N-Substituted Derivatives N-Alkylation/ N-Acylation Sulfoxides/Sulfones Sulfoxides/Sulfones Thiomorpholine-2-carboxylic acid->Sulfoxides/Sulfones Oxidation DPP-IV Inhibitors DPP-IV Inhibitors Peptide Scaffolds->DPP-IV Inhibitors TACE Inhibitors TACE Inhibitors N-Substituted Derivatives->TACE Inhibitors Other Metalloenzyme Inhibitors Other Metalloenzyme Inhibitors Sulfoxides/Sulfones->Other Metalloenzyme Inhibitors

General workflow for synthesizing thiomorpholine-2-carboxylic acid-based inhibitors.

Application in Targeting Specific Enzyme Classes

The unique structural features of thiomorpholine-2-carboxylic acid have been successfully exploited to design inhibitors for several enzyme classes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a key therapeutic target for type 2 diabetes mellitus.[1] Inhibitors of this enzyme prevent the degradation of incretin hormones, leading to enhanced insulin secretion. Thiomorpholine-2-carboxylic acid derivatives have emerged as potent DPP-IV inhibitors.[1] The thiomorpholine scaffold mimics the proline residue of natural substrates, allowing the inhibitor to bind effectively to the enzyme's active site.

Structure-Activity Relationship (SAR) Insights: Studies have shown that the introduction of bulky substituents on the thiomorpholine ring can be well-tolerated by the DPP-IV active site and can lead to enhanced inhibitory activity through additional favorable interactions.[2]

CompoundSubstituentIC50 (µmol/L)Reference
16a R1 = (CH2)2Ph6.93--INVALID-LINK--
16b R1 = (CH2)3Ph6.29--INVALID-LINK--
16c R1 = (CH2)4Ph3.40--INVALID-LINK--
Tumor Necrosis Factor-α-Converting Enzyme (TACE) Inhibitors

TACE is a metalloprotease involved in the release of the pro-inflammatory cytokine TNF-α, making it an attractive target for treating inflammatory diseases like rheumatoid arthritis.[1] Thiomorpholine sulfonamide hydroxamates have been developed as potent TACE inhibitors.[1] In these inhibitors, the thiomorpholine ring serves as a central scaffold, while the hydroxamate group acts as a zinc-binding moiety.

Design Rationale: Computational modeling of these inhibitors bound to the TACE active site has revealed that the 6th position of the thiomorpholine ring is solvent-exposed. This allows for the addition of substituents to modify the physicochemical properties of the inhibitor with minimal loss of enzyme inhibitory activity.[1]

Other Enzyme Targets

The thiomorpholine scaffold has also been explored for its potential to inhibit other enzymes:

  • Squalene Synthase: Thiomorpholine derivatives have shown hypocholesterolemic activity, potentially through the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.[1][5]

  • L-amino Acid Oxidase: (2R)-Thiomorpholine-2-carboxylic acid itself is a substrate and tool compound for studying the kinetics and inhibition of L-amino acid oxidase.[3]

Detailed Experimental Protocol: Synthesis of a Thiomorpholine-Based DPP-IV Inhibitor

This protocol describes the synthesis of a representative thiomorpholine-bearing DPP-IV inhibitor, adapted from the literature.[1]

Objective: To synthesize a potent DPP-IV inhibitor by coupling a substituted thiomorpholine-2-carboxylic acid with an appropriate amine.

Materials and Reagents:

  • (R)-Thiomorpholine-2-carboxylic acid

  • N-Boc-protected amino acid (e.g., L-phenylalanine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Protocol:

  • Amide Coupling:

    • To a solution of (R)-Thiomorpholine-2-carboxylic acid (1.0 eq) and N-Boc-L-phenylalanine (1.1 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq) at 0 °C.

    • Add DIPEA (2.5 eq) dropwise and stir the reaction mixture at room temperature overnight.

    • Rationale: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and maintain a basic pH for the reaction.

  • Work-up and Extraction:

    • Dilute the reaction mixture with EtOAc and wash successively with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous washes remove unreacted starting materials, coupling reagents, and byproducts.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the Boc-protected intermediate.

    • Rationale: Column chromatography separates the desired product from any remaining impurities based on polarity.

  • Boc-Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of TFA and DCM and stir at room temperature for 2 hours.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group to reveal the free amine of the final inhibitor.

    • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM to remove residual TFA.

  • Final Purification and Characterization:

    • Purify the final product by preparative HPLC or recrystallization.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Work-up cluster_2 Step 3: Purification cluster_3 Step 4: Deprotection cluster_4 Step 5: Final Product Start Start Dissolve Reactants Dissolve Thiomorpholine-2-COOH and N-Boc-Amino Acid in DMF Start->Dissolve Reactants Add Coupling Agents Add HOBt and EDC at 0°C Dissolve Reactants->Add Coupling Agents Add Base Add DIPEA, stir overnight Add Coupling Agents->Add Base Dilute and Wash Dilute with EtOAc, wash with 1N HCl, NaHCO3, Brine Add Base->Dilute and Wash Dry and Concentrate Dry over MgSO4, filter, and concentrate Dilute and Wash->Dry and Concentrate Column Chromatography Silica gel column chromatography Dry and Concentrate->Column Chromatography Dissolve in TFA/DCM Dissolve in 1:1 TFA/DCM, stir for 2h Column Chromatography->Dissolve in TFA/DCM Remove TFA Concentrate and co-evaporate with DCM Dissolve in TFA/DCM->Remove TFA Final Purification Purify by HPLC or recrystallization Remove TFA->Final Purification Characterization Characterize by NMR and HRMS Final Purification->Characterization End End Characterization->End

Step-by-step workflow for the synthesis of a thiomorpholine-based DPP-IV inhibitor.

Conclusion

Thiomorpholine-2-carboxylic acid is a valuable and versatile building block in the design of enzyme inhibitors. Its ability to act as a constrained proline bioisostere, coupled with its amenability to chemical modification, has led to the development of potent inhibitors for a range of enzymes. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this privileged scaffold in their own drug discovery programs.

References

Accelerating Thiomorpholine Synthesis: A Continuous Flow Approach to a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiomorpholine scaffold is a privileged structural motif in medicinal chemistry, integral to the efficacy of numerous active pharmaceutical ingredients (APIs).[1] Its presence in compounds with antimalarial, antibiotic, and antioxidant activities underscores its importance. A notable example is Sutezolid, a next-generation oxazolidinone antibiotic for treating multidrug-resistant tuberculosis, where thiomorpholine is a critical component and a significant cost driver in its synthesis.[2]

Traditional batch synthesis methods for thiomorpholine and its derivatives often involve hazardous intermediates like nitrogen mustards, long reaction times (ranging from 2 to 54 hours), and challenging scale-up conditions due to poor heat and mass transfer.[1][3] These limitations present significant safety and efficiency hurdles in both academic research and industrial production.[3]

Continuous flow chemistry offers a transformative solution to these challenges.[4] By utilizing microreactors and continuous processing, this technology provides superior control over reaction parameters, enhances safety by minimizing the volume of hazardous material at any given time, and allows for seamless scalability.[5][6] This application note provides a detailed protocol and technical insights for a telescoped continuous flow synthesis of thiomorpholine, leveraging a photochemical thiol-ene reaction followed by a base-mediated cyclization. This modern approach is not only more efficient but also aligns with the principles of green and sustainable chemistry.[4]

Reaction Principles and Mechanism

The continuous flow synthesis of thiomorpholine is executed in a two-step telescoped process, meaning the output from the first reaction is directly used as the input for the second without intermediate isolation and purification.[1]

  • Photochemical Thiol-Ene Reaction: The process begins with the reaction between cysteamine hydrochloride and vinyl chloride. This reaction falls into the category of "click chemistry" due to its high efficiency and lack of byproducts.[1][7] It proceeds via a free-radical mechanism initiated by UV irradiation (365 nm) in the presence of a photocatalyst.[1][7] In this protocol, the inexpensive organic photocatalyst 9-fluorenone is used to ensure efficient light absorption and radical generation, leading to the quantitative formation of the key half-mustard intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.[1][8]

  • Base-Mediated Intramolecular Cyclization: The intermediate stream is then continuously mixed with a base. The base facilitates an intramolecular nucleophilic substitution, where the amine group attacks the carbon bearing the chloride, leading to ring closure and the formation of thiomorpholine.[9]

G cluster_0 Step 1: Photochemical Thiol-Ene Reaction cluster_1 Step 2: Base-Mediated Cyclization Cysteamine HCl Cysteamine HCl Intermediate 2-(2-chloroethylthio)ethylamine HCl Cysteamine HCl->Intermediate hv (365 nm) 9-Fluorenone Vinyl Chloride Vinyl Chloride Vinyl Chloride->Intermediate Thiomorpholine Thiomorpholine Intermediate->Thiomorpholine Intramolecular Nucleophilic Substitution Base DIPEA Base->Thiomorpholine

Caption: Reaction pathway for the two-step synthesis of thiomorpholine.

Performance Comparison: Continuous Flow vs. Traditional Batch

The advantages of continuous flow processing for thiomorpholine synthesis are stark when compared to traditional batch methods. The miniaturization of the reactor enhances heat and mass transfer, leading to significantly improved efficiency and safety.[6]

ParameterTraditional Batch ProcessContinuous Flow ProcessJustification for Superiority
Reaction Time 2 - 54 hours[3]~40 minutes (overall residence time)[1][10]Drastic reduction in process time increases throughput and operational efficiency.
Yield (Overall Isolated) 44 - 81%[3]54% (lab scale, with potential for optimization)[1]Comparable yield achieved in a fraction of the time with enhanced safety.
Throughput Limited by batch size1.8 g/h (demonstrated on lab scale)[10]Scalability is achieved by extending run time or parallelizing reactors ("scaling out").
Temperature Control Challenging on a large scalePrecise control (e.g., 20°C for photo, 76-78°C for cyclization)[10]Excellent heat transfer prevents hotspots and side reactions, ensuring consistent product quality.
Safety High risk due to large volumes of hazardous mustards[3]Significantly enhanced; small reactor volumes contain hazardous intermediates[5][10]Minimizes potential impact of exothermic events or leaks, crucial for handling toxic reagents.
Process Control Manual, step-wiseAutomated and integrated ("telescoped")[1]Reduces manual handling and potential for error, enabling robust and reproducible synthesis.

Detailed Application Protocols

This section provides a step-by-step guide for the continuous flow synthesis of thiomorpholine.

Protocol 1: Telescoped Continuous Flow Synthesis of Thiomorpholine

This protocol integrates the photochemical thiol-ene reaction and the subsequent cyclization into a single, uninterrupted process.

Materials & Reagents:

  • Cysteamine hydrochloride

  • 9-fluorenone (photocatalyst, 0.5 mol%)

  • Methanol (MeOH), HPLC grade

  • Vinyl chloride (VC) gas

  • N,N-Diisopropylethylamine (DIPEA)

  • Diphenyl ether (optional, as internal standard for analysis)

Equipment Setup:

The core of the setup is a continuous flow reactor system. A visual representation of the workflow is provided below.

G cluster_reagents Reagent Streams cluster_reaction Reaction Zone R1 Syringe Pump (Cysteamine/Catalyst in MeOH) T_Mixer1 T-Mixer R1->T_Mixer1 R2 Mass Flow Controller (Vinyl Chloride Gas) R2->T_Mixer1 R3 Syringe Pump (DIPEA Base) T_Mixer2 T-Mixer R3->T_Mixer2 Photo_Reactor Flow Photoreactor (365 nm LEDs, 20°C) T_Mixer1->Photo_Reactor Photo_Reactor->T_Mixer2 Intermediate Stream RTU Heated Residence Time Unit (Coil Reactor, 76-78°C) T_Mixer2->RTU BPR Back-Pressure Regulator (3 bar) RTU->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for telescoped continuous flow synthesis.

Step-by-Step Methodology:

  • Feed Solution Preparation:

    • Prepare a 4 M solution of cysteamine hydrochloride in methanol. For example, dissolve 45.44 g of cysteamine HCl in methanol in a 100 mL volumetric flask.[1]

    • Add the photocatalyst, 9-fluorenone (0.1–0.5 mol %, e.g., 0.36 g).[9]

    • If quantitative real-time analysis is desired, add an internal standard like diphenyl ether.

    • Aid dissolution using sonication.

    • Crucial Step: Degas the solution by sparging with an inert gas (e.g., Argon) to remove dissolved oxygen, which can quench the photochemical reaction.[11]

  • System Priming and Setup:

    • Set the photoreactor temperature to 20°C and the LED cooling to 15°C.[9][11]

    • Set the heated residence time unit (coil reactor) to 76-78°C.[10]

    • Set the back-pressure regulator (BPR) to 3 bar. Causality: Operating above atmospheric pressure is necessary to heat the methanol-based solvent above its normal boiling point, which accelerates the cyclization reaction.[1][7]

    • Prime the system by pumping the liquid feed solution through the reactor setup until it is completely filled.[1]

  • Reaction Execution (Steady State):

    • Pump the degassed liquid feed solution into the first T-mixer at a defined flow rate.

    • Simultaneously, introduce vinyl chloride gas via a mass flow controller into the T-mixer to mix with the liquid stream. Adjust flow rates to achieve the desired stoichiometry (e.g., 1.0 equivalent of VC).[11]

    • The combined stream flows through the photoreactor, where it is irradiated with 365 nm LEDs. A residence time of approximately 20 minutes is effective for complete conversion to the intermediate.[11]

    • The output stream from the photoreactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride, is directed to a second T-mixer.

    • In the second T-mixer, introduce a stream of N,N-Diisopropylethylamine (DIPEA, 2 equivalents) using a separate pump. Expert Insight: DIPEA is chosen over other bases like triethylamine (Et₃N) because Et₃N was observed to cause precipitation, which is unsuitable for a continuous flow protocol.[1][7]

    • The final mixture flows through the heated residence time unit to facilitate the rapid, base-mediated cyclization to thiomorpholine.

    • The process is run continuously until the desired quantity of product is produced. A 7-hour run has been demonstrated to be robust.[10]

  • Work-up and Purification:

    • Collect the output from the back-pressure regulator.

    • For purification, perform a standard acid-base extraction. Add 1 M HCl and ethyl acetate to the collected fractions. Separate the phases and wash the organic phase with 1 M HCl.[9]

    • Combine the aqueous phases and basify with ~4 M NaOH until the pH is >13.[9]

    • Extract the basic aqueous phase multiple times with a suitable organic solvent like dichloromethane (DCM).

    • Combine the organic fractions, dry over sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

    • The crude thiomorpholine can be further purified by distillation to yield the final product.[1]

In-line Analysis and Process Validation

To ensure the protocol is self-validating, in-line analytical tools can be integrated. Techniques like FT-IR or NMR spectroscopy can be coupled to the flow stream to monitor reaction progress in real-time.[4][12] This allows for rapid optimization of parameters such as residence time, temperature, and stoichiometry without the need for offline sampling and analysis. For this specific synthesis, samples can be periodically taken from the output stream, diluted with a deuterated solvent, and analyzed by ¹H NMR to confirm the quantitative conversion of the starting material to the intermediate and subsequently to the final product.[9]

Conclusion

The continuous flow synthesis of thiomorpholine represents a significant advancement over traditional batch methodologies, offering enhanced safety, scalability, and process efficiency.[10] The telescoped photochemical and cyclization sequence detailed in this note provides a robust and reproducible pathway to a critical pharmaceutical building block. By explaining the causality behind key experimental choices, such as the selection of the base and the use of a back-pressure regulator, this guide empowers researchers to not only replicate the process but also to adapt and optimize it for the synthesis of a wide range of thiomorpholine derivatives. The adoption of such modern synthetic strategies is paramount for accelerating drug discovery and development in a safe, cost-effective, and sustainable manner.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in Thiomorpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] A key functional handle for molecular elaboration on this scaffold is a carboxylic acid group, typically at the 3-position. The strategic derivatization of this carboxylic acid into amides, esters, and alcohols opens up a vast chemical space for structure-activity relationship (SAR) studies and the development of novel therapeutics. This comprehensive guide provides detailed, field-proven protocols for the three primary derivatizations of the carboxylic acid group on thiomorpholine scaffolds, grounded in established synthetic methodologies. We delve into the causality behind experimental choices, address potential challenges such as the need for nitrogen protection, and provide self-validating protocols for researchers in drug discovery and development.

Introduction: The Thiomorpholine Scaffold in Drug Discovery

Thiomorpholine, a saturated six-membered heterocycle containing sulfur and nitrogen, is the thio-analog of morpholine.[2][3] The substitution of oxygen with sulfur significantly alters the ring's lipophilicity, metabolic stability, and hydrogen bonding capacity, making it a valuable bioisostere in drug design.[2] Thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Notably, the thiomorpholine scaffold is a cornerstone in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[2] The synthesis of these inhibitors often involves the derivatization of a carboxylic acid on the thiomorpholine ring to form amide bonds with various amino acid derivatives. This highlights the critical importance of robust and reliable methods for modifying this functional group.

This guide will focus on (R)- or (S)-thiomorpholine-3-carboxylic acid as the archetypal starting material, a versatile building block for creating diverse chemical libraries.[3] We will cover three essential transformations:

  • Amide Bond Formation: The most common derivatization, creating stable linkages to a wide array of amines.

  • Esterification: To modulate polarity, solubility, and create potential prodrugs.

  • Reduction to Primary Alcohols: To introduce a new point of diversification and alter the molecule's structural and electronic properties.

A crucial consideration in these syntheses is the secondary amine within the thiomorpholine ring. Its nucleophilicity can interfere with the desired reaction at the carboxylic acid. Therefore, the use of a protecting group, typically a tert-butyloxycarbonyl (Boc) group, on the nitrogen is a mandatory first step for clean and high-yielding transformations.

G cluster_0 Core Scaffold Modification Strategy cluster_1 Derivatization Pathways Start Thiomorpholine-3-Carboxylic Acid Protect N-Boc Protection Start->Protect (Boc)₂O, Base N_Boc N-Boc-Thiomorpholine-3-Carboxylic Acid Protect->N_Boc Amide Amide Derivatives N_Boc->Amide Amide Coupling (HATU, R-NH₂) Ester Ester Derivatives N_Boc->Ester Esterification (DCC, R-OH, DMAP) Alcohol Primary Alcohol N_Boc->Alcohol Reduction (LiAlH₄)

Caption: General workflow for the derivatization of thiomorpholine-3-carboxylic acid.

Protocol I: Amide Bond Formation via HATU Coupling

Amide coupling is the most frequently employed reaction in medicinal chemistry for lead optimization.[4] For substrates like N-protected thiomorpholine carboxylic acids, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective. HATU offers high yields, fast reaction times, and low rates of racemization, which is critical when coupling with chiral amines.[5][6]

Causality and Experimental Choices:

  • N-Boc Protection: Essential to prevent the secondary amine of the thiomorpholine ring from competing with the desired amine nucleophile, which would lead to undesired dimer formation.

  • HATU as Coupling Reagent: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is highly susceptible to nucleophilic attack by the amine, driving the reaction to completion efficiently.[6]

  • DIPEA as Base: N,N'-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base. Its role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to scavenge the HCl produced during the reaction without competing as a nucleophile.[7]

  • Anhydrous DMF as Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes the polar starting materials, reagents, and intermediates. Anhydrous conditions are critical as water can hydrolyze the active ester intermediate.

Detailed Step-by-Step Protocol:
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-thiomorpholine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq). The order of addition is typically not critical for robust reactions.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

G cluster_0 HATU-Mediated Amide Coupling Acid N-Boc-Thiomorpholine -3-Carboxylic Acid Active_Ester OAt-Active Ester Intermediate Acid->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Amide N-Boc-Thiomorpholine -3-Carboxamide Active_Ester->Amide Nucleophilic Attack Amine R-NH₂ Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling on the thiomorpholine scaffold.

Protocol II: Esterification using DCC and DMAP

Esterification of thiomorpholine carboxylic acids can be achieved under various conditions. While the classic Fischer esterification (acid-catalyzed reaction with an alcohol) is an option, it requires harsh acidic conditions and high temperatures that may not be suitable for complex substrates.[9][10] A milder and more general method is the Steglich esterification, which uses a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[1]

Causality and Experimental Choices:

  • DCC as Coupling Reagent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol.[11]

  • DMAP as Catalyst: DMAP acts as a potent nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This salt is much more electrophilic and readily undergoes reaction with even sterically hindered alcohols.[1]

  • Dichloromethane (DCM) as Solvent: DCM is a common, relatively non-polar aprotic solvent that is excellent for this reaction. It facilitates the precipitation of the dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.

Detailed Step-by-Step Protocol:
  • Preparation: To a round-bottom flask, add N-Boc-thiomorpholine-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approximately 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is important to control the initial exothermic reaction and minimize side reactions.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Monitoring: Monitor the consumption of the starting acid by TLC or LC-MS.

  • Work-up:

    • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 0.5 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol III: Reduction to a Primary Alcohol with LiAlH₄

Reducing the carboxylic acid to a primary alcohol provides a versatile hydroxymethyl group that can be used for further derivatization (e.g., ether formation, oxidation to an aldehyde). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[12][13] Sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids.

Causality and Experimental Choices:

  • LiAlH₄ as Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻). The reaction proceeds via initial deprotonation of the acidic proton, followed by reduction of the resulting carboxylate to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.

  • Anhydrous THF as Solvent: Tetrahydrofuran (THF) is a common ether solvent for LiAlH₄ reductions. It is crucial that the solvent is anhydrous, as LiAlH₄ reacts violently with water.

  • Staged Quenching: The work-up procedure is critical for safety and product isolation. The reaction is quenched by the slow, careful addition of water and then a base (like NaOH) to precipitate the aluminum salts, which can then be filtered off. This is known as the Fieser workup.

Detailed Step-by-Step Protocol:

⚠️ SAFETY PRECAUTION: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under a strictly inert atmosphere. The quenching procedure must be done slowly and carefully behind a blast shield.

  • Preparation: To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the N-Boc-thiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Gas (H₂) evolution will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-4 hours to ensure complete reduction.

  • Monitoring: Monitor the reaction by TLC or LC-MS (after careful quenching of an aliquot).

  • Work-up (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully quench the reaction by the sequential dropwise addition of:

      • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

    • A granular white precipitate of aluminum salts should form.

    • Stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Isolation:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

    • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude alcohol is often of high purity, but can be further purified by flash column chromatography if necessary.

Data Presentation: Application in DPP-IV Inhibitor Synthesis

The derivatization of the carboxylic acid on thiomorpholine scaffolds is a key strategy in synthesizing potent DPP-IV inhibitors. The amide coupling protocol is particularly relevant. The following table presents representative data for a series of thiomorpholine-based DPP-IV inhibitors where different L-amino acid derivatives were coupled to a thiomorpholine-containing amine, illustrating the impact of the R-group on inhibitory activity.

Compound IDR-Group (from L-amino acid)DPP-IV IC₅₀ (µmol/L)
16a Isopropyl (from Valine)6.93
16b Isobutyl (from Leucine)6.29
16c tert-Butyl (from tert-Leucine)3.40
Data adapted from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors.[2]

Analysis: The data indicates that increasing the steric bulk of the R-group on the coupled amino acid leads to a progressive increase in DPP-IV inhibitory potency. This provides a clear rationale for synthesizing a library of amide derivatives to explore the SAR of this position.

Conclusion

The derivatization of the carboxylic acid group on thiomorpholine scaffolds is a fundamental and powerful strategy in modern drug discovery. The protocols detailed in this guide for amide formation, esterification, and reduction provide researchers with robust and reliable methods to generate diverse libraries of compounds for biological screening. Careful consideration of the need for N-protection and the choice of reagents tailored to the specific properties of the thiomorpholine ring are paramount for successful synthesis. The application of these methods, particularly in the development of DPP-IV inhibitors, underscores their significance and utility in the creation of next-generation therapeutics.

References

Application Notes & Protocols: Strategic Synthesis of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Tuberculosis Drug Synthesis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of infections and over a million deaths annually.[1] The crisis is profoundly exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which render many first- and second-line drugs ineffective.[2][3][4] This escalating resistance necessitates a paradigm shift in therapeutic development, moving beyond incremental improvements to existing drug classes and toward the synthesis of novel chemical entities with new mechanisms of action.[1][5]

Modern antitubercular drug discovery leverages a multi-pronged approach, including the design of compounds that target novel mycobacterial pathways, the strategic modification of existing scaffolds to evade resistance mechanisms, and the application of computational methods to accelerate hit-to-lead optimization.[5][6] The synthetic chemist's role is central to this endeavor, translating conceptual drug designs into tangible molecules with therapeutic potential.

This guide provides an in-depth exploration of key synthetic strategies currently employed in the development of next-generation antitubercular agents. It moves beyond mere procedural descriptions to elucidate the underlying scientific rationale, offering field-proven insights into the design and execution of synthetic protocols. We will delve into the construction of potent heterocyclic scaffolds, the logic of molecular hybridization, and the nuanced application of bioisosteric replacement to optimize drug candidates.

Logical Framework for Antitubercular Drug Synthesis

The path from a chemical concept to a viable drug candidate is a structured process. It begins with identifying promising chemical scaffolds and progresses through iterative cycles of synthesis and evaluation to refine potency, selectivity, and pharmacokinetic properties.

DrugDiscoveryWorkflow cluster_0 Discovery & Design cluster_1 Synthetic Optimization cluster_2 Biological Evaluation HitID Hit Identification (Phenotypic or Target-Based Screening) LeadGen Lead Generation (Initial SAR Studies) HitID->LeadGen Initial Hits LeadOpt Lead Optimization (Scaffold Hopping, Bioisosterism, Molecular Hybridization) LeadGen->LeadOpt Promising Leads Synth Synthesis of Analogs LeadOpt->Synth Design Analogs Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify InVitro In Vitro Evaluation (MIC, Cytotoxicity) Purify->InVitro Pure Compounds InVitro->LeadOpt Iterative Feedback InVivo In Vivo Evaluation (PK/PD, Efficacy Models) InVitro->InVivo Optimized Leads

Caption: Workflow for modern antitubercular drug discovery and synthesis.

Part 1: Key Synthetic Strategies and Core Scaffolds

The development of new antitubercular agents often centers on identifying and optimizing heterocyclic scaffolds that can effectively target essential mycobacterial pathways.

The Nitroimidazole Scaffold: Prodrugs for Anoxic Environments

Nitroimidazoles, such as the clinically evaluated Pretomanid (PA-824) and Delamanid, represent a pivotal advancement in TB therapy.[5][7] These compounds are prodrugs, requiring reductive activation of their nitro group within the mycobacterium to exert their effect. This activation, mediated by a deazaflavin-dependent nitroreductase (Ddn), generates reactive nitrogen species, including nitric oxide (NO), which are lethal to the bacterium.[7][8] A key advantage is their activity against both replicating and non-replicating (anaerobic) Mtb, a crucial feature for eradicating persistent bacteria within granulomas.[7]

Causality in Design:

  • The Nitro Group: Essential for the mechanism of action; its reduction is the initiating step for bactericidal activity.[7]

  • Bicyclic Oxazine/Oxazole Ring: Fused to the imidazole, this structural feature is a key determinant of aerobic activity and helps to correctly position the molecule for enzymatic activation.[7]

  • Lipophilic Tail: A lipophilic ether-linked side chain is critical for potent activity, likely enhancing cell wall penetration and interaction with the activating enzyme.[7]

Synthetic efforts in this area focus on modifying the lipophilic tail and the bicyclic system to improve pharmacokinetic properties while retaining the essential nitroimidazole core.

Thiazole-Based Scaffolds: Targeting Cell Wall Synthesis

Thiazole-containing compounds have emerged as a versatile and promising class of antitubercular agents.[3] Their potency often stems from the ability to target key mycobacterial enzymes involved in vital processes like cell wall synthesis or essential metabolic pathways.[3] The thiazole ring serves as a robust and synthetically accessible core for building molecular diversity. Conventional synthetic routes like the Hantzsch thiazole synthesis provide a reliable foundation for creating diverse libraries of analogs for structure-activity relationship (SAR) studies.[3]

Molecular Hybridization: Creating Multi-Target Ligands

A powerful strategy to enhance potency and circumvent resistance is molecular hybridization. This approach involves covalently linking two or more distinct pharmacophores into a single "hybrid" molecule.[9] The rationale is that the resulting compound may act on multiple biological targets or may have a synergistic effect at a single target, making it more difficult for the bacterium to develop resistance.

A compelling example is the synthesis of pyrazolylpyrazoline hybrids clubbed with triazole or tetrazole moieties.[4][9] Pyrazole and pyrazoline cores are known for their broad-spectrum biological activities, and combining them with other active heterocycles like triazoles can lead to compounds with significantly enhanced antitubercular efficacy.[4]

MolecularHybridization cluster_0 Design Concept Hybrid Hybrid Molecule Result Result Hybrid->Result Enhanced Potency Dual-Target Action Reduced Resistance Risk PharmA Pharmacophore A (e.g., Pyrazole-Pyrazoline) PharmA->Hybrid Covalent Bonding Linker Linker PharmA->Linker PharmB Pharmacophore B (e.g., Triazole) PharmB->Hybrid Covalent Bonding Linker->PharmB

Caption: The concept of molecular hybridization in drug design.

Bioisosteric Replacement: Fine-Tuning for Optimal Performance

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of an atom or functional group with another that possesses similar physical or chemical properties.[10] This strategy is not about wholesale change but about subtle, rational modifications to a lead compound to improve its profile.

Goals of Bioisosteric Replacement:

  • Enhance Potency: Improve binding affinity to the biological target.[10]

  • Improve Pharmacokinetics (ADME): Modify properties like solubility, metabolic stability, or cell permeability.[10]

  • Reduce Toxicity: Eliminate or modify toxicophores or reduce off-target activity.[10][11]

  • Overcome Resistance: Design molecules that are not substrates for resistance-conferring enzymes.[10]

For example, an amide group in a lead compound, which may be susceptible to hydrolysis, could be replaced by a more stable bioisostere like a trifluoroethylamine.[12] In the context of TB drug discovery, this has been used to develop novel inhibitors of essential enzymes like UDP-galactopyranose mutase (UGM) or DNA gyrase by modifying known inhibitor scaffolds.[13][14]

Part 2: Application Protocols

The following protocols are presented as self-validating systems, incorporating steps for both synthesis and subsequent verification of the product's identity and purity, which are critical for reliable biological evaluation.

Protocol 1: One-Pot Synthesis of a Pyrazolylpyrazoline-Triazole Hybrid

This protocol describes an efficient, multi-component reaction to synthesize a hybrid molecule with potential antitubercular activity, based on methodologies reported in the literature.[4][9] The one-pot nature of this synthesis is advantageous, reducing reaction time and simplifying the workup procedure.

Objective: To synthesize a novel pyrazolylpyrazoline derivative containing a triazole moiety.

Materials:

  • Substituted pyrazole-4-carbaldehyde (1.0 mmol)

  • Substituted acetophenone (e.g., 2-acetyl-thiazole) (1.0 mmol)

  • Hydrazine hydrate derivative (e.g., 4-amino-4H-1,2,4-triazole) (1.2 mmol)

  • Sodium Hydroxide (NaOH) (2.0 mmol)

  • Ethanol (20 mL)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the substituted pyrazole-4-carbaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add sodium hydroxide (2.0 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes. The formation of a chalcone intermediate is expected.

    • Scientific Rationale: NaOH acts as a base catalyst for the initial Claisen-Schmidt condensation between the aldehyde and the ketone to form the α,β-unsaturated ketone (chalcone) intermediate.

  • Cyclization: To the same reaction mixture, add the hydrazine hydrate derivative (1.2 mmol).

  • Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

    • Scientific Rationale: The hydrazine derivative reacts with the chalcone intermediate in a Michael addition followed by cyclization and dehydration to form the stable pyrazoline ring.

  • Workup and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 40-50 °C.

  • Purification (Self-Validation Step 1): Purify the crude product by column chromatography over silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure compound.

  • Characterization (Self-Validation Step 2): Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon framework.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • FT-IR: To identify key functional groups.

Protocol 2: Workflow for Bioisosteric Replacement in a Lead Compound

This protocol outlines a systematic workflow for applying the principle of bioisosteric replacement to optimize a known antitubercular lead compound.

Objective: To design, synthesize, and evaluate a small set of analogs of a lead compound by replacing a target functional group with suitable bioisosteres.

Workflow:

  • Lead Compound & Target Identification: a. Select a validated antitubercular lead compound with a known mechanism or target (e.g., an InhA inhibitor). b. Identify a functional group suitable for modification. Ideal candidates are those known to influence ADME properties (e.g., carboxylic acid, amide, phenol) or those that could be modified to explore new interactions in the binding pocket.[15]

  • In Silico Design & Bioisostere Selection: a. Use computational tools and bioisostere databases to select a small, diverse set of bioisosteres for the target functional group.[14][15] For a carboxylic acid, potential bioisosteres include tetrazole, hydroxamic acid, or sulfonamide. b. Causality Check: The choice should be rational. For example, replacing a carboxylic acid with a tetrazole maintains an acidic proton but alters pKa, size, and lipophilicity, which can profoundly impact cell permeability and target binding.[4] c. Perform molecular docking studies to predict how the new analogs will bind to the target protein and to prioritize candidates for synthesis.[14]

  • Synthesis of Analogs: a. Devise and execute synthetic routes to prepare the designed analogs. This will vary significantly based on the chosen bioisostere. b. Ensure rigorous purification (e.g., via HPLC) and characterization (NMR, MS) of each new compound to confirm its identity and purity (>95%) before biological testing.

  • Biological Evaluation (Self-Validation): a. Primary Assay (Potency): Determine the Minimum Inhibitory Concentration (MIC) of the new analogs against the M. tuberculosis H37Rv strain.[4] Compare the results to the original lead compound. b. Secondary Assay (Selectivity): Evaluate the cytotoxicity of the most potent analogs against a mammalian cell line (e.g., Vero or CHO cells) to determine the selectivity index (SI = IC₅₀ / MIC).[16] A high SI is desirable. c. Tertiary Assay (Properties): For the most promising analogs, perform preliminary ADME profiling (e.g., kinetic solubility, metabolic stability in liver microsomes).[16]

  • Data Analysis & Iteration: a. Analyze the SAR from the synthesized analogs. Did the bioisosteric replacement improve potency, selectivity, or physicochemical properties? b. Use these results to inform the next design cycle, potentially exploring further modifications on the most successful scaffold.

Part 3: Data Presentation

Effective data organization is crucial for interpreting SAR. The following table illustrates how to present results from a hypothetical series of synthesized pyrazolylpyrazoline hybrids.

Table 1: Structure-Activity Relationship (SAR) of Synthesized Pyrazolylpyrazoline Hybrids against M. tuberculosis H37Rv

Compound IDR¹ Group (at Pyrazole)R² Group (at Pyrazoline)MIC (μg/mL)[4][9]% Inhibition (at 250 μg/mL)[9]
9a -H2-pyrrole> 25065%
9d -Cl2-pyrrole5095%
9k -Cl2-thiazole12.5 98%
9l -NO₂2-pyrrole2596%
9o -NO₂2-thiazole12.5 99%
Isoniazid --0.25-
Rifampicin --0.50-

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[4][9]

Interpretation: The data clearly indicates that electron-withdrawing groups (-Cl, -NO₂) at the R¹ position and a thiazole ring at the R² position significantly enhance antitubercular activity compared to the unsubstituted parent compound (9a). Compounds 9k and 9o emerge as the most potent leads in this series for further optimization.[9]

References

Application Notes and Protocols: Thiomorpholine-2-Carboxylic Acid Hydrochloride in the Development of DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of DPP-IV Inhibition in Type 2 Diabetes Management

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a pivotal role in glucose homeostasis.[1] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released by the gut in response to food intake and are crucial for stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells. In individuals with type 2 diabetes, the incretin effect is diminished, contributing to hyperglycemia.[1]

Inhibition of DPP-IV prolongs the activity of endogenous incretins, thereby enhancing insulin secretion and improving glycemic control in a glucose-dependent manner.[2][3] This mechanism has established DPP-IV as a key therapeutic target for the management of type 2 diabetes mellitus. DPP-IV inhibitors, often referred to as "gliptins," offer a therapeutic advantage due to their low risk of hypoglycemia compared to other antidiabetic agents.[3]

Thiomorpholine-2-Carboxylic Acid Hydrochloride: A Privileged Scaffold for DPP-IV Inhibitors

The thiomorpholine moiety is considered a "privileged scaffold" in medicinal chemistry.[1][4] This is due to its favorable physicochemical properties and its ability to form key interactions with biological targets. This compound, in particular, serves as a versatile chiral building block for the synthesis of a variety of bioactive molecules, including potent and selective DPP-IV inhibitors.[2][5] The stereochemistry at the C2 position is crucial for the inhibitory activity of the final compound, making the enantioselective synthesis of this starting material a critical aspect of drug development.

The thiomorpholine ring system can be synthesized through various methods, including the reaction of cysteamine with an alkene equivalent followed by intramolecular cyclization.[5][6] The carboxylic acid functionality of thiomorpholine-2-carboxylic acid provides a convenient handle for amide bond formation, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and pharmacokinetic properties of the resulting DPP-IV inhibitors.

Mechanism of Action of Thiomorpholine-Based DPP-IV Inhibitors

The primary mechanism of action of thiomorpholine-based DPP-IV inhibitors is the competitive and reversible binding to the active site of the DPP-IV enzyme. This binding prevents the enzyme from cleaving and inactivating incretin hormones like GLP-1 and GIP. The prolonged action of these incretins leads to a cascade of downstream effects that contribute to improved glucose control.

DPP_IV_Inhibition_Pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release DPP-IV Enzyme DPP-IV Enzyme Incretins (GLP-1, GIP)->DPP-IV Enzyme substrate Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells inhibits Inactive Incretins Inactive Incretins DPP-IV Enzyme->Inactive Incretins degrades Thiomorpholine Inhibitor Thiomorpholine Inhibitor Thiomorpholine Inhibitor->DPP-IV Enzyme inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Glucagon Secretion->Lowered Blood Glucose contributes to

Caption: Mechanism of DPP-IV Inhibition by Thiomorpholine-Based Inhibitors.

Experimental Protocols

Part 1: Synthesis of a Representative Thiomorpholine-Based DPP-IV Inhibitor

This protocol describes the synthesis of a representative DPP-IV inhibitor using this compound as a key starting material. The synthesis involves the coupling of a protected amino acid with thiomorpholine-2-carboxylic acid, followed by deprotection.

Workflow of Synthesis:

Synthesis_Workflow cluster_synthesis Synthesis of Thiomorpholine-Based DPP-IV Inhibitor A This compound C Coupling Reaction (e.g., EDC, HOBt) A->C B Boc-Protected Amino Acid B->C D N-Boc Protected Intermediate C->D E Deprotection (e.g., HCl in Dioxane) D->E F Final DPP-IV Inhibitor E->F

Caption: General synthetic workflow for a thiomorpholine-based DPP-IV inhibitor.

Materials and Reagents:

  • This compound

  • (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (or other desired amino acid)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Hydrochloric acid (HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Diethyl ether

  • Silica gel for column chromatography

Step 1: Boc Protection of the Amino Acid

  • Dissolve the desired amino acid (e.g., (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) in a mixture of 1 M NaOH and dioxane at 0°C.

  • Add a solution of (Boc)₂O in dioxane dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Concentrate the mixture under reduced pressure to remove dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.

Step 2: Amide Coupling

  • To a solution of the N-Boc protected amino acid in anhydrous DCM, add EDC and HOBt.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound and DIEA.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the N-Boc protected intermediate.[1]

Step 3: Boc Deprotection

  • Dissolve the N-Boc protected intermediate in a 4 M solution of HCl in dioxane or ethyl acetate.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final thiomorpholine-based DPP-IV inhibitor.[1]

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Part 2: In Vitro DPP-IV Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against DPP-IV.[7][8] The assay measures the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, by DPP-IV, which releases the fluorescent aminomethylcoumarin (AMC).

Materials and Reagents:

  • Recombinant Human DPP-IV Enzyme[7][8]

  • DPP-IV Substrate: H-Gly-Pro-AMC[7][8]

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • Test Compounds (synthesized thiomorpholine derivatives)

  • Positive Control Inhibitor (e.g., Sitagliptin)[8]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[7][8]

Procedure:

  • Compound Preparation: Dissolve test compounds and the positive control in DMSO to prepare stock solutions. Further dilute with assay buffer to achieve a range of desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank wells: Assay buffer.

    • Control wells (100% activity): Assay buffer and DPP-IV enzyme solution.

    • Test wells: Test compound solution at various concentrations and DPP-IV enzyme solution.

    • Positive control wells: Positive control inhibitor solution and DPP-IV enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the DPP-IV substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[7][8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration relative to the control wells (100% activity).

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce DPP-IV activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Table 1: Representative In Vitro DPP-IV Inhibitory Activity of Thiomorpholine-Based Compounds

CompoundR Group (from L-Amino Acid)DPP-IV IC₅₀ (µM)
16a Isopropyl (Valine)6.93
16b Isobutyl (Leucine)6.29
16c tert-Butyl (tert-Leucine)3.40
Data adapted from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors.[1]

Preliminary Structure-Activity Relationship (SAR) Observations:

The inhibitory activity is influenced by the nature of the R group derived from the L-amino acid.[1][2] Increasing the steric bulk of the R group from isopropyl (16a) to isobutyl (16b) and tert-butyl (16c) leads to a progressive increase in DPP-IV inhibitory potency.[1] This suggests that a larger, more sterically hindered group at this position may have more favorable interactions within the S2 pocket of the DPP-IV active site.[1]

Part 3: In Vivo Evaluation - Oral Glucose Tolerance Test (OGTT)

This protocol outlines a standard oral glucose tolerance test (OGTT) in a mouse model to assess the in vivo efficacy of the synthesized DPP-IV inhibitors in improving glucose disposal.[9][10]

Materials and Reagents:

  • Male C57BL/6J mice (or a relevant diabetic mouse model, e.g., db/db mice)[11]

  • Test compound (synthesized thiomorpholine-based DPP-IV inhibitor)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)[10]

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting: Acclimatize the mice for at least one week before the experiment. Fast the mice for 4-6 hours prior to the OGTT, with free access to water.[9][10]

  • Compound Administration: Administer the test compound or vehicle orally via gavage 30-60 minutes before the glucose challenge.

  • Baseline Blood Glucose: At time 0 (just before glucose administration), collect a blood sample from the tail vein to measure the baseline blood glucose level.

  • Glucose Challenge: Administer the glucose solution orally via gavage (2 g/kg body weight).[10]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[9][12]

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the blood glucose excursion for each mouse.

    • Compare the AUC values between the vehicle-treated and compound-treated groups using appropriate statistical analysis (e.g., t-test or ANOVA). A significant reduction in the AUC in the compound-treated group indicates improved glucose tolerance.

Workflow for In Vivo Evaluation:

InVivo_Workflow cluster_invivo In Vivo Oral Glucose Tolerance Test (OGTT) A Animal Acclimatization & Fasting B Oral Administration of Test Compound/Vehicle A->B C Baseline Blood Glucose Measurement (t=0) B->C D Oral Glucose Challenge C->D E Serial Blood Glucose Monitoring (t=15, 30, 60, 90, 120 min) D->E F Data Analysis (AUC Calculation & Statistical Comparison) E->F

Caption: Workflow for the in vivo oral glucose tolerance test.

Conclusion

This compound is a valuable and versatile building block in the development of novel DPP-IV inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. By systematically applying these methodologies, researchers can effectively identify and characterize new drug candidates with the potential for improved efficacy and safety profiles for the treatment of type 2 diabetes. The structure-activity relationship data suggests that modifications to the amino acid portion of the molecule can significantly impact potency, providing a clear direction for further optimization studies.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Thiomorpholine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiomorpholine Scaffold in Modern Drug Discovery

The thiomorpholine ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Its thioether and secondary amine functionalities provide a unique three-dimensional structure that can engage with biological targets in ways that its oxygen-containing analog, morpholine, cannot. Specifically, derivatives of thiomorpholine-3-carboxylic acid, a constrained non-proteinogenic amino acid, are of significant interest. These compounds serve as key intermediates and building blocks in the synthesis of novel therapeutics targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[1][2] The diverse pharmacological profile of thiomorpholine derivatives, which includes antitubercular, antimalarial, antioxidant, and hypolipidemic activities, underscores their importance in the drug discovery pipeline.[1][3]

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the construction of libraries of thiomorpholine-3-carboxylic acid derivatives.[4] The ability to anchor the growing molecule to an insoluble support streamlines the synthetic process by simplifying purification to mere filtration and washing, thereby enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[4] This guide provides a detailed protocol and the underlying scientific rationale for the solid-phase synthesis of this important class of molecules.

Core Principles of Solid-Phase Synthesis

The solid-phase approach relies on a polymeric resin support, to which the first building block is covalently attached via a cleavable linker.[4] Subsequent reactants are added in solution, and excess reagents and byproducts are removed by simple washing. This circumvents the need for traditional, often time-consuming, purification techniques like column chromatography after each synthetic step. The final product is then liberated from the solid support in a cleavage step.[5]

Visualizing the Workflow: Solid-Phase Synthesis of Thiomorpholine-3-Carboxylic Acid Derivatives

Solid-Phase Synthesis Workflow Resin 1. Resin Swelling Loading 2. Loading of First Building Block Resin->Loading DCM Deprotection1 3. Fmoc Deprotection Loading->Deprotection1 DIPEA, TEA Coupling 4. Peptide Coupling Deprotection1->Coupling 20% Piperidine/DMF Coupling->Deprotection1 HATU, DIPEA (for additional residues) Cyclization 5. On-Resin Cyclization Coupling->Cyclization Proceed after final residue addition Cleavage 6. Cleavage & Deprotection Cyclization->Cleavage Base-mediated Purification 7. Purification & Analysis Cleavage->Purification TFA Cleavage Cocktail

Caption: Overall workflow for the solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives.

Detailed Protocols and Methodologies

PART 1: Resin Selection and Loading

The choice of resin is critical for a successful solid-phase synthesis. For the synthesis of carboxylic acids, the 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[6] Its key advantage is its extreme acid lability, which allows for the cleavage of the final product under mild acidic conditions that leave many common protecting groups intact. This is particularly useful for preparing protected fragments for further solution-phase chemistry.

Protocol 1: Swelling and Loading of 2-Chlorotrityl Chloride Resin

  • Resin Swelling:

    • Place the desired amount of 2-chlorotrityl chloride resin (e.g., 1 g, with a substitution of 1.0-1.6 mmol/g) in a fritted reaction vessel.

    • Add anhydrous dichloromethane (DCM, ~10-15 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation (e.g., using a vortex mixer or nitrogen bubbling).[6]

    • Drain the DCM.

  • Loading of the First Amino Acid (e.g., Fmoc-Cys(Trt)-OH):

    • Dissolve 1.5-2.0 equivalents of the Fmoc-protected amino acid (relative to the resin substitution) in anhydrous DCM.

    • Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

    • Immediately add the amino acid/DIPEA solution to the swollen resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the reaction, a small sample of the resin can be taken and subjected to a test cleavage to determine the loading efficiency.

  • Capping of Unreacted Sites:

    • Drain the reaction solution.

    • Wash the resin with DCM (3x).

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.[6]

    • Drain the capping solution and wash the resin thoroughly with DCM (3x) and dimethylformamide (DMF) (3x).

    • The resin is now ready for the next step. A small sample can be dried under vacuum to determine the loading efficiency by gravimetric analysis or Fmoc quantitation.

PART 2: Chain Elongation (Optional)

If additional amino acids are to be incorporated N-terminal to the thiomorpholine ring, standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are employed.

Protocol 2: Fmoc Deprotection and Peptide Coupling

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine/DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • A qualitative ninhydrin test can be performed to confirm the presence of a free primary amine.[6]

  • Peptide Coupling:

    • In a separate vessel, dissolve 3.0 equivalents of the next Fmoc-protected amino acid in DMF.

    • Add 3.0 equivalents of a coupling agent (e.g., HATU) and 6.0 equivalents of DIPEA.

    • Allow this activation mixture to stand for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • A ninhydrin test should now be negative, indicating complete coupling.

PART 3: On-Resin Cyclization to Form the Thiomorpholine Ring

The formation of the thiomorpholine ring on the solid support is a key step. A common strategy involves the intramolecular cyclization of a cysteine residue with a suitably placed electrophile. The following protocol outlines a plausible route.

Protocol 3: Synthesis of the Thiomorpholine Ring

This protocol assumes the starting point is a resin-bound peptide with an N-terminal cysteine residue whose thiol group is protected (e.g., with a trityl group).

  • Selective Thiol Deprotection:

    • Wash the resin-bound peptide with DCM.

    • Treat the resin with a solution of TFA/triisopropylsilane (TIS)/DCM (1:5:94, v/v/v) for 2 x 30 minutes to selectively remove the trityl protecting group from the cysteine thiol.

    • Wash the resin thoroughly with DCM (5x) and DMF (3x).

  • Introduction of the Electrophilic Partner and Cyclization:

    • A common method for forming the thiomorpholine ring is via reaction with a 1,2-dielectrophile or a precursor thereof. For the synthesis of the core thiomorpholine-3-carboxylic acid, an intramolecular cyclization is often employed. A plausible strategy involves the reaction of an N-terminal haloacetamide with the deprotected cysteine thiol.

    • N-Chloroacetylation: Treat the deprotected N-terminal amine with chloroacetic anhydride (3.0 eq) and DIPEA (6.0 eq) in DMF for 1 hour. Wash thoroughly with DMF and DCM.

    • Intramolecular Cyclization: Treat the chloroacetylated peptide-resin with a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) (3.0 eq) in DMF overnight. This promotes the intramolecular SN2 reaction between the deprotected thiol and the chloroacetyl group, forming the thiomorpholinone ring.

    • Wash the resin with DMF (5x) and DCM (5x).

Visualizing the Key Chemical Transformations

Key_Reactions cluster_0 A) Resin Loading cluster_1 B) On-Resin Cyclization cluster_2 C) Cleavage Resin-Cl 2-CTC Resin Loaded_Resin Resin-O-CO-Cys(Trt)-Fmoc Resin-Cl->Loaded_Resin DIPEA, DCM Fmoc-AA-OH Fmoc-Cys(Trt)-OH Fmoc-AA-OH->Loaded_Resin Linear_Precursor Resin-...-NH-CH(CH2SH)-CO-... Cyclized_Product Resin-...-Thiomorpholinone-... Linear_Precursor->Cyclized_Product 1. Chloroacetylation 2. DBU, DMF Resin_Product Resin-O-CO-Thiomorpholine Final_Product HOOC-Thiomorpholine Resin_Product->Final_Product TFA/Scavengers

References

Application Notes and Protocols for the Creation and Validation of Novel Antioxidant Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for creating antioxidant molecules.

Introduction: The Imperative for Novel Antioxidant Development

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are molecules that can safely interact with free radicals, terminating chain reactions before they can damage vital biological molecules.[1] While nature provides a vast arsenal of antioxidants, the pursuit of novel synthetic and bio-engineered antioxidant compounds is driven by the potential for enhanced potency, improved bioavailability, greater stability, and targeted efficacy.

This guide provides an in-depth overview of modern strategies for the creation of antioxidant molecules, from initial computational design to chemical and enzymatic synthesis, culminating in robust high-throughput validation. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols.

Section 1: Rational Design and In Silico Screening

The creation of novel antioxidants begins not in the wet lab, but with computational design. This in silico approach saves significant time and resources by predicting the antioxidant potential of molecules before synthesis.[2] Methodologies like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are pivotal.[3][4]

Causality in Computational Design:

  • Molecular Docking: This technique predicts how a candidate molecule will bind to the active site of a target protein involved in oxidative stress, such as Keap1 or NADPH Oxidase.[4][5][6] A strong binding affinity, indicated by a low docking score, suggests the molecule may effectively modulate pathways related to oxidative stress.[4]

  • Bond Dissociation Enthalpy (BDE): For antioxidants that function via a Hydrogen Atom Transfer (HAT) mechanism, the BDE of the O-H or N-H bond is a critical predictor of activity. A lower BDE indicates that the hydrogen atom can be more easily donated to neutralize a free radical.[7][8]

  • Machine Learning & Generative Models: Recent advances utilize deep generative models to design novel antioxidant peptides (de novo). These models are trained on vast datasets of known antioxidant sequences to generate new, unique peptides with a high probability of potent activity.[3][9]

in_silico_workflow cluster_0 Phase 1: Candidate Generation cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Candidate Selection db Compound / Peptide Database qsar QSAR Modeling (Predict Activity) db->qsar gen_model Deep Generative Model (De Novo Design) gen_model->qsar docking Molecular Docking (Target: Keap1, etc.) qsar->docking dft DFT Calculations (BDE, HOMO-LUMO Gap) docking->dft filter Filter & Rank Candidates (Based on Scores, ADME) dft->filter synthesis_cand Top Candidates for Synthesis filter->synthesis_cand

Caption: Workflow for In Silico Antioxidant Design and Screening.

Section 2: Synthesis Strategies for Novel Antioxidants

Following computational selection, promising candidates are synthesized. The choice of synthetic strategy depends on the molecular class, desired properties (e.g., lipophilicity), and environmental considerations.

Chemical Synthesis of Phenolic Antioxidants

Phenolic compounds are a major class of antioxidants due to their ability to donate hydrogen atoms from their hydroxyl groups.[10] Chalcones and their pyrazole derivatives, for instance, are heterocyclic compounds that have garnered significant attention for their potent antioxidant activities.[1]

Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation [1]

This protocol describes a foundational reaction for creating a broad class of antioxidant precursors. The causality lies in the base-catalyzed condensation between an aldehyde and a ketone to form the α,β-unsaturated ketone scaffold characteristic of chalcones.

  • Reagent Preparation:

    • Dissolve an appropriately substituted acetophenone (10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask.

    • Dissolve a substituted benzaldehyde (10 mmol) in a separate container.

    • Prepare a 40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Setup & Execution:

    • Place the flask containing the acetophenone solution in an ice bath and stir for 15 minutes to cool.

    • Slowly add the prepared NaOH or KOH solution dropwise to the flask while maintaining the temperature below 5°C. The base acts as a catalyst to deprotonate the α-carbon of the acetophenone.

    • Add the benzaldehyde solution dropwise to the reaction mixture. The resulting enolate attacks the carbonyl carbon of the aldehyde.

    • Continue stirring the mixture in the ice bath for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the product.

    • Filter the resulting solid precipitate using a Büchner funnel, and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

synthesis_workflow start Start: Reagents (Acetophenone, Aldehyde) reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol, 0-5°C) start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Acidification, Precipitation) monitoring->workup Reaction Complete purification Purification (Filtration, Recrystallization) workup->purification characterization Characterization (NMR, MS, FT-IR) purification->characterization final_product Pure Antioxidant Compound characterization->final_product

Caption: General Workflow for Chemical Synthesis and Purification.
Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic synthesis offers a milder, more selective, and environmentally friendly alternative to traditional chemical methods.[11] Lipases are commonly used to catalyze esterification reactions, which is particularly useful for increasing the lipophilicity of natural antioxidants like phenolic acids or ascorbic acid.[12][13] This "lipophilization" enhances their solubility in lipid-rich environments, making them more effective for applications in fatty foods or cosmetic formulations.[12]

General Protocol: Lipase-Catalyzed Synthesis of Lipophilic Antioxidants [14][15]

  • Substrate Preparation:

    • Dissolve the parent antioxidant (e.g., a phenolic acid, 1 mmol) and a fatty alcohol or glycerol (molar ratio typically from 1:5 to 1:150) in a suitable organic solvent (e.g., 2-methyl-2-butanol or a solvent-free system).[13][14]

  • Enzymatic Reaction:

    • Add an immobilized lipase (e.g., Lipozyme 435 from Candida antarctica) to the substrate mixture.[14] The amount of enzyme is typically based on the weight of the total substrates.

    • If necessary, add a dehydrating agent like a molecular sieve to remove water produced during the reaction, which drives the equilibrium towards product formation.[15]

    • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 60-80°C) for several hours to days.[14]

  • Monitoring and Termination:

    • Monitor the conversion of the substrate to the esterified product using HPLC or TLC.

    • Once maximum conversion is achieved, terminate the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting product using column chromatography to separate the lipophilic ester from unreacted starting materials.

Section 3: High-Throughput Screening and Activity Validation

After synthesis, the antioxidant capacity of the novel molecules must be empirically validated. High-throughput screening (HTS) assays are essential for rapidly evaluating large numbers of compounds.[16][17] The most common methods are spectrophotometric assays that measure a compound's ability to scavenge stable free radicals.

Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[18] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity.[18][19]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be prepared fresh and kept in the dark to prevent degradation.[20] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[18]

    • Test Compounds: Prepare a stock solution of the synthesized compound (e.g., 1 mg/mL) in a suitable solvent. Create a series of dilutions from this stock.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the various dilutions of your test compounds or the positive control to the wells.

    • For the blank (control), add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1][20]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:[18] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound.

    • Plot the % Scavenging Activity against the concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value signifies higher antioxidant activity.

Protocol 3.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: The ABTS assay involves generating the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS with potassium persulfate.[21] Antioxidants added to the pre-formed radical solution reduce the ABTS•+, causing decolorization. The change in absorbance is measured at 734 nm.[21][22] This assay is advantageous as it can measure the activity of both hydrophilic and lipophilic compounds.[21]

  • Reagent Preparation:

    • ABTS Radical Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1][23]

    • Working Solution: Before use, dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

    • Test Compounds & Standard: Prepare serial dilutions of the test compounds and a Trolox standard.

  • Assay Procedure (96-well plate format):

    • Add 290 µL of the ABTS•+ working solution to each well.[24]

    • Add 10 µL of the diluted test compounds or Trolox standards to the wells.[25]

    • Mix and incubate at room temperature in the dark for a defined period (typically 6-7 minutes).[1]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.

    • The antioxidant capacity of the test sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the sample's inhibition to the Trolox standard curve.[21]

Protocol 3.3: Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals.[26][27] The radicals are generated by a thermal decomposition agent, AAPH. The antioxidant's presence preserves the fluorescence signal. The result is quantified by calculating the area under the fluorescence decay curve (AUC).[28]

  • Reagent Preparation:

    • Fluorescein Solution (10 nM): Prepare in a phosphate buffer (e.g., 10 mM, pH 7.4).[26]

    • AAPH Solution (240 mM): Prepare fresh daily in phosphate buffer.[26]

    • Test Compounds & Standard: Prepare dilutions of test compounds and a Trolox standard in phosphate buffer.[26]

  • Assay Procedure (96-well black opaque plate):

    • Pipette 150 µL of the fluorescein solution into each well.

    • Add 25 µL of either the Trolox standard, sample dilution, or phosphate buffer (for the blank).[26]

    • Incubate the plate at 37°C for at least 30 minutes in the plate reader.[29]

    • Take an initial fluorescence reading (Excitation: 485 nm, Emission: 520 nm) for 3 cycles to establish a baseline.[26]

    • Inject 25 µL of the AAPH solution into each well using the reader's injectors to start the reaction.[26]

    • Immediately begin kinetic fluorescence measurements every 1-2 minutes for at least 60 minutes.[28]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank. Net AUC = AUCSample - AUCBlank

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples, expressed in µMole Trolox Equivalents (TE), by comparing their Net AUC to the standard curve.[28]

hts_workflow library Synthesized Compound Library primary_screen Primary HTS Assay (e.g., DPPH) library->primary_screen data_analysis1 Data Analysis (Calculate % Inhibition, IC₅₀) primary_screen->data_analysis1 hit_id Identify 'Hits' (Activity > Threshold) data_analysis1->hit_id hit_id->library Inactive secondary_screen Secondary / Orthogonal Assays (e.g., ABTS, ORAC) hit_id->secondary_screen Hits data_analysis2 Data Analysis (Calculate TEAC, ORAC Value) secondary_screen->data_analysis2 validation Hit Validation & Confirmation data_analysis2->validation lead_compound Lead Compound validation->lead_compound

Caption: High-Throughput Screening and Hit Validation Workflow.

Section 4: Data Interpretation and Comparison

No single assay can fully capture the antioxidant profile of a compound. Therefore, using a panel of assays is crucial. The table below summarizes the key features of the described protocols, aiding in the selection of appropriate assays and interpretation of results.

Table 1: Comparison of Common Antioxidant Activity Assays

Feature DPPH Assay ABTS Assay ORAC Assay
Principle H-atom/electron donation to a stable radical Electron donation to a pre-formed radical cation Inhibition of peroxyl radical-induced oxidation
Radical Source DPPH• (2,2-diphenyl-1-picrylhydrazyl) ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Peroxyl radical (from AAPH decomposition)
Measurement Absorbance decrease at ~517 nm[18] Absorbance decrease at ~734 nm[21] Fluorescence decay over time[26]
Standard Ascorbic Acid, Trolox, Gallic Acid Trolox[21] Trolox[26]
Pros Simple, rapid, inexpensive[19] Applicable to hydrophilic & lipophilic compounds, stable endpoint[21] Uses a biologically relevant radical source, measures inhibition time and degree[26]

| Cons | Reaction can be slow, potential interference from colored compounds | Requires pre-formation of the radical, can be complex | Requires a fluorescence plate reader with injectors, temperature sensitive |

Table 2: Example Antioxidant Activity Data for Novel Compounds

Compound ID Synthesis Method IC₅₀ DPPH (µM) TEAC (ABTS) ORAC Value (µmol TE/g)
Control (Trolox) N/A 8.5 1.00 1500
Control (Asc. Acid) N/A 12.2 0.85 1150
NVC-001 Chemical 5.3 1.45 2100
NVC-002 Chemical 25.8 0.42 650

| NVC-003-Lipo | Enzymatic | 7.1 | 1.28 | 1950 |

Conclusion

The creation of novel antioxidant molecules is a multidisciplinary endeavor that integrates computational prediction, strategic synthesis, and rigorous bioactivity screening. By leveraging in silico tools to guide rational design, employing both robust chemical and green enzymatic synthesis routes, and validating candidates through a panel of high-throughput assays, researchers can efficiently discover and develop next-generation antioxidants. This integrated workflow enables a systematic progression from a conceptual molecular structure to a validated lead compound with therapeutic or industrial potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiomorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thiomorpholine-2-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The content is structured in a question-and-answer format to provide direct, actionable solutions to potential experimental issues, thereby improving reproducibility and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic route for this compound?

The most direct and widely applicable method for synthesizing Thiomorpholine-2-carboxylic acid involves the cyclization of L-cysteine with a suitable two-carbon dielectrophile, such as 1,2-dichloroethane or 1,2-dibromoethane. This approach is favored because L-cysteine provides the necessary chiral backbone, incorporating the amine, thiol, and carboxylic acid functionalities in the correct stereochemical arrangement. The reaction proceeds via a sequential double alkylation under basic conditions, followed by acidification to yield the final hydrochloride salt.

Q2: What are the most critical parameters that influence the reaction yield?

Optimizing the yield for this synthesis hinges on carefully controlling three primary factors:

  • Base Stoichiometry and Strength: A sufficient amount of a suitable base is required to deprotonate both the thiol and the amine groups of L-cysteine. Typically, 2.5 to 3 equivalents of a moderate base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are used.

  • Temperature Control: The reaction requires heating to proceed at a practical rate. However, excessive temperatures can lead to side reactions and decomposition of the starting material and product. A carefully controlled temperature range, typically 50-70°C, is crucial.

  • Exclusion of Oxygen: The thiol group in L-cysteine is susceptible to oxidation, which can lead to the formation of cystine (the disulfide dimer). Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent this significant side reaction and maximize the yield of the desired product.

Q3: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a polar solvent system (e.g., n-butanol:acetic acid:water, 4:1:1). L-cysteine can be visualized with a ninhydrin stain, which reacts with its primary amine to produce a characteristic purple spot. The product, a secondary amine, will also react with ninhydrin, but often produces a different color (e.g., yellow/orange) or has a different Rf value. The reaction is complete when the L-cysteine spot is no longer visible.

  • LC-MS: This provides a more definitive analysis, allowing you to track the disappearance of the L-cysteine mass signal (m/z = 122.0) and the appearance of the thiomorpholine-2-carboxylic acid mass signal (m/z = 148.0).

Q4: Why is the final product isolated as a hydrochloride salt?

Isolating the product as a hydrochloride salt serves two main purposes. First, the salt form is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free amino acid, which may be hygroscopic or an oil.[1] Second, the protonation of the amine group enhances water solubility and simplifies purification, as the product can be retained in an aqueous acidic phase while non-polar impurities are washed away with an organic solvent.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Product Formation

Q: My reaction has a very low yield or shows no product formation. What are the first parameters I should investigate?

A low or negligible yield is often traced back to fundamental reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents base Is the base anhydrous and correctly weighed? (2.5-3.0 eq.) reagents->base Base Issues cysteine Is the L-cysteine pure? (Check for cystine contamination) reagents->cysteine Starting Material solvent Is the solvent system appropriate? (e.g., Water/Ethanol for solubility) reagents->solvent Solubility conditions Step 2: Optimize Reaction Conditions base->conditions cysteine->conditions solvent->conditions atmosphere Was the reaction run under inert gas? (N2 or Ar to prevent oxidation) conditions->atmosphere Side Reactions temperature Is the temperature optimal? (Avoid overheating > 80°C) conditions->temperature Decomposition mixing Is stirring adequate to ensure a homogenous mixture? conditions->mixing Kinetics workup Step 3: Review Purification atmosphere->workup temperature->workup mixing->workup extraction Were significant losses incurred during workup? workup->extraction end Yield Improved extraction->end

Caption: Systematic workflow for troubleshooting low reaction yields.

Detailed Checks:

  • Base Insufficiency: The reaction requires a base to facilitate two separate deprotonation events. Ensure you are using at least 2.5 equivalents of a base like anhydrous sodium or potassium carbonate. Using a weaker base or insufficient quantity will result in a stalled reaction.

  • L-cysteine Oxidation: If the reaction is exposed to air, the L-cysteine will readily oxidize to form cystine, which is unreactive in this cyclization. Degas your solvent and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Poor Solubility: L-cysteine is highly polar and may not be fully soluble in certain organic solvents. A co-solvent system, such as a water/ethanol mixture, can improve solubility and reaction kinetics.

  • Inadequate Temperature: While high temperatures are detrimental, the reaction may be impractically slow at room temperature. Ensure the internal reaction temperature is maintained in the optimal range of 50-70°C.

Problem 2: Formation of Significant Impurities

Q: My TLC/LC-MS analysis shows multiple side products. What are these impurities and how can I prevent them?

The formation of impurities is typically due to side reactions involving the starting materials.

  • Cystine Dimer: The most common impurity is cystine, formed by the oxidation of L-cysteine.

    • Solution: As mentioned above, rigorous exclusion of oxygen by working under an inert atmosphere is the most effective preventative measure.

  • Oligomeric Byproducts: While the sulfur atom (thiolate) is a much stronger nucleophile than the nitrogen atom (amine), some N-alkylation can occur, especially if the reaction is overheated or run for an excessive amount of time. This can lead to the formation of dimers or oligomers.

    • Solution: Adhere to the recommended temperature range and monitor the reaction to avoid unnecessarily long reaction times.

  • Starting Material Contamination: The purity of the starting L-cysteine is paramount. If it is already partially oxidized to cystine, the maximum theoretical yield will be reduced from the outset.

    • Solution: Use high-purity L-cysteine from a reputable supplier. If purity is in doubt, it can be checked by techniques like NMR or melting point analysis.

Problem 3: Challenges in Product Isolation and Purification

Q: I'm having difficulty obtaining a pure, solid product after the workup. What is the best practice for purification?

Purification of this polar, zwitterionic-capable molecule requires a specific approach.

  • Initial Quench and Wash: After the reaction is complete, cool the mixture to room temperature. Dilute with water and perform an extraction with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities. The product will remain in the aqueous layer.

  • Acidification: Carefully acidify the aqueous layer to a pH of ~1-2 using concentrated hydrochloric acid. This protonates the amine and ensures the formation of the hydrochloride salt.

  • Isolation:

    • Crystallization: The most common method is to remove the solvent under reduced pressure. The resulting crude solid or oil can then be recrystallized. A common solvent system for recrystallization is ethanol/ether; dissolve the crude product in a minimal amount of hot ethanol and then slowly add ether until turbidity is observed, then allow it to cool slowly.

    • Trituration: If the product oils out instead of crystallizing, trituration can be effective. This involves repeatedly washing/stirring the oil with a solvent in which the product is insoluble (but impurities are soluble), such as cold acetone or ether, to induce solidification.

    • Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be used as an orthogonal purification method to isolate the amino acid.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a representative lab-scale synthesis from L-cysteine.

Reaction Mechanism

cysteine L-Cysteine base 2.5 eq. Na₂CO₃ Inert Atmosphere (N₂) cysteine->base + dichloroethane 1,2-Dichloroethane dichloroethane->base + intermediate S-(2-chloroethyl)-L-cysteine (Intermediate) heat Δ (Heat) - HCl intermediate->heat Step 2: Intramolecular Cyclization (SN2) product Thiomorpholine-2-carboxylic acid base->intermediate Step 1: S-Alkylation heat->product

Caption: Proposed reaction mechanism for the synthesis.

Materials:

  • L-cysteine (1.0 eq)

  • 1,2-dichloroethane (1.1 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Deionized Water

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add L-cysteine (1.0 eq) and anhydrous sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 1:1 mixture of deionized water and ethanol. Stir the suspension for 15 minutes to ensure good mixing.

  • Reagent Addition: Add 1,2-dichloroethane (1.1 eq) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring. Monitor the reaction by TLC until the L-cysteine spot has disappeared (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with an equal volume of deionized water.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x volume of the aqueous layer) to remove unreacted 1,2-dichloroethane and non-polar impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath.

  • Isolation:

    • Remove the water and ethanol from the acidified aqueous layer using a rotary evaporator.

    • The resulting crude solid can be recrystallized from an ethanol/ether mixture to yield pure this compound as a white solid.

Table 1: Summary of Key Optimization Parameters
ParameterSub-optimal ConditionPotential Negative OutcomeRecommended Optimization
Atmosphere Reaction performed in airOxidation of L-cysteine to cystine; low yieldMaintain a positive pressure of N₂ or Ar gas
Base < 2.5 equivalentsIncomplete reaction; low conversionUse 2.5 - 3.0 equivalents of anhydrous Na₂CO₃ or K₂CO₃
Temperature > 80 °CIncreased side products, potential decompositionMaintain a stable internal temperature of 50 - 70 °C
Solvent Poor L-cysteine solubilitySlow or incomplete reaction due to heterogeneityUse a water/ethanol co-solvent system

References

Technical Support Center: Purification of Thiomorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Thiomorpholine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important heterocyclic building block. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.

Q1: My final product is an off-white or yellowish powder, not the expected white crystalline solid. What causes this discoloration and how can I fix it?

A1: Discoloration is a common issue and typically points to the presence of persistent impurities.

  • Probable Causes:

    • Oxidized Impurities: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can form sulfoxide or sulfone byproducts. These species are often colored and can be difficult to remove.

    • Residual Synthetic Reagents/Byproducts: Impurities from the synthesis, such as unreacted starting materials or colored byproducts from side reactions, may carry through the initial workup.

    • Degradation: Prolonged exposure to heat or strong acids/bases during workup can cause degradation of the target compound, leading to colored impurities.

  • Troubleshooting & Optimization:

    • Recrystallization with Activated Carbon: This is the most effective method for removing colored impurities. Dissolve the crude product in a minimum amount of a suitable hot solvent (see Protocol 1). Add a small amount (typically 1-2% w/w) of activated carbon (charcoal) to the hot solution and gently heat for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the filtrate to cool slowly to induce crystallization.

    • Re-evaluate Workup pH: Ensure that the pH during any aqueous workup steps is carefully controlled to avoid degradation.

    • Minimize Heat Exposure: When removing solvents, use a rotary evaporator at a moderate temperature to prevent thermal decomposition.

Q2: My final yield is significantly lower than expected. Where could I be losing my product?

A2: Low yields can be attributed to several factors, from an incomplete reaction to mechanical losses during handling.

  • Probable Causes:

    • Incomplete Precipitation/Crystallization: If recrystallization is your final step, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[1][2]

    • Solubility in Wash Solvents: The hydrochloride salt has some solubility in polar solvents. Washing the isolated crystals with large volumes of room-temperature solvents (like ethanol or water) can lead to substantial product loss.[1]

    • Losses During Extraction: If an acid-base extraction is part of your workup, incomplete phase separation or using an insufficient number of extractions can leave the product behind.

    • Mechanical Losses: Product can be lost during transfers between flasks, on filter paper, and on spatulas.

  • Troubleshooting & Optimization:

    • Optimize Recrystallization: Use the minimum amount of boiling solvent necessary to fully dissolve the solid.[1] After filtration, the filtrate (mother liquor) can be concentrated and cooled again to recover a second crop of crystals.

    • Use Ice-Cold Wash Solvents: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.[1]

    • Refine Extraction Technique: When performing liquid-liquid extractions, ensure complete phase separation and perform multiple extractions with fresh solvent to maximize recovery.

    • Careful Handling: Scrape flasks and filter funnels thoroughly. To transfer residual solids, use a small amount of the ice-cold wash solvent to rinse the flask and pour it over the collected crystals.

Q3: My NMR/HPLC analysis shows multiple peaks, indicating impurities. How can I remove them?

A3: The presence of impurities with similar polarity to the desired product requires more sophisticated purification techniques than simple precipitation.

  • Probable Causes:

    • Unreacted Starting Materials: Depending on the synthetic route, starting materials like cysteamine may persist.

    • Side-Products: The synthesis of heterocyclic rings can often generate side products or regioisomers.

    • N-Nitroso Impurities: If any nitrosating agents are present or formed in situ, N-nitroso derivatives can be a potential impurity.[3]

  • Troubleshooting & Optimization:

    • Recrystallization: This is the first method of choice for crystalline solids. It is highly effective at removing impurities that have different solubility profiles from your target compound. A careful solvent screen is crucial (see Protocol 1).

    • Modified Column Chromatography: Due to the compound's polarity and the basicity of the nitrogen atom, standard silica gel chromatography can result in significant peak tailing or complete retention of the product on the column.[4]

      • Technique: Use silica gel but modify the eluent by adding a small amount of a base, such as 0.5-1% triethylamine or ammonia in methanol, to the mobile phase.[5] This neutralizes the acidic silanol groups on the silica surface, leading to better peak shape and elution.[6]

      • Alternative Stationary Phases: If silica proves ineffective, consider using basic alumina or reverse-phase silica gel, which may offer different selectivity.[6][7] A detailed protocol for modified column chromatography is provided below (see Protocol 2).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a systematic approach to purify the title compound via recrystallization.

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]

  • Given the polar nature of the hydrochloride salt, polar protic solvents are good starting points.

  • Test small amounts of your crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures like ethanol/water) to find a suitable system.

Table 1: Recrystallization Solvent Screening

Solvent Observation at Room Temp Observation when Heated Suitability
Water Soluble Very Soluble Poor as a single solvent (high loss)
Ethanol Sparingly Soluble Soluble Good Candidate
Methanol Soluble Very Soluble Poor as a single solvent (high loss)
Isopropanol Sparingly Soluble Soluble Good Candidate
Acetone Insoluble Sparingly Soluble Possible anti-solvent in a mixture

| Ethanol/Water | Sparingly Soluble | Soluble | Good Candidate System |

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue to add the solvent dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent.[1]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated carbon.

  • Reheat the mixture to boiling for 5-10 minutes.

4. Hot Filtration (if carbon was used or insoluble impurities are present):

  • Pre-heat a funnel and a clean receiving flask.

  • Quickly filter the hot solution through a fluted filter paper to remove the activated carbon or other insoluble materials.

5. Crystallization:

  • Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Modified Flash Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities, especially when recrystallization is ineffective.

1. TLC Analysis:

  • First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).

  • Spot your crude material on a silica gel TLC plate and develop it in various mobile phases. A good system will give your product an Rf value of ~0.3.

  • For this polar and basic compound, a typical eluent system is Dichloromethane (DCM) / Methanol (MeOH). To prevent streaking, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture.[4][5]

2. Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the least polar component of your eluent).

  • Pack a glass column with the slurry, ensuring there are no air bubbles.[9]

  • Equilibrate the column by running several column volumes of your starting eluent through the packed silica.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure methanol.

  • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen mobile phase.

  • Gradually increase the polarity of the mobile phase (e.g., from 2% MeOH in DCM to 10% MeOH in DCM, always containing 1% TEA) to elute the compounds.

  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

5. Isolation:

  • Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. Note that triethylamine has a boiling point of 89.5 °C, so co-evaporation with a lower boiling solvent or gentle heating under vacuum may be required for its complete removal.

Visual Workflows

PurificationWorkflow crude Crude Product assess_purity Assess Purity (TLC/NMR) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization Crystalline Solid & Good Solvent Found chromatography Modified Column Chromatography assess_purity->chromatography Oily Solid or No Suitable Solvent assess_again Assess Purity of Fractions/Crystals recrystallization->assess_again mother_liquor Mother Liquor (Re-process) recrystallization->mother_liquor chromatography->assess_again assess_again->recrystallization Impure final_product Pure Final Product assess_again->final_product Pure

Caption: General purification workflow for Thiomorpholine-2-carboxylic acid HCl.

CrystallizationTroubleshooting start Solution Cooled, No Crystals Form supersaturated Supersaturated Solution? start->supersaturated oiling_out Product Oiling Out? start->oiling_out induce Induce Crystallization: - Scratch Flask - Add Seed Crystal supersaturated->induce Yes reduce_vol Too Much Solvent: Reduce Volume & Re-cool supersaturated->reduce_vol No reheat Reheat to Dissolve Oil oiling_out->reheat Yes fail Still Fails: Re-purify (e.g., Chromatography) oiling_out->fail No, still no crystals success Crystals Form induce->success reduce_vol->start add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool slow_cool->success slow_cool->fail Oils out again

Caption: Troubleshooting guide for common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep it away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do? A2: "Oiling out" occurs when the compound comes out of the concentrated solution at a temperature above its melting point.[12] To resolve this, reheat the solution to re-dissolve the oil, add a bit more solvent to lower the saturation point, and allow the solution to cool much more slowly.[2][12] Sometimes, switching to a solvent with a lower boiling point or using a solvent/anti-solvent system can prevent this issue.

Q3: Is distillation a viable purification method for this compound? A3: No, distillation is not suitable for this compound. As a salt with a carboxylic acid group, it has a high melting point and will likely decompose at the high temperatures required for distillation. Distillation is generally reserved for volatile, thermally stable neutral compounds.

Q4: Can I neutralize the hydrochloride salt to the free amine for purification? A4: Yes, this is a valid strategy. You can neutralize an aqueous solution of the hydrochloride salt with a mild base (e.g., sodium bicarbonate) and then either extract the free amino acid with an organic solvent (if soluble) or proceed with purification of the zwitterionic form.[13] However, remember to re-form the hydrochloride salt as the final step if that is the desired product form. This can be done by dissolving the purified free amine in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl.

References

Technical Support Center: Overcoming Solubility Challenges with Thiomorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Thiomorpholine-2-carboxylic acid hydrochloride (CAS: 88492-50-6). This document provides in-depth troubleshooting for common solubility issues encountered by researchers and drug development professionals. As a critical heterocyclic building block, ensuring its complete and stable dissolution is the first step toward successful experimentation. This guide is structured to provide both quick answers and detailed protocols to address your specific needs.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in plain water. Isn't a hydrochloride salt supposed to be water-soluble?

A: This is a very common and valid question. While hydrochloride salts are generally designed to enhance aqueous solubility, Thiomorpholine-2-carboxylic acid is an amphoteric molecule, meaning it has both an acidic group (the carboxylic acid) and a basic group (the secondary amine in the ring). As a hydrochloride salt, the amine is protonated. When dissolved in neutral water, the molecule's overall charge is highly pH-dependent, and it may exist in a zwitterionic form that has limited solubility. The key to dissolving it is not the solvent alone, but controlling the pH of the solvent.

Q2: What is the single most effective method to dissolve this compound in an aqueous buffer?

A: The most effective method is pH adjustment . The solubility of amino acid derivatives like this is lowest at their isoelectric point (pI) and increases significantly in acidic or basic conditions.

  • To dissolve, try acidifying the solution first with dropwise addition of dilute HCl (e.g., 0.1 M). This will ensure the amine remains protonated (-NH2+-) and forces the carboxylic acid group to be fully protonated (-COOH), resulting in a net positive charge that is well-solvated by water.

  • Alternatively, alkalinizing the solution with dilute NaOH (e.g., 0.1 M) will deprotonate both the carboxylic acid (-COO⁻) and the amine (-NH-), yielding a net negative charge that also promotes solubility. The choice between acidic or basic conditions depends entirely on the pH requirements of your downstream application.

Q3: Can I use organic solvents? Which ones are recommended?

A: Yes, organic solvents can be very effective, especially for creating concentrated stock solutions. The parent compound, (2R)-Thiomorpholine-2-carboxylic acid, is known to be soluble in polar aprotic solvents.[1]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for achieving high concentrations.

  • Considerations: Always consider the compatibility of the solvent with your experimental system. For example, DMSO can be toxic to cells at concentrations typically above 0.5-1%. When preparing a stock in an organic solvent, plan to make it concentrated enough that the final dilution into your aqueous experimental medium keeps the organic solvent percentage well below any toxic or inhibitory threshold.

Q4: My compound dissolved after I adjusted the pH, but it crashed out of solution after sitting at room temperature or 4°C. What happened?

A: This is typically due to one of two reasons:

  • Buffer Saturation: The concentration you prepared may be at or above the saturation limit for that specific pH and temperature. When the temperature drops, solubility often decreases, causing precipitation.

  • pH Shift: If you used a non-buffered aqueous solution (like DI water) and adjusted the pH, the solution may not be stable. Absorption of atmospheric CO₂, for instance, can slightly lower the pH of a basic solution, potentially shifting it closer to the compound's pI and causing it to precipitate.

Prevention:

  • Prepare solutions in a well-buffered system (e.g., PBS, HEPES, TRIS) set to a pH where the compound is highly soluble (e.g., pH < 2 or pH > 9).

  • If precipitation occurs upon cooling, try preparing a slightly more dilute solution or store it at the temperature it was prepared at (if stability allows). For long-term storage, consider storing aliquots at -20°C or -80°C, but perform a thaw-stability test on one aliquot first to ensure it remains in solution.

Q5: Is it safe to heat the solution to get the compound to dissolve?

A: Gentle warming (e.g., to 37-40°C) can be used as a secondary aid to dissolution but should be done with caution. The thiomorpholine ring contains a thioether group, which is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. Aggressive or prolonged heating can lead to the formation of sulfoxide or sulfone derivatives, changing the identity and activity of your compound. Always try pH adjustment and sonication first before resorting to heat. If you must use heat, do so briefly and under an inert atmosphere (e.g., nitrogen or argon) if possible.

In-Depth Troubleshooting and Protocols

Protocol 1: Systematic Approach to Aqueous Dissolution

This protocol provides a step-by-step method for dissolving this compound by leveraging its pH-dependent solubility.

Underlying Principle (The "Why"): The solubility of this compound is governed by the ionization state of its carboxylic acid and amine functional groups. While the exact pKa values are not published, we can estimate them based on the structurally similar amino acid, proline (pKa1 ~2.0 for -COOH, pKa2 ~10.6 for -NH2+-).[2][3] By moving the pH of the solution far away from the isoelectric point (pI), we ensure the molecule carries a net positive or negative charge, maximizing its interaction with polar water molecules.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or WFI) or desired buffer

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Vortex mixer and/or bath sonicator

Procedure:

  • Initial Slurry: Weigh the desired amount of the compound and add it to ~80% of your final target volume of water or buffer. A milky white suspension is expected.

  • pH-Mediated Dissolution (Choose one path):

    • Acidic Path (for final pH < 4):

      • While stirring, slowly add 0.1 M HCl dropwise.

      • Monitor the solution's clarity. Continue adding HCl until the solid completely dissolves.

      • Check the pH. If a specific target pH is needed, carefully adjust.

    • Alkaline Path (for final pH > 8):

      • While stirring, slowly add 0.1 M NaOH dropwise.

      • The solution should clear as the compound dissolves.

      • Check the pH and adjust as needed for your experiment.

  • Physical Aids: If some particulates remain after pH adjustment, use a vortex mixer for 1-2 minutes or place the vial in a bath sonicator for 5-10 minutes. This physical agitation helps break up aggregates and accelerates dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved, add water or buffer to reach your final target volume and mix thoroughly.

  • Final Check: Let the solution sit for 15-30 minutes at room temperature to ensure it remains stable and does not precipitate.

Protocol 2: Preparation of High-Concentration Stock Solutions in Organic Solvents

This protocol is ideal for creating stocks that will be diluted into aqueous media for cell-based or biochemical assays.

Materials:

  • This compound

  • Anhydrous, research-grade DMSO or DMF

  • Vortex mixer

Procedure:

  • Weigh the compound directly into a sterile glass vial.

  • Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., for a 100 mM stock).

  • Cap the vial tightly and vortex vigorously for 2-3 minutes. The compound should dissolve readily in these solvents.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic solvent.

Physicochemical Data Summary

PropertyValueSource(s)
CAS Number 88492-50-6[4][5]
Molecular Formula C₅H₁₀ClNO₂S[4]
Molecular Weight ~183.66 g/mol [4][5]
Appearance Off-white powderVendor Data
Solubility (Parent Cmpd.) Soluble in polar solvents (e.g., water, DMSO)[1]
Storage Conditions Inert atmosphere, room temperatureVendor Data

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting solubility issues with this compound.

G start Start: Incomplete Dissolution solvent_choice What is your solvent system? start->solvent_choice aqueous_path Aqueous Buffer / Water solvent_choice->aqueous_path Aqueous organic_path Organic Solvent solvent_choice->organic_path Organic ph_adjust Primary Method: Adjust pH (add dilute HCl or NaOH) aqueous_path->ph_adjust use_dmso Use high-purity DMSO or DMF organic_path->use_dmso check_ph_success Is it fully dissolved? ph_adjust->check_ph_success physical_aid Secondary Method: Vortex or Sonicate check_ph_success->physical_aid No success Success: Solution Prepared check_ph_success->success Yes check_physical_success Is it fully dissolved? physical_aid->check_physical_success consider_cosolvent Consider alternative strategy: - Use organic solvent (DMSO/DMF) - Re-evaluate required concentration check_physical_success->consider_cosolvent No check_physical_success->success Yes use_dmso->success

Caption: Troubleshooting workflow for dissolving Thiomorpholine-2-carboxylic acid HCl.

References

Preventing oxidation of the sulfur atom in thiomorpholine rings.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiomorpholine Ring Integrity

A Researcher's Guide to Preventing Sulfur Atom Oxidation

Welcome to the technical support center for scientists and drug development professionals working with thiomorpholine-containing compounds. As a Senior Application Scientist, I've seen firsthand how the unintended oxidation of the thiomorpholine sulfur atom can compromise experiments, leading to impure products and confounding biological data. This guide is designed to provide you with a deep understanding of why this oxidation occurs and to offer practical, field-proven strategies to prevent it.

The thiomorpholine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties.[1][2] However, the very feature that gives it its character—the sulfur atom—is also its point of vulnerability. The lone pairs of electrons on the sulfur make it susceptible to oxidation, converting the thioether to a sulfoxide and potentially further to a sulfone.[1][3] This transformation can dramatically alter a molecule's polarity, hydrogen bonding capacity, and metabolic stability, ultimately impacting its pharmacological profile.[1] This guide will equip you with the knowledge and protocols to maintain the integrity of your thiomorpholine ring.

Understanding the Problem: The Mechanism of S-Oxidation

The sulfur atom in the thiomorpholine ring exists in a reduced state. It can be readily oxidized by various agents, including atmospheric oxygen, especially under harsh conditions like elevated temperatures.[4] The process typically occurs in two steps: the initial oxidation of the thioether to a sulfoxide (thiomorpholine-1-oxide), followed by a second, often more difficult, oxidation to the sulfone (thiomorpholine-1,1-dioxide).

OxidationPathway Thiomorpholine Thiomorpholine (Thioether) Sulfoxide Thiomorpholine-1-oxide (Sulfoxide) Thiomorpholine->Sulfoxide [O] (Mild Oxidation) Sulfone Thiomorpholine-1,1-dioxide (Sulfone) Sulfoxide->Sulfone [O] (Stronger Oxidation)

Caption: Oxidation pathway of the thiomorpholine sulfur atom.

This unwanted side reaction is a common challenge, but it is controllable. The key to prevention lies in meticulously removing potential oxidants from your reaction system.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unintentional S-oxidation in my experiments?

A1: The primary culprits are typically atmospheric oxygen and dissolved oxygen in your reaction solvents.[4] Many organic reactions, especially those heated for prolonged periods or involving metal catalysts, are sensitive to oxygen.[4] Impurities in reagents, such as residual peroxides in ether solvents, can also act as potent oxidants.

Q2: What is an "inert atmosphere," and how does it prevent oxidation?

A2: An inert atmosphere is a reaction environment that is free of reactive gases like oxygen and moisture.[5] It is created by displacing the air in your reaction vessel with a non-reactive gas, most commonly nitrogen (N₂) or argon (Ar).[6][7] By removing oxygen, you eliminate the primary reagent responsible for the undesired S-oxidation, thereby preserving the thioether.[7]

Q3: Which inert gas is better, Nitrogen or Argon?

A3: Both nitrogen and argon are effective. Argon is denser than air, so it can form a protective "blanket" over the reaction mixture, which is advantageous in some setups.[6] However, nitrogen is significantly less expensive and is perfectly suitable for the vast majority of applications. The choice often comes down to laboratory availability and cost.

Q4: My reaction failed even under a nitrogen balloon. What went wrong?

A4: While a balloon provides a positive pressure of inert gas, it may not be sufficient for highly sensitive reactions. Potential issues include:

  • Leaks: Poorly sealed septa or joints can allow air to seep in.

  • Contaminated Gas: The nitrogen in the balloon might have trace amounts of oxygen.

  • Dissolved Oxygen: The solvent itself is a major reservoir of dissolved oxygen that is not removed by simply purging the headspace.[8] For sensitive reactions, degassing the solvent is critical.

Q5: How do I effectively remove dissolved oxygen from my solvents?

A5: There are several methods with varying levels of effectiveness. The choice depends on the sensitivity of your reaction.[4]

MethodDescriptionEffectivenessBest For
Purging (Sparging) Bubbling an inert gas (N₂ or Ar) through the solvent for an extended period (30-60 min).[4][8]ModerateLess sensitive reactions; large solvent volumes.
Sonication Subjecting the solvent to repeated cycles of sonication under a light vacuum.[9][10]GoodQuick degassing for applications like HPLC.
Freeze-Pump-Thaw The most rigorous method, involving freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. This cycle is typically repeated three times.[4][9][10]ExcellentHighly air-sensitive reactions (e.g., organometallic catalysis).

Q6: How can I detect if S-oxidation has occurred?

A6: The formation of the sulfoxide introduces a significant change in polarity. This is most easily monitored by Thin-Layer Chromatography (TLC) , where the more polar sulfoxide will have a lower Rf value than the parent thiomorpholine compound. For definitive identification and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[11][12] In ¹H NMR, the protons adjacent to the sulfur will typically shift downfield upon oxidation.

Troubleshooting Guide: Unwanted Oxidation Detected

Use this decision tree to diagnose and solve issues with S-oxidation in your experiments.

TroubleshootingTree start Unwanted S-Oxidation Detected (e.g., via TLC or LC-MS) q1 Was the reaction run under an inert atmosphere? start->q1 a1_no Action: Re-run reaction under a proper inert atmosphere. (See Protocol 1) q1->a1_no No q2 Was the solvent rigorously degassed? q1->q2 Yes a2_no Action: Use a more effective degassing method, like Freeze-Pump-Thaw. (See Protocol 2) q2->a2_no No q3 Are your reagents high purity? (Check for peroxide impurities in solvents like THF, Et2O) q2->q3 Yes a3_no Action: Purify reagents or use fresh, inhibitor-free solvents. q3->a3_no No end_node If problem persists, consider a different synthetic route or a milder catalyst system. q3->end_node Yes

Caption: Troubleshooting decision tree for S-oxidation issues.

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere using a Nitrogen Balloon

This protocol is suitable for most standard organic reactions requiring the exclusion of air.[13]

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar.

  • Rubber septum.

  • Nitrogen gas cylinder with a regulator.

  • Balloons.

  • Needles (one long for gas inlet, one short for outlet).

Workflow_InertAtmosphere cluster_prep Preparation cluster_purge Purging cluster_reaction Reaction Setup p1 1. Dry Glassware (Oven or Flame-Dry) p2 2. Seal with Septum (While hot) p1->p2 p3 3. Clamp Flask p2->p3 pu1 4. Inflate N₂ Balloon p3->pu1 pu2 5. Insert Inlet Needle (from balloon) pu1->pu2 pu3 6. Insert Outlet Needle (vent) pu2->pu3 pu4 7. Flush for 5 min pu3->pu4 pu5 8. Remove Outlet Needle pu4->pu5 r1 9. Cool to RT pu5->r1 r2 10. Add Degassed Solvents/Reagents (via syringe) r1->r2 r3 11. Maintain Positive N₂ Pressure r2->r3

Caption: Workflow for setting up an air-sensitive reaction.

Procedure:

  • Dry Glassware: Flame-dry the reaction flask under vacuum or oven-dry it at >120 °C for several hours. Place a magnetic stir bar inside.[6]

  • Seal: While the flask is still hot, cap it with a rubber septum and secure it with a wire or clamp.

  • Cool & Purge: Clamp the flask to a stand and allow it to cool to room temperature. Inflate a balloon with nitrogen and attach it to a needle. Insert this needle through the septum. Insert a second, shorter "outlet" needle to act as a vent.[13]

  • Flush: Allow the nitrogen to flush through the flask for at least 5 minutes to displace all the air.[13]

  • Pressurize: Remove the outlet needle first. The balloon will now keep a slight positive pressure of nitrogen inside the flask, preventing air from entering.

  • Add Reagents: Add degassed solvents and reagents via syringe through the septum.

Protocol 2: Degassing a Reaction Solvent via Freeze-Pump-Thaw

This is the gold standard for removing dissolved gases from a solvent for highly sensitive reactions.[4][9][10]

Materials:

  • Schlenk flask (a flask with a sidearm and a stopcock).

  • High-vacuum line.

  • Dewar flask.

  • Liquid nitrogen.

  • Inert gas line (N₂ or Ar).

Procedure:

  • Freeze: Place the solvent in the Schlenk flask (do not fill more than half-full). Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock to the high-vacuum line. Evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles evolving from the solvent as it melts.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle two more times (for a total of three cycles).

  • Backfill: After the final cycle, backfill the flask with your inert gas (N₂ or Ar) before the solvent thaws. The solvent is now degassed and ready for use.

Protocol 3: Monitoring for S-Oxidation by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: On a silica gel TLC plate, spot your starting material, a co-spot (starting material and reaction mixture), and your reaction mixture.

  • Elute: Develop the plate using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Visualize: Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate, which reacts with the oxidizable thioether).

  • Analyze: The starting thiomorpholine compound will have a certain Rf value. The more polar sulfoxide product will appear as a new spot with a significantly lower Rf (closer to the baseline). The presence of this new, lower spot is a clear indication of S-oxidation.

By understanding the mechanisms of sulfur oxidation and diligently applying these preventative techniques, you can ensure the integrity of your thiomorpholine-containing molecules, leading to more reliable and reproducible research outcomes.

References

Technical Support Center: Troubleshooting Side Reactions in the Derivatization of Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Thiomorpholine-2-carboxylic acid. This molecule is a valuable heterocyclic scaffold in medicinal chemistry and drug development, prized for its unique structural and physicochemical properties.[1] However, its trifunctional nature—possessing a secondary amine, a carboxylic acid, and a thioether—presents specific challenges during derivatization. This guide is structured as a series of frequently asked questions (FAQs) to directly address common side reactions and provide actionable troubleshooting strategies to ensure the success of your synthetic campaigns.

Visualizing the Challenge: Reactive Sites

Before delving into specific issues, it's crucial to recognize the three primary reactive sites on the Thiomorpholine-2-carboxylic acid scaffold. Each site can lead to desired transformations or undesired side reactions if not properly controlled.

Reactive_Sites cluster_0 Thiomorpholine-2-carboxylic acid cluster_1 structure N_amine Secondary Amine (N-H) - Nucleophilic - Site for acylation, alkylation,  sulfonylation N_amine->structure S_thioether Thioether (S) - Susceptible to oxidation  (Sulfoxide, Sulfone) - 'Metabolically soft spot' S_thioether->structure C_acid Carboxylic Acid (COOH) - Site for esterification, amidation - α-carbon prone to racemization C_acid->structure

Caption: Key reactive sites on Thiomorpholine-2-carboxylic acid.

FAQ 1: Sulfur Oxidation to Sulfoxide/Sulfone

Question: I'm attempting an N-acylation, but my mass spectrometry and NMR data show unexpected peaks corresponding to my product plus 16 and 32 mass units. What is happening and how can I prevent it?

Answer:

The Cause: Unwanted Sulfur Oxidation You are observing the oxidation of the thioether sulfur atom to a sulfoxide (+16 amu) and potentially a sulfone (+32 amu).[1] The sulfur in the thiomorpholine ring is nucleophilic and can be easily oxidized by a variety of reagents, sometimes even by atmospheric oxygen under prolonged reaction times or in the presence of certain metal catalysts.[1] This side reaction is particularly common if your reaction conditions involve oxidizing agents, peroxides (often present as impurities in solvents like THF or diethyl ether), or certain peptide coupling reagents that can generate oxidative species. This modification significantly alters the molecule's polarity, solubility, and hydrogen-bonding capacity, which can impact its biological activity.[1]

Troubleshooting and Prevention Protocol:

  • Atmosphere Control: Always run your reactions under an inert atmosphere (Nitrogen or Argon). This minimizes contact with atmospheric oxygen, a common culprit for slow oxidation.

  • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxides. Ethers, in particular, should be tested for peroxides before use.

  • Reagent Selection:

    • Avoid strong oxidizing agents unless sulfur oxidation is the desired outcome. Common lab oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) will readily form the sulfone.[1]

    • Be mindful of older bottles of reagents which may have degraded and formed oxidative impurities.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate oxidation.

Analytical Detection of Oxidation: A robust analytical workflow is key to identifying and quantifying this side reaction.

Analytical MethodExpected Observation for Sulfoxide/Sulfone Formation
Mass Spectrometry (MS) Appearance of [M+16]+ and/or [M+32]+ ions.
¹H NMR Protons adjacent to the sulfur (positions 3 and 5) will shift downfield due to the electron-withdrawing effect of the S=O or SO₂ group.
¹³C NMR Carbons adjacent to the sulfur will also experience a downfield shift.
HPLC The oxidized products (sulfoxide, sulfone) are significantly more polar and will have shorter retention times on reverse-phase columns.
Specialized Assays For high-throughput screening, specific colorimetric assays, such as the TFAA-NaI test which detects sulfoxides via the liberation of iodine, can be adapted.[2][3]

FAQ 2: Controlling Racemization at the C2 Chiral Center

Question: My final product shows two spots on chiral HPLC, indicating I've lost the stereochemical integrity of the C2 position. How can I maintain the chirality during carboxylic acid activation?

Answer:

The Cause: Oxazolone Formation and Racemization The loss of stereochemical integrity at the α-carbon (C2) is a well-known side reaction during the activation of N-protected amino acids for amide bond formation.[4] The process typically occurs through the formation of a planar oxazolone intermediate. The α-proton becomes acidic and can be abstracted by a base, leading to racemization. This is especially problematic under harsh basic conditions, elevated temperatures, or with prolonged reaction times.

Racemization_Mechanism Start N-Protected Thiomorpholine- 2-carboxylic Acid (Chiral) Activate Activate COOH (e.g., with DCC, HATU) Start->Activate Oxazolone Planar Oxazolone Intermediate (Achiral) Activate->Oxazolone Cyclization Desired Desired Chiral Product Activate->Desired Direct Aminolysis (Fast Coupling) Product Racemized Product Oxazolone->Product Proton Abstraction & Reprotonation Base Base (e.g., DIPEA, Et3N) Base->Oxazolone Facilitates Proton Abstraction

Caption: Simplified mechanism of racemization via oxazolone intermediate.

Troubleshooting and Prevention Protocol:

  • Choice of Coupling Reagent: The selection of the coupling reagent and any additives is the most critical factor.

    • High-Risk Reagents: Carbodiimides like DCC or EDC, when used alone, are known to cause significant racemization.[5][6]

    • Low-Racemization Additives: Always use carbodiimides in the presence of racemization-suppressing additives. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the activated acid to form an active ester intermediate that is more resistant to racemization.[5]

    • Uronium/Phosphonium Salts: Modern onium-type reagents such as HATU, HBTU, and PyBOP are generally superior as they promote rapid coupling, which outcompetes the rate of racemization.[4] HATU is often considered one of the most efficient for sterically hindered amino acids.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Avoid using an excess of base, as it can accelerate racemization. For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be preferable.[6]

  • Temperature Control: Perform the activation and coupling steps at low temperatures (e.g., starting at 0 °C and allowing to warm to room temperature). Avoid heating the reaction mixture.

  • Procedural Order: Add the coupling reagent to the mixture of the protected amino acid, the amine component, and the base. This "one-pot" approach ensures the activated species is trapped by the nucleophile as quickly as it is formed.

Comparative Table of Common Coupling Reagents:

Coupling Reagent SystemRelative SpeedRacemization RiskByproduct Considerations
DCC/DIC alone ModerateHighInsoluble DCU byproduct (DCC); Soluble DIU (DIC).[5]
DCC/DIC + HOBt or Oxyma FastLowByproducts are generally soluble and easily removed.[5]
HBTU/TBTU + Base Very FastVery LowCan cause guanidinylation of the free amine if used in excess.
HATU + Base Extremely FastExtremely LowGenerally clean, considered a gold standard for difficult couplings.
PyBOP + Base Very FastVery LowPhosphonium-based, avoids the guanidinylation side reaction of uronium reagents.

FAQ 3: Inefficient N-Acylation or N-Alkylation

Question: My N-acylation reaction with an acid chloride is giving a very low yield, and I see a lot of my starting material remaining. What could be the issue?

Answer:

The Cause: Steric Hindrance and Competing Reactions Thiomorpholine-2-carboxylic acid is a sterically hindered secondary amine. The adjacent carboxylic acid group (or its protected form) can create significant steric bulk, slowing down the approach of electrophiles to the nitrogen atom. Furthermore, if the carboxylic acid is unprotected, it can act as an internal base, deprotonating the ammonium salt formed after N-acylation and potentially leading to complex mixtures or precipitation.

Troubleshooting and Prevention Protocol:

  • Protect the Carboxylic Acid: It is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) before attempting N-derivatization.[7] This removes the acidic proton and reduces the potential for intramolecular side reactions. The ideal protecting group should be stable to the N-derivatization conditions but easily removable later.[8]

  • Use a More Reactive Acylating Agent: If an acid chloride is inefficient, consider converting the coupling partner into a more reactive form, such as a mixed anhydride.

  • Optimize the Base and Solvent:

    • Use at least one equivalent of a sterically hindered base like DIPEA or a stronger, non-nucleophilic base like DBU to ensure the secondary amine remains deprotonated and nucleophilic.[9]

    • Use a polar aprotic solvent like DMF or NMP to ensure all components remain in solution.

  • Consider Thioesters as an Acyl Source: For a milder and highly chemoselective N-acylation, thioesters can be used as the acyl source, often catalyzed by a base like cesium carbonate (Cs₂CO₃).[9] This method avoids the use of harsh and unstable acyl chlorides.[9]

FAQ 4: Challenges with Esterification

Question: I am trying to form a methyl ester using methanol and an acid catalyst, but the reaction is slow and incomplete. Are there better methods?

Answer:

The Cause: Equilibrium and Amine Reactivity Standard Fischer esterification (alcohol with a catalytic acid) is a reversible reaction, and driving it to completion can be difficult without removing the water byproduct. Additionally, the secondary amine can be protonated by the acid catalyst, reducing the overall nucleophilicity of the system and potentially leading to unwanted side reactions if the temperature is too high.

Troubleshooting and Prevention Protocol:

  • Protect the Amine First: The most robust strategy is to first protect the secondary amine (e.g., with a Boc or Cbz group) before proceeding with esterification.[10] This prevents the amine from interfering with the reaction.

  • Use a Non-Acidic Esterification Method:

    • Alkylation with an Alkyl Halide: Convert the N-protected acid to its carboxylate salt with a base (e.g., Cs₂CO₃) and then treat it with an alkyl halide (e.g., methyl iodide or benzyl bromide) in a solvent like DMF. This is a high-yielding, non-reversible method.

    • Carbodiimide Coupling: Use a carbodiimide like DCC or EDC in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to couple the N-protected acid directly with the desired alcohol.[11][12] This is very effective, even for sterically hindered alcohols.

Esterification_Workflow Start Thiomorpholine-2-COOH Protect_N Protect Amine (e.g., Boc₂O) Start->Protect_N N_Protected N-Boc-Thiomorpholine-2-COOH Protect_N->N_Protected Esterify Esterification Method N_Protected->Esterify Method_A Method A: Cs₂CO₃, then MeI in DMF Esterify->Method_A Alkylation Method_B Method B: DCC, DMAP, MeOH in DCM Esterify->Method_B Coupling Product N-Boc-Thiomorpholine-2-COOMe Method_A->Product Method_B->Product

Caption: Decision workflow for robust esterification.

References

Technical Support Center: Optimizing Reaction Conditions for Thiomorpholine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiomorpholine ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of this important heterocyclic scaffold. Thiomorpholine and its derivatives are integral components in a variety of active pharmaceutical ingredients (APIs), making their efficient synthesis a critical aspect of drug discovery and development.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of thiomorpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the thiomorpholine ring?

A1: The synthesis of thiomorpholines can be achieved through several key strategies:

  • Cyclization of Functionalized Precursors: This is a common approach, involving starting materials like diethanolamine, which is converted to an amino-mustard species and then cyclized with sodium sulfide.[2][3][4] Another example is the reaction of 2-mercaptoethanol with aziridine, followed by cyclization.[3][4][5]

  • Photocatalytic Thiol-Ene Cyclization: A modern and efficient method that utilizes a photochemical reaction between an amino-thiol (like cysteamine) and an alkene (like vinyl chloride) in a continuous flow setup.[3][4][6] This is often followed by a base-mediated cyclization.[6]

  • Multi-component Reactions: These reactions combine three or more starting materials in a single step. For instance, a copper-catalyzed reaction between a terminal alkyne, an isothiocyanate, and an aziridine can produce highly substituted thiomorpholines.[7]

  • Intramolecular Hydrothioalkoxylation: This method involves the cyclization of nitrogen-tethered alkenes, often mediated by a Lewis acid like boron trifluoride etherate.[8][9]

Q2: What are the most critical parameters to optimize for a successful thiomorpholine synthesis?

A2: Several factors can significantly impact the yield and purity of your product. Careful optimization of the following is crucial:

  • Reaction Temperature: Temperature influences both the reaction rate and the formation of side products.[8] Some reactions require heating, while others, particularly certain photochemical reactions, may show decreased yields at higher temperatures.[3][4][5][8]

  • Reactant Concentration: Higher concentrations can sometimes improve yield, especially in continuous flow systems.[3][5][8] However, in multi-component reactions, high concentrations can also lead to the formation of polymeric byproducts.[10]

  • Catalyst and Ligands: In metal-catalyzed reactions, the choice of the metal salt and ligands is critical for both yield and selectivity.[8][11] For photochemical reactions, the selection and concentration of the photocatalyst are key.[11]

  • Solvent: The solvent's polarity and properties affect the solubility of reactants and can influence the reaction mechanism.[8] Methanol is a common choice for certain photochemical routes due to the poor solubility of starting materials like cysteamine in other solvents.[3][4][5]

  • Base: For reactions involving a cyclization step, the choice of base and its stoichiometry are critical for achieving high conversion.[8]

Q3: How can I introduce substituents at different positions on the thiomorpholine ring?

A3: Substituents can be incorporated by carefully selecting the starting materials. For N-substitution, a pre-formed thiomorpholine ring is typically reacted with an electrophile like an alkyl or aryl halide.[8] To introduce substituents at other positions, you can start with appropriately substituted precursors. For example, a substituted aldehyde can be used in reactions with an amino-thiol to yield a 3-substituted thiomorpholine.[8]

Q4: What are the advantages of using a photochemical continuous flow approach?

A4: Photocatalytic methods, especially when implemented in a continuous flow system, offer several benefits:

  • Mild Reaction Conditions: These reactions often proceed at or near room temperature, which is advantageous for thermally sensitive molecules.[8]

  • High Selectivity: Photochemical routes can be very selective, leading to cleaner reactions and higher yields.[8]

  • Scalability: Continuous flow setups are generally easier to scale up than traditional batch processes.[8]

  • Safety: When dealing with hazardous reagents like vinyl chloride, the small reactor volumes in continuous flow systems enhance safety.[5]

  • Time and Atom Economy: These methods can be significantly faster and more atom-efficient than traditional routes.[3][4]

Q5: I'm having trouble purifying my thiomorpholine derivative. What are some common issues and solutions?

A5: Purification of thiomorpholine derivatives can be challenging. The basic nitrogen atom can cause tailing on silica gel chromatography. To address this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[8] If the product is degrading during workup, consider using milder acidic or basic solutions for extractions.[10] Distillation under reduced pressure can also be employed to minimize thermal degradation of the product.[10]

Troubleshooting Guides

Guide 1: Low or No Product Yield

This is one of the most common issues encountered in synthesis. The following decision tree and table provide a systematic approach to troubleshooting low yields.

start Low or No Product Yield q1 Are starting materials pure and active? start->q1 sol1 Verify purity via analytical techniques (NMR, GC, etc.). Use fresh reagents/catalysts. q1->sol1 No q2 Is the reaction temperature optimal? q1->q2 Yes no1 No yes1 Yes sol2 Screen a range of temperatures. Monitor reaction progress at each temperature. q2->sol2 No q3 Is the reaction time sufficient? q2->q3 Yes no2 No yes2 Yes sol3 Extend reaction time and monitor progress (TLC, GC, NMR). q3->sol3 No q4 Is the reaction oxygen-sensitive? q3->q4 Yes no3 No yes3 Yes sol4 Degas the solvent and reaction mixture. q4->sol4 No end Consult further literature for specific reaction type. q4->end Yes no4 No yes4 Yes

Caption: Troubleshooting decision tree for low yield.

Potential Cause Suggested Solution
Inactive or Impure Starting Materials Verify the purity of all reagents and catalysts using appropriate analytical techniques (e.g., NMR, GC). Use fresh materials if necessary.[8][11]
Suboptimal Reaction Temperature Systematically screen a range of temperatures to find the optimal balance between reaction rate and side product formation.[8][11] For some photochemical reactions, lowering the temperature can drastically decrease the yield.[3][4][5]
Insufficient Reaction Time Monitor the reaction's progress over a longer period using techniques like TLC, GC, or NMR. Some traditional methods can take up to 54 hours.[11]
Incorrect Reactant Concentration Adjusting the reactant concentrations can significantly impact yield. In some continuous flow syntheses, increasing the concentration has been shown to be beneficial.[3][5][8]
Catalyst Inactivity If using a catalyst, ensure it is active and not poisoned. Consider using a fresh batch or increasing the catalyst loading.[8]
Oxygen Sensitivity For reactions sensitive to oxygen, ensure the solvent and reaction mixture are thoroughly degassed.[8]
Guide 2: Formation of Significant Side Products

The presence of multiple byproducts complicates purification and reduces the yield of the desired thiomorpholine.

Potential Cause Suggested Solution
Harsh Reaction Conditions Try running the reaction under milder conditions. Lowering the temperature can often reduce the rate of side reactions more than the desired reaction.[8][11]
Incorrect Stoichiometry Carefully control the ratio of reactants. A systematic variation of the stoichiometry can help identify the optimal conditions to minimize side product formation.[10]
Suboptimal Catalyst or Base Screen different catalysts, ligands, or bases. The choice of these reagents can have a profound impact on the selectivity of the reaction.[8][10]
High Reactant Concentration In multi-component reactions, high concentrations can lead to polymerization. Systematically decrease the concentration of reactants to disfavor these intermolecular side reactions.[10]
Inefficient Mixing Ensure efficient stirring, especially in heterogeneous reaction mixtures, to avoid localized high concentrations of reactants that can promote side reactions.[10]
Guide 3: Poor Stereoselectivity or Regioselectivity

For the synthesis of complex, substituted thiomorpholines, controlling the stereochemistry and regiochemistry is often a challenge.

Potential Cause Suggested Solution
Achiral Reaction Conditions For stereocontrol, employ chiral catalysts or introduce a chiral auxiliary onto one of the starting materials to direct the stereochemical outcome.[8]
Lack of Regiocontrol The use of appropriate protecting groups can block certain reactive sites and direct the reaction to the desired position.[8] The steric bulk of substituents on the starting materials can also be used to direct the approach of reagents.[8]
Suboptimal Reaction Conditions Temperature, solvent, and the nature of the catalyst can all influence stereoselectivity and regioselectivity. A systematic optimization of these parameters is often necessary.[8]

Experimental Protocols

Protocol 1: General Procedure for N-Substituted Thiomorpholine Synthesis via Amide Coupling

This protocol describes a general method for the synthesis of an N-substituted thiomorpholine through an amide coupling reaction.[8]

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.25 eq) and EDC (1.25 eq).

  • Amine Addition: Add thiomorpholine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (1.67 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Continuous Flow Photochemical Synthesis of Thiomorpholine

This modern approach offers a rapid and efficient route to the thiomorpholine core. This protocol is adapted from the work of Steiner et al. (2022).[3][4][11]

cluster_prep Feed Preparation cluster_photo Photochemical Reaction cluster_cyclize Cyclization cluster_workup Work-up & Purification prep Prepare 4M solution of cysteamine HCl in MeOH with 0.1-0.5 mol% 9-fluorenone. photo_reactor Pump feed and vinyl chloride gas through photochemical reactor (e.g., 365 nm, 20°C). prep->photo_reactor mixing Mix intermediate stream with base (e.g., DIPEA). photo_reactor->mixing heat_coil Pass through heated coil (e.g., 100°C, 5 min residence time). mixing->heat_coil workup Aqueous work-up (acid/base extraction). heat_coil->workup purify Distillation or chromatography. workup->purify

Caption: Experimental workflow for continuous flow thiomorpholine synthesis.

Step 1: Photochemical Thiol-Ene Reaction

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol % of 9-fluorenone as a photocatalyst.[11]

  • Reaction Setup: Use a continuous flow reactor equipped with a photochemical module, pumps, a gas mass flow controller, and a T-mixer.

  • Reaction Execution: Pump the liquid feed and vinyl chloride gas through the photochemical reactor. A residence time of approximately 20 minutes at 20°C with UV irradiation (e.g., 365 nm) has been shown to be effective.[3]

Step 2: Base-Mediated Cyclization

  • Introduction of Base: The output stream from the photochemical reactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is mixed with a stream of a suitable base, such as DIPEA (2 equivalents).[6]

  • Cyclization: The combined stream is passed through a heated reactor coil (e.g., 100°C) with a residence time of about 5 minutes to facilitate the cyclization.[11]

  • Work-up and Purification: The collected reaction mixture is then subjected to a standard aqueous work-up and the final product is purified, typically by distillation.[3][6]

References

Stability of Thiomorpholine-2-carboxylic acid hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Thiomorpholine-2-carboxylic acid hydrochloride

Welcome to the technical support guide for this compound (CAS: 88492-50-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. This guide addresses common questions regarding its stability under various pH conditions, helping you ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Handling

Q1: What are the fundamental chemical properties of this compound I should be aware of?

A: this compound is the salt form of a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, with a carboxylic acid group at the 2-position. Key structural features include:

  • Molecular Formula: C₅H₁₀ClNO₂S.

  • Structure: The hydrochloride salt is formed by the protonation of the nitrogen atom in the thiomorpholine ring. This ring typically adopts a stable chair conformation.

  • Functionality: It possesses a secondary amine (as a hydrochloride salt), a thioether (sulfur) group, and a carboxylic acid group. Each of these sites has different reactivity and susceptibility to degradation.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A: To maintain its integrity, the compound should be stored in a cool, dry environment, preferably under an inert atmosphere. It is crucial to protect it from moisture and incompatible materials such as strong oxidizing agents, acids, and acid chlorides, which can trigger hazardous reactions or degradation. Regular inspection of storage containers for any signs of degradation or leakage is recommended.

Section 2: Stability Under Acidic Conditions

Q3: How stable is this compound in acidic solutions?

A: As a hydrochloride salt, the compound is generally most stable in mildly acidic aqueous solutions (pH 3-5). The protonated nitrogen atom is less nucleophilic, which can protect the ring from certain degradation pathways. However, exposure to strongly acidic conditions (e.g., pH < 1), particularly when combined with heat, can accelerate degradation through hydrolysis.

Q4: What is the most probable degradation pathway under harsh acidic conditions?

A: The primary degradation mechanism under strong acid-catalyzed hydrolysis is the cleavage of the carbon-nitrogen (C-N) bond within the thiomorpholine ring. This is a common degradation pathway for many nitrogen-containing heterocyclic compounds. The reaction proceeds through the formation of an intermediate amino acid, which can be further deaminated and oxidized to form a diacid.

T2CH Thiomorpholine-2-carboxylic acid hydrochloride Intermediate Ring-Opened Amino Acid Intermediate T2CH->Intermediate  H+ / H₂O (C-N Bond Cleavage)   Diacid Thiodiglycolic Acid (or other diacid) Intermediate->Diacid  Deamination & Oxidation  

Caption: General acidic degradation pathway for Thiomorpholine-2-carboxylic acid.

Q5: My experimental conditions require a low pH. What steps can I take to minimize potential degradation?

A: To mitigate degradation in acidic media:

  • Temperature Control: Perform your experiment at the lowest feasible temperature. Reaction rates, including degradation, decrease significantly at lower temperatures.

  • Time Limitation: Minimize the time the compound is exposed to the acidic environment. Prepare solutions fresh and use them promptly.

  • Concentration Management: Use the lowest concentration of acid that is effective for your protocol.

  • Preliminary Testing: Conduct a small-scale pilot experiment. Use an analytical technique like HPLC to monitor the appearance of degradation products over your experimental timeframe before committing to a large-scale experiment.

Section 3: Stability Under Basic Conditions

Q6: What happens to this compound in a basic solution?

A: In a basic (alkaline) environment, two primary non-degradative events occur first:

  • The hydrochloride salt is neutralized, yielding the free secondary amine.

  • The carboxylic acid group is deprotonated to form a carboxylate salt.

The compound is generally less stable under basic conditions compared to acidic ones, and prolonged exposure or heating can lead to significant degradation.

Q7: I'm observing a precipitate after adding a base to my aqueous solution of the compound. Is this a sign of degradation?

A: Not necessarily. This is more likely the formation of the neutral "free base" form of thiomorpholine-2-carboxylic acid. The hydrochloride salt form is typically more water-soluble. When a base is added, it neutralizes the salt, forming the free base which may have lower solubility in your specific solvent system, causing it to precipitate. Verify by isolating the precipitate and analyzing its structure (e.g., via NMR or MS) to confirm it is not a degradation product.

Q8: What are the expected degradation products under basic conditions?

A: Similar to acidic conditions, a key degradation pathway under basic hydrolysis involves the cleavage of the C-N bond, which can ultimately lead to the formation of a diacid like thiodiglycolate. The thioether group is also a "metabolically soft spot" and can be susceptible to oxidation to a sulfoxide or sulfone, although this typically requires an oxidizing agent.

Troubleshooting Guides & Experimental Protocols

Analytical Monitoring for Stability

Q9: What is the best way to monitor the stability of my compound and detect degradation products?

A: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the stability and purity of this compound.

  • Recommended Method:

    • Column: A reverse-phase C18 column is generally effective.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile is a good starting point.

    • Detection: UV detection at a low wavelength, such as ~207 nm, is suitable as the compound lacks a strong chromophore.

  • Interpreting Results: The appearance of new peaks in your chromatogram, coupled with a decrease in the peak area of the parent compound, indicates degradation. For identification of these new peaks, HPLC coupled with Mass Spectrometry (HPLC-MS) is invaluable for obtaining molecular weight information.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods. The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).

cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze Samples by HPLC-UV/MS at defined time points (e.g., 2, 4, 8, 24h) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis API Prepare Stock Solution of Thiomorpholine-2-carboxylic acid HCl API->Acid Expose aliquots API->Base Expose aliquots API->Oxidation Expose aliquots API->Thermal Expose aliquots Conclusion Identify Degradants & Establish Degradation Pathway Analysis->Conclusion

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Mix an aliquot of the stock solution with an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and protect from light.

  • Thermal Degradation: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).

  • Sampling and Analysis: Withdraw samples from each stress condition at predetermined time points (e.g., 2, 6, 12, 24 hours). If necessary, neutralize the acid and base samples before injection. Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.

Data Summary Table:

Stress ConditionReagent/ConditionTypical TemperaturePurpose
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80°CTo assess stability to acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 80°CTo assess stability to alkaline environments.
Oxidation 3% - 30% H₂O₂Room TemperatureTo test susceptibility to oxidation (e.g., at the sulfur atom).
Thermal Dry Heat> 60°C (solid/solution)To evaluate intrinsic thermal stability.
Photolytic UV/Visible LightAmbientTo assess light sensitivity (ICH Q1B).

Removal of impurities from crude Thiomorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the purification of crude Thiomorpholine-2-carboxylic acid hydrochloride. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to guide you through common and complex purification challenges. This guide is structured to provide immediate answers through FAQs and in-depth solutions via detailed troubleshooting protocols, ensuring the integrity and purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways, such as the reaction of a cysteamine equivalent with a C2-synthon followed by cyclization, can introduce several types of impurities[1][2]. These typically include:

  • Unreacted Starting Materials: Residual cysteamine hydrochloride or related precursors.

  • Reaction Intermediates: Incomplete cyclization can leave intermediates like S-(2-chloroethyl)-cysteine in the crude mixture[3].

  • Side-Products: Oxidation of the thiomorpholine sulfur to form the corresponding sulfoxide or sulfone is a common side-reaction, significantly altering the compound's polarity[4].

  • Reagents and Solvents: Bases used for cyclization (e.g., triethylamine, DIPEA) and residual reaction solvents can be carried through the initial work-up[2][4].

  • Enantiomeric Impurities: If a stereospecific synthesis was performed, the presence of the undesired enantiomer can be a critical impurity[3].

Q2: What is the most straightforward, first-pass purification method I should attempt?

A2: For a solid compound like this compound, recrystallization is the most effective and economical first-line purification technique[5]. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ethanol/water mixture is often a good starting point, as it can enhance optical resolution for chiral compounds[3].

Q3: How can I quickly assess the purity of my sample after a purification step?

A3: A multi-faceted analytical approach is crucial for a reliable purity assessment[5].

  • Thin-Layer Chromatography (TLC): Provides a rapid, qualitative check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for quantitative purity analysis. A reverse-phase C18 column is typically effective for separating the polar target compound from non-polar impurities[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of your purified compound and can reveal the presence of structurally similar impurities that may co-elute in chromatography[4].

Troubleshooting and In-Depth Purification Guides

This section provides detailed solutions to specific experimental challenges you may face.

Problem 1: My recrystallization attempt failed. The product either "oiled out" or the yield was unacceptably low.

Causality & Solution:

"Oiling out" occurs when the solute's solubility is so high that it separates as a liquid phase upon cooling rather than forming crystals. A low yield indicates that the compound remains too soluble in the mother liquor even at low temperatures. Both issues stem from suboptimal solvent selection.

The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot[5]. Since this compound is a polar, salt-like compound, polar protic solvents are a logical choice.

Workflow: Systematic Solvent Selection for Recrystallization

start Crude Product in Test Tube add_solvent Add single solvent (e.g., Ethanol) dropwise at RT start->add_solvent dissolved_rt Dissolves at RT? add_solvent->dissolved_rt too_soluble Outcome: Solvent is too polar. Try a less polar one or a mixed system. dissolved_rt->too_soluble Yes heat Heat to boiling dissolved_rt->heat No dissolved_hot Dissolves when hot? heat->dissolved_hot insoluble Outcome: Insoluble. Try a more polar solvent. dissolved_hot->insoluble No cool Cool slowly to RT, then in ice bath dissolved_hot->cool Yes crystals Crystals form? cool->crystals no_crystals Outcome: Too soluble. Add anti-solvent (e.g., Ethyl Acetate) dropwise to hot solution until cloudy, then clarify with a drop of the first solvent and cool. crystals->no_crystals No success Success! Scale up. crystals->success Yes

Caption: Systematic workflow for selecting a recrystallization solvent.

Data Summary: Recrystallization Solvent Systems

Solvent SystemSuitability for Thiomorpholine-2-carboxylic acid HClRationale & Expert Insight
Ethanol / WaterExcellent Starting Point Water is a high-polarity solvent for the hydrochloride salt, while ethanol is a miscible, less polar "anti-solvent." This combination allows for fine-tuning solubility. Often improves enantiomeric purity[3].
IsopropanolGood Alternative Slightly less polar than ethanol. Can be effective if the compound is too soluble in ethanol/water mixtures.
Methanol / Ethyl AcetateFor Difficult Cases Methanol is a very strong solvent for polar compounds. Ethyl acetate acts as the anti-solvent. Use caution, as a large polarity difference can cause oiling out.
AcetonitrileLow Suitability Typically used for less polar compounds. Unlikely to be a good single solvent but may have applications in mixed systems.

Problem 2: Key impurities remain even after multiple recrystallization attempts.

Causality & Solution:

If impurities have similar solubility profiles to your target compound, recrystallization will be ineffective. In this scenario, a more powerful technique that separates molecules based on different physicochemical properties is required. Ion-Exchange Chromatography (IEX) is exceptionally well-suited for purifying amino acids and their derivatives[6][7].

This technique leverages the zwitterionic nature of your compound. At a specific pH, the net charge on your molecule will allow it to bind to a charged stationary phase (the resin), while impurities with different charge characteristics will either pass through or bind with a different affinity[6].

Workflow: Purification via Ion-Exchange Chromatography

start Crude Product (Post-Recrystallization) dissolve Dissolve in starting buffer (low ionic strength) start->dissolve load Load onto equilibrated Strong Cation Exchange (SCX) Column dissolve->load wash Wash column with starting buffer to remove neutral & anionic impurities load->wash elute Elute with a pH or salt gradient (e.g., ammonia solution) wash->elute collect Collect Fractions elute->collect analyze Analyze fractions (TLC/HPLC) collect->analyze pool Pool pure fractions analyze->pool isolate Isolate final product (e.g., lyophilization, precipitation) pool->isolate

Caption: General workflow for purification by ion-exchange chromatography.

Experimental Protocol: Ion-Exchange Chromatography Purification

  • Resin Selection and Preparation: Select a strong cation exchange resin (e.g., Dowex 50). Prepare the resin by washing it thoroughly with water until the filtrate is neutral[8]. Equilibrate the column by passing the starting buffer through it until the effluent pH matches the influent pH.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the starting eluent (e.g., a low concentration ammonium formate buffer).

  • Loading and Washing: Carefully load the sample solution onto the top of the column. Allow it to enter the resin bed. Begin eluting with the starting buffer, which will wash away neutral and negatively charged impurities[9].

  • Elution: Elute the bound amino acid by applying a gradient of increasing ionic strength or pH. A common method is to use a volatile buffer like ammonium formate or ammonium acetate, which can be easily removed later by sublimation[8]. Alternatively, a dilute ammonia solution can be used to desorb the product[9].

  • Fraction Collection and Analysis: Collect fractions and analyze each one using TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions. If a volatile buffer was used, it can be removed by lyophilization. The final pure compound can then be crystallized by adding a suitable anti-solvent like ethanol[8].

Problem 3: My final product is pure by HPLC and NMR, but it is discolored.

Causality & Solution:

Color is often caused by trace amounts of highly conjugated, non-volatile impurities that may not be easily detected by standard analytical techniques. These can often be removed by treatment with activated charcoal.

Protocol: Decolorization with Activated Charcoal

  • Dissolve the purified, discolored product in a suitable solvent (e.g., the solvent used for the final recrystallization step) at an elevated temperature.

  • Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping.

  • Stir or swirl the mixture for 5-10 minutes. Avoid prolonged contact or excessive amounts of charcoal, as it can adsorb your desired product, reducing the yield.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to crystallize the final product.

References

Technical Support Center: Navigating the Synthesis of Thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting the synthesis of thiomorpholine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal conversion rates and purity. Here, we address common experimental hurdles with in-depth, evidence-based solutions to streamline your synthetic workflow.

Troubleshooting Guide: From Low Yields to Purification Woes

This section directly tackles specific issues you may be facing in the lab. Each question is followed by a detailed explanation of potential causes and actionable steps to resolve the problem.

Q1: My thiomorpholine synthesis is resulting in a very low yield or no product at all. What are the likely culprits and how can I fix this?

Low or no product formation is a frequent and frustrating issue. The root cause often lies in one or more of the following areas:

  • Quality of Starting Materials and Reagents: The purity of your starting materials, reagents, and any catalysts is paramount. Impurities can act as inhibitors or participate in unwanted side reactions, consuming your reactants.[1]

    • Actionable Step: Always ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If in doubt, purify your reagents before use. For instance, in the synthesis of N-Boc-3-bromothiomorpholine, impure starting N-Boc-thiomorpholine should be purified by recrystallization or column chromatography.[2]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. If the temperature is too low, the reaction may proceed at an impractically slow rate. Conversely, if it's too high, it can lead to the decomposition of reactants, intermediates, or the final product.[1][3]

    • Actionable Step: Experiment with a range of temperatures to find the optimal balance for your specific reaction. For photochemical thiol-ene reactions, a decrease in temperature from 20°C to 6°C has been shown to significantly reduce yield.[1][4]

  • Incorrect Reactant Concentrations: In some synthetic approaches, particularly in continuous flow systems, higher reactant concentrations can lead to improved yields.[1][3] For instance, in the photochemical synthesis of thiomorpholine, increasing the concentration of cysteamine hydrochloride from 1 M to 4 M can result in a quantitative yield of the intermediate.[3][5]

    • Actionable Step: If you are observing low yields, consider systematically increasing the concentration of your reactants.

  • Catalyst Inactivity: If your synthesis involves a catalyst, its activity is crucial. The catalyst may be poisoned by impurities or may have degraded over time.[1]

    • Actionable Step: Use a fresh batch of catalyst or consider increasing the catalyst loading. Screening different catalysts and ligands can also identify a more effective system for your desired transformation.[1]

Q2: I'm observing a significant amount of side products in my reaction mixture. How can I improve the selectivity towards my desired thiomorpholine derivative?

The formation of byproducts is a common challenge that can complicate purification and reduce the overall yield. Here’s how to enhance the selectivity of your reaction:

  • Modify Reaction Temperature: Lowering the reaction temperature often reduces the rate of side reactions more significantly than the rate of the desired reaction, thereby improving selectivity.[1]

    • Actionable Step: If you are observing multiple byproducts, try running the reaction at a lower temperature for a longer period.

  • Choose a More Selective Catalyst: The choice of catalyst can have a profound impact on the reaction pathway.

    • Actionable Step: Screen different catalysts and ligands to identify a system that preferentially forms the desired product.[1]

  • Slow Addition of Reagents: Adding all reactants at once can lead to high concentrations of reactive intermediates, which may favor side reactions.[6]

    • Actionable Step: Employ the slow, dropwise addition of one of the reactants to maintain a low concentration of reactive species and better control the reaction.[6]

  • Solvent and Base Optimization: The solvent can influence the stability of intermediates and the overall reaction mechanism.[6] Similarly, the choice and amount of base are critical in reactions involving a cyclization step.[1][3]

    • Actionable Step: Conduct a solvent screen using solvents of varying polarities.[6] If a base is used, screen different bases and their stoichiometric equivalents. For the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride, bases like triethylamine (Et3N), DIPEA, or DBU have proven effective.[3]

Q3: My reaction is proceeding very slowly. Are there ways to accelerate the synthesis of thiomorpholine?

Traditional batch syntheses of thiomorpholine can be time-consuming, with reaction times sometimes extending to over 54 hours.[3] Modern synthetic strategies can dramatically reduce this time:

  • Continuous Flow Photochemistry: This technique utilizes a photochemical thiol-ene reaction in a continuous flow reactor, which can significantly shorten reaction times to under an hour.[3][4][7][8][9] This method also allows for precise control over reaction parameters.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, particularly for the cyclization step, often reducing reaction times from hours to minutes.[3]

  • Catalyst Optimization: For metal-catalyzed reactions, optimizing the metal salt and ligands can lead to faster reaction rates.[3]

Synthesis StrategyTypical Reaction TimeKey Advantages
Traditional Batch Synthesis2 - 54 hours[3][4][7]Well-established methods
Continuous Flow Photochemistry< 1 hour[3]Rapid, scalable, precise control[5]
Microwave-Assisted SynthesisMinutes to hoursSignificant rate acceleration
Q4: I'm struggling with the purification of my thiomorpholine product. What are the best strategies for isolation?

The basic nitrogen atom in the thiomorpholine ring can make purification by standard silica gel chromatography challenging, often leading to peak tailing.[1] Here are several effective purification strategies:

  • Modified Column Chromatography: To counteract the basicity of the product, add a small amount of a base like triethylamine (0.1-1%) or a few drops of aqueous ammonia to the eluent.[1]

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel.[1]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[1]

  • Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure is an excellent purification technique.[1]

  • Acid-Base Extraction: The basic nature of the thiomorpholine nitrogen can be exploited for purification through a liquid-liquid extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase is basified to liberate the free base, which is then extracted into an organic solvent.[1]

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to thiomorpholines?

A: Substituted thiomorpholines can be prepared through various methods, including:

  • Photocatalytic coupling reactions: These often involve silicon amine protocol (SLAP) reagents and aldehydes in a continuous flow setup.[1]

  • Intramolecular hydroalkoxylation/hydrothioalkoxylation: This involves the cyclization of nitrogen-tethered alkenes.[1]

  • Telescoped photochemical thiol-ene/cyclization: A two-step, one-pot procedure that is efficient for producing the thiomorpholine core in a continuous flow system.[1][4][7][8][9]

  • Multi-component reactions: For instance, copper-catalyzed reactions can yield highly substituted thiomorpholines.[1]

  • Cyclization of functionalized precursors: This can involve the reaction of 2-mercaptoethanol with aziridine followed by cyclization.[1]

Q: What are the most critical parameters to control in thiomorpholine synthesis?

A: Several parameters significantly influence the outcome and should be carefully optimized:

  • Reaction Temperature: Affects both reaction rate and selectivity.[1]

  • Concentration of Reactants: Can significantly impact yield, especially in flow chemistry.[1]

  • Choice of Catalyst and Ligands: Crucial for metal-catalyzed reactions, affecting both yield and selectivity.[1]

  • Solvent: The polarity and properties of the solvent can influence solubility and the reaction mechanism.[1]

  • Base: The choice and stoichiometry of the base are critical for cyclization steps.[1]

  • Light Source and Photocatalyst: For photochemical reactions, the wavelength of light and the type and concentration of the photocatalyst are key parameters.[1][5]

Experimental Protocols

Protocol 1: General Troubleshooting Workflow for Low Conversion

This protocol provides a systematic approach to diagnosing and resolving low conversion rates in a batch synthesis.

G start Low Conversion Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity purify Purify Reagents check_purity->purify Impure purity_ok Purity Confirmed check_purity->purity_ok Pure purify->check_purity optimize_temp Optimize Reaction Temperature purity_ok->optimize_temp temp_screen Screen Temperatures (e.g., -10°C, RT, 50°C, 80°C) optimize_temp->temp_screen temp_ok Optimal Temperature Found temp_screen->temp_ok optimize_conc Optimize Reactant Concentration temp_ok->optimize_conc conc_screen Screen Concentrations (e.g., 0.5x, 1x, 2x) optimize_conc->conc_screen conc_ok Optimal Concentration Found conc_screen->conc_ok check_catalyst Evaluate Catalyst (if applicable) conc_ok->check_catalyst catalyst_screen Use Fresh Catalyst / Screen Catalysts & Ligands check_catalyst->catalyst_screen end Improved Conversion catalyst_screen->end

Caption: A decision tree for troubleshooting low conversion rates.

Protocol 2: Purification of a Basic Thiomorpholine Derivative using Modified Flash Chromatography
  • Prepare the Crude Sample: Concentrate the crude reaction mixture under reduced pressure. Dissolve a small amount in a minimal volume of the eluent for TLC analysis.

  • TLC Analysis: Spot the crude material on a silica gel TLC plate and develop it with a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Prepare the Eluent: Based on the TLC, prepare the bulk eluent. To this eluent, add 0.5% (v/v) of triethylamine or a few drops of aqueous ammonia.

  • Pack the Column: Pack a silica gel column with the modified eluent.

  • Load the Sample: Adsorb the crude material onto a small amount of silica gel and load it onto the column.

  • Elute and Collect: Elute the column with the modified eluent and collect fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified thiomorpholine derivative.

Visualization of a Key Synthetic Pathway

Telescoped Photochemical Thiol-Ene/Cyclization in Continuous Flow

This pathway represents a modern and efficient method for thiomorpholine synthesis.[4][7][8][9]

Caption: Workflow for continuous flow synthesis of thiomorpholine.

References

Technical Support Center: Navigating Hazardous Intermediates in Thiomorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for managing the intricacies of thiomorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into safely handling and troubleshooting reactions involving hazardous intermediates. Our goal is to empower you with the knowledge to not only achieve your synthetic targets but to do so with the highest degree of safety and experimental control.

The synthesis of thiomorpholine, a crucial scaffold in many pharmacologically active compounds, often involves intermediates that require careful management due to their inherent reactivity and toxicity. This resource provides practical, in-depth guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Real-Time Experimental Challenges

This section addresses specific problems that can arise during the synthesis of thiomorpholine, providing step-by-step solutions grounded in chemical principles.

Question: I am running the classic synthesis of thiomorpholine from bis(2-chloroethyl)amine and sodium hydrosulfide. I've noticed a sudden, unexpected increase in temperature and pressure in my reaction vessel. What is happening and what should I do?

Answer:

You are likely observing the initial stages of a thermal runaway reaction. The reaction between bis(2-chloroethyl)amine and a sulfide source is highly exothermic. If the heat generated exceeds the rate of heat removal by your cooling system, the reaction rate will accelerate, leading to a dangerous and rapid increase in temperature and pressure.

Immediate Actions:

  • Alert Personnel: Immediately inform your colleagues and lab supervisor of the situation.

  • Enhance Cooling: If it is safe to do so, increase the cooling to the reactor. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Stop Reagent Addition: If you are adding any reagents, stop the addition immediately.

  • Do NOT Seal the System: Ensure the reaction vessel is not a closed system. Pressure buildup can lead to an explosion. The system should be vented to a scrubber or a fume hood.

  • Prepare for Emergency Shutdown: If the temperature and pressure continue to rise uncontrollably, be prepared to execute an emergency shutdown.

Experimental Protocol: Emergency Shutdown for a Runaway Reaction

  • Quenching: If a pre-prepared quenching solution is available and can be added safely (e.g., through a dropping funnel), slowly introduce a cold, inert solvent to dilute the reaction mixture and absorb some of the heat. Do not add water or protic solvents directly to unreacted sodium hydrosulfide, as this can generate large volumes of flammable and toxic hydrogen sulfide gas.

  • Containment: Ensure the reaction is contained within a blast shield in a certified chemical fume hood.

  • Evacuation: If the situation cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

Question: During the workup of my thiomorpholine synthesis, I have a significant amount of unreacted sodium hydrosulfide. How can I safely quench it before disposal?

Answer:

Quenching unreacted sodium hydrosulfide (NaSH) must be done with extreme caution as it can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with acids or even water. A gradual, controlled neutralization is key.

Experimental Protocol: Safe Quenching of Sodium Hydrosulfide

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Conduct this procedure in a well-ventilated fume hood.

  • Initial Dilution: Slowly add the reaction mixture containing NaSH to a separate flask containing a large volume of a cold, non-reactive solvent like toluene or THF. This will help to dissipate heat during the quench.

  • Gradual Neutralization: While vigorously stirring the diluted mixture, slowly add a weak acid, such as a dilute solution of acetic acid or citric acid. Never use strong acids like HCl or H₂SO₄, as they will cause a rapid and dangerous evolution of H₂S gas.

  • Monitor Gas Evolution: The addition of the weak acid should be done dropwise, and you should monitor for any gas evolution. If bubbling becomes too vigorous, stop the addition and wait for it to subside.

  • pH Check: Periodically check the pH of the aqueous layer (if applicable) with pH paper. Continue adding the weak acid until the solution is neutral (pH ~7).

  • Final Quench: Once the solution is neutral, you can slowly add a small amount of an oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach), to convert any remaining sulfide to sulfate. This should also be done cautiously as the reaction can be exothermic.

  • Disposal: The neutralized mixture should be disposed of as hazardous waste according to your institution's guidelines.

Question: I am using diethanolamine as a starting material and I'm concerned about its potential for contamination and safe handling during a spill. What is the correct procedure for neutralizing a diethanolamine spill?

Answer:

Diethanolamine is a corrosive and potentially irritating substance. Spills should be handled promptly and safely.

Experimental Protocol: Diethanolamine Spill Neutralization

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.

  • Neutralization: Diethanolamine is a weak base. You can neutralize it by cautiously applying a weak acid. A dilute solution of citric acid or acetic acid is a suitable choice. Apply the neutralizer from the outside of the spill inwards to avoid splashing.

  • Absorption: Once neutralized, absorb the liquid with an inert material.

  • Cleanup and Disposal: Collect the absorbed material into a suitable container, label it as hazardous waste, and dispose of it according to your institution's protocols.

  • Decontamination: Clean the spill area with soap and water.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the hazardous intermediates encountered in thiomorpholine synthesis.

1. What are the primary hazards associated with bis(2-chloroethyl)amine and its analogs?

  • Toxicity: Bis(2-chloroethyl)amine is a nitrogen mustard analog and is highly toxic. It is harmful if swallowed and can cause severe skin burns and eye damage. It is also suspected of causing genetic defects.

  • Reactivity: It is a reactive alkylating agent and should be handled with care.

  • Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles. Avoid inhalation of dust and any direct contact with the skin or eyes.

2. I am using a synthetic route that generates hydrogen sulfide (H₂S). What are the critical safety considerations?

  • Extreme Toxicity: H₂S is a highly toxic gas that can be fatal even at low concentrations. It has a characteristic rotten egg smell, but at higher concentrations, it can deaden the sense of smell, providing no warning of its presence.

  • Flammability: H₂S is also a flammable gas.

  • Emergency Response: In case of a suspected H₂S release, evacuate the area immediately and move upwind. Do not attempt a rescue without proper training and self-contained breathing apparatus (SCBA). Your lab should have an H₂S gas detector and a clear emergency response plan.

3. My synthesis involves vinyl chloride. How should I manage the pressure and other hazards?

  • Flammability and Explosion Risk: Vinyl chloride is an extremely flammable gas and can form explosive mixtures with air.

  • Pressure Management: Reactions involving gaseous reagents like vinyl chloride should be conducted in a pressure-rated reactor with a pressure relief valve. The system should be regularly checked for leaks.

  • Toxicity: Vinyl chloride is a known human carcinogen.

  • Engineering Controls: Continuous flow setups are often recommended for reactions with hazardous gases like vinyl chloride as they minimize the amount of hazardous material present at any given time.

4. How can I detect the presence of hazardous intermediates like nitrogen mustards in my reaction mixture?

  • Chromatographic Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are sensitive methods for detecting and quantifying nitrogen mustards and their degradation products.

  • Derivatization: For enhanced detection, especially at trace levels, derivatization of the nitrogen mustard can be performed prior to analysis.

  • Colorimetric Methods: While less sensitive than chromatographic methods, colorimetric assays can sometimes be used for the qualitative detection of nitrogen mustards.

Data Summaries and Visual Guides

Hazardous Intermediate Properties
IntermediateFormulaPrimary HazardsRecommended Quenching/Neutralizing Agent
Bis(2-chloroethyl)amineC₄H₉Cl₂NHighly toxic, corrosive, suspected mutagenDispose of via licensed professional waste disposal service; for spills, absorb with inert material and decontaminate area.
DiethanolamineC₄H₁₁NO₂Corrosive, skin and eye irritantDilute citric acid or acetic acid for spills.
Hydrogen SulfideH₂SHighly toxic, flammableFor unreacted sulfide sources, quench with dilute weak acid followed by an oxidizing agent (e.g., bleach).
Vinyl ChlorideC₂H₃ClFlammable, explosive, carcinogenNot typically quenched in the traditional sense; unreacted gas should be handled in a closed system and vented appropriately.
Experimental Workflow Diagrams

Emergency Shutdown Procedure for a Runaway Reaction

G A Runaway Indicators Observed (Rapid Temp/Pressure Increase) B Alert Personnel & Lab Supervisor A->B C Enhance Cooling & Stop Reagent Addition B->C D Is the reaction under control? C->D E Continue Monitoring D->E Yes F Prepare for Emergency Shutdown D->F No G Safely Add Quenching Agent (if possible) F->G H Evacuate the Area G->H I Follow Emergency Procedures H->I

Caption: Workflow for responding to a suspected runaway reaction.

Safe Quenching of Thiolating Agents

G A Reaction Mixture with Unreacted Thiolating Agent B Dilute with Cold, Inert Solvent A->B C Slowly Add Dilute Weak Acid B->C D Monitor Gas Evolution & Stir Vigorously C->D E Check pH of Aqueous Layer D->E F Is pH Neutral? E->F G Continue Weak Acid Addition F->G No H Slowly Add Dilute Oxidizing Agent (e.g., Bleach) F->H Yes G->C I Dispose of as Hazardous Waste H->I

Caption: Step-by-step process for safely quenching unreacted thiolating agents.

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Thiomorpholine-2-carboxylic Acid Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. Thiomorpholine-2-carboxylic acid hydrochloride, a heterocyclic amino acid analogue, presents unique analytical challenges due to its high polarity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this compound, grounded in established scientific principles and field-proven insights.

The Analytical Challenge: Retaining and Resolving a Polar Analyte

Thiomorpholine-2-carboxylic acid is a polar, zwitterionic molecule, making it difficult to analyze using conventional reversed-phase (RP) HPLC. Standard C8 or C18 columns, which rely on hydrophobic interactions, provide minimal retention for such polar compounds, leading to elution near the solvent front and poor resolution from impurities.[1][2] This necessitates the exploration of alternative chromatographic strategies to achieve adequate retention and separation.

This guide will compare three primary HPLC-based approaches:

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: A robust technique that enhances retention of ionic and ionizable compounds on traditional reversed-phase columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful method for highly polar analytes that utilizes a polar stationary phase.

  • Chiral HPLC: An essential technique for resolving the enantiomers of Thiomorpholine-2-carboxylic acid, a critical aspect for pharmaceutical development.

Comparative Analysis of HPLC Methodologies

The choice of an analytical method is a balance of performance, compatibility with detection techniques (like mass spectrometry), and robustness.

Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP-HPLC is a widely used technique to overcome the challenge of retaining polar compounds in reversed-phase systems.[1][3] It involves adding an ion-pairing reagent to the mobile phase.[4][5]

  • Mechanism of Action: The ion-pairing reagent, typically a long-chain alkyl sulfonate for a basic analyte or a tetra-alkyl ammonium salt for an acidic analyte, contains a non-polar "tail" and a charged "head".[1][5] It forms a neutral, hydrophobic ion pair with the charged analyte. This complex has a stronger affinity for the non-polar stationary phase, resulting in increased retention.

  • Causality in Method Design: For this compound, which has a secondary amine (basic) and a carboxylic acid (acidic), the mobile phase pH is critical. At a low pH (e.g., pH < 2), the carboxylic acid is protonated (neutral), and the amine is protonated (positive charge). An anionic ion-pairing reagent like sodium dodecyl sulfate (SDS) or heptanesulfonic acid can then pair with the positively charged amine, enhancing retention on a C18 column.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for analyzing highly polar compounds that are poorly retained in reversed-phase chromatography.[6][7][8]

  • Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or amino groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] Separation is achieved through the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.[9] More polar analytes are more strongly retained.[7]

  • Causality in Method Design: For Thiomorpholine-2-carboxylic acid, a HILIC method would involve a high acetonitrile mobile phase (e.g., >80%) with a volatile buffer like ammonium formate or ammonium acetate.[9] This makes the method highly compatible with mass spectrometry (MS) detection, a significant advantage over IP-RP-HPLC where ion-pairing reagents are non-volatile and can suppress MS ionization.[2][5]

Chiral HPLC for Enantiomeric Purity

Since Thiomorpholine-2-carboxylic acid possesses a chiral center at the C2 position, distinguishing between its enantiomers is often a regulatory requirement, as different enantiomers can have vastly different pharmacological and toxicological profiles.

  • Mechanism of Action: Chiral separations are achieved using a Chiral Stationary Phase (CSP).[10] These phases are designed to have specific stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) with the enantiomers. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[11]

  • Causality in Method Design: The selection of a chiral column is largely empirical but can be guided by the analyte's structure.[10][11] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are versatile and often a good starting point. The mobile phase is typically a simple mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol).[12]

Summary Comparison Table
FeatureIon-Pair Reversed-Phase (IP-RP) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)Chiral HPLC
Principle Forms a neutral ion-pair with the analyte to increase retention on a non-polar stationary phase.[3]Partitioning of a polar analyte between a high-organic mobile phase and a water-enriched layer on a polar stationary phase.[8][9]Differential, stereoselective interactions between enantiomers and a Chiral Stationary Phase (CSP).
Advantages Robust and reproducible; Uses common C18 columns; Good peak shapes for charged analytes.[5]Excellent for very polar compounds; MS-compatible due to volatile mobile phases; Orthogonal selectivity to RP.[2][7]The only reliable method to separate and quantify enantiomers.[10]
Disadvantages Generally not MS-compatible; Long column equilibration times; Can permanently modify the column.[2][5]Can have longer equilibration times; Susceptible to matrix effects; Reproducibility can be challenging.[6]Column selection can be empirical and costly; Method development can be complex.[10]
Best For Routine QC purity assays with UV detection where MS is not required.Purity assays requiring MS detection for impurity identification or for very polar analytes not retained by other means.Determining enantiomeric excess and resolving stereoisomers.

Experimental Protocols & Method Validation

The following protocols are provided as robust starting points for method development. All methods must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure they are fit for purpose.[13][14][15]

Workflow for HPLC Method Development and Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile (ATP) B Select Chromatographic Mode (IP-RP, HILIC, Chiral) A->B C Screen Columns & Mobile Phases B->C D Optimize Parameters (Gradient, Temp, Flow Rate) C->D E Specificity / Selectivity D->E Final Method F Linearity & Range E->F G Accuracy & Precision (Repeatability, Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Test (SST) I->J K Sample Preparation J->K Validated Method L Run SST K->L M Analyze Samples L->M N Process & Report Data M->N

Caption: Workflow from HPLC method development to routine analysis.

Protocol 1: Purity by Ion-Pair Reversed-Phase HPLC
  • Objective: To determine the purity of this compound and separate it from potential related substances.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).

  • Mobile Phase A: 10 mM Sodium Heptanesulfonate in Water, adjust pH to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

  • Self-Validating System: The system suitability test (SST) should include replicate injections of a standard solution. Key criteria include tailing factor (< 2.0), theoretical plates (> 2000), and %RSD for peak area and retention time (< 2.0%).

Protocol 2: Purity by HILIC with MS Detection
  • Objective: To provide an orthogonal purity method compatible with mass spectrometry for impurity identification.

  • Instrumentation: LC-MS system (e.g., single quadrupole or TOF).

  • Column: HILIC (Amide phase), 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid, pH ~3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 60% B

    • 10-12 min: 60% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection (MS): Positive Electrospray Ionization (ESI+). Monitor for the [M+H]+ ion of the analyte.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 80:20 Acetonitrile:Water to a concentration of approximately 0.1 mg/mL.

  • Self-Validating System: The high organic content of the mobile phase enhances MS sensitivity.[2] The use of a volatile buffer like ammonium formate is critical for stable MS performance.[9]

Protocol 3: Enantiomeric Purity by Chiral HPLC
  • Objective: To separate and quantify the enantiomers of Thiomorpholine-2-carboxylic acid.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral Stationary Phase (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (85 : 15 : 0.1, v/v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Self-Validating System: Successful separation is contingent on the three-point interaction model between the analyte and the CSP.[11] The small amount of TFA is often necessary to protonate the carboxylic acid and amine, improving peak shape and interaction with the stationary phase. Resolution between the enantiomeric peaks should be > 1.5.

Method Selection Logic

G A Analytical Goal Defined B Is Enantiomeric Purity Required? A->B C Use Chiral HPLC (Protocol 3) B->C Yes D Is MS Detection / Impurity ID needed? B->D No E Use HILIC-MS (Protocol 2) D->E Yes G Routine QC Purity Assay (UV) D->G No F Use Ion-Pair RP-HPLC (Protocol 1) G->F

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, Ion-Pair Reversed-Phase HPLC offers a robust, reliable, and cost-effective solution when using standard UV detection. Its foundation in widely available C18 columns and established methodology makes it highly suitable for most QC laboratories.

When impurity identification by mass spectrometry is required, or if the analyte proves difficult to retain even with ion-pairing agents, HILIC is the superior alternative. Its compatibility with volatile mobile phases makes it the go-to method for LC-MS applications.[16]

Finally, the determination of stereochemical purity is non-negotiable in pharmaceutical development. For this, a dedicated Chiral HPLC method is mandatory to ensure the safety and efficacy of the final drug product.

Each method must be rigorously validated following ICH Q2(R1) guidelines to demonstrate its accuracy, precision, specificity, and robustness, thereby ensuring the integrity of the analytical data generated.[13][15][17]

References

A Comparative Guide to the Biological Activity of Thiomorpholine vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds."[1][2] These structures are capable of interacting with multiple biological targets with high affinity, providing a robust starting point for drug design. The morpholine ring, a six-membered saturated heterocycle containing an amine and an ether, is a quintessential example of such a scaffold, featured in numerous clinically approved drugs.[1][3][4] Its sulfur analogue, thiomorpholine, where the oxygen atom is replaced by sulfur, has also emerged as a critical pharmacophore, demonstrating a wide and distinct spectrum of pharmacological activities.[2][5][6]

This guide provides an in-depth technical comparison of the biological activities of thiomorpholine and morpholine analogs. We will dissect how the simple substitution of an oxygen atom for a sulfur atom fundamentally alters the physicochemical properties of the scaffold, leading to profound differences in biological potency, selectivity, and therapeutic applications. This analysis is supported by experimental data and a discussion of the underlying structure-activity relationships (SAR) that govern their function.

The Foundational Difference: Physicochemical Properties of O vs. S

The decision to incorporate a morpholine or thiomorpholine ring is a strategic choice in drug design, driven by the distinct physicochemical properties each scaffold imparts. The substitution of oxygen with sulfur is not a trivial change; it alters lipophilicity, basicity, metabolic stability, and ring conformation, which collectively influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][7]

  • Lipophilicity and Permeability: The sulfur atom in thiomorpholine increases the lipophilicity of the scaffold compared to the more polar ether oxygen in morpholine.[2][7] This modification can be strategically employed to enhance a drug candidate's ability to cross biological membranes, a critical factor for oral bioavailability and, in neuropharmacology, for penetrating the blood-brain barrier.

  • Basicity (pKa): The oxygen atom in morpholine is electron-withdrawing, which reduces the basicity of the ring nitrogen (pKa ≈ 8.4) compared to other cyclic amines like piperidine.[1][8] This attenuated basicity is often advantageous, as it can reduce off-target effects associated with highly basic amines. The sulfur in thiomorpholine has a less pronounced electron-withdrawing effect, resulting in a slightly different basicity that can influence interactions with target proteins.

  • Metabolic Stability: The morpholine ring is generally considered metabolically stable.[1] In contrast, the sulfur atom in thiomorpholine represents a "metabolically soft spot," readily undergoing oxidation in vivo to form the corresponding sulfoxide and sulfone.[7][9] This can be a double-edged sword: while it may lead to faster clearance, it also presents an opportunity for prodrug design, where the oxidized metabolites are the active species. The sulfoxide and sulfone derivatives possess altered polarity, geometry, and hydrogen-bonding capacity, often leading to a dramatically different biological activity profile compared to the parent sulfide.[5][9]

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat Cells with Compound Dilutions seed->treat incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 5. Solubilize Formazan Crystals add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 Value read->calculate

References

A Senior Scientist's Comparative Guide to the Structural Elucidation of Thiomorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of a Privileged Scaffold

Thiomorpholine and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from antitubercular to antioxidant agents.[1][2] Thiomorpholine-2-carboxylic acid, in particular, serves as a vital chiral building block for synthesizing novel therapeutics.[3] As with any candidate in drug development, an unambiguous and high-resolution three-dimensional structure is not merely an academic detail; it is the foundational blueprint for understanding molecular interactions, guiding lead optimization, and ensuring intellectual property. The hydrochloride salt form is often used to improve solubility and crystallinity.

This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography (scXRD), the gold standard for structural determination, and evaluates its performance and utility against other essential analytical techniques. We will move beyond procedural lists to explain the causality behind experimental choices, offering a strategic perspective on achieving complete and reliable structural characterization of Thiomorpholine-2-carboxylic acid hydrochloride.

Part I: The Definitive Answer—Single-Crystal X-ray Crystallography (scXRD)

Single-crystal X-ray crystallography is the only technique that provides a direct, high-resolution visualization of the atomic arrangement of a molecule in the solid state. For establishing absolute stereochemistry, conformational preferences, and the precise geometry of intermolecular interactions (like hydrogen bonding), its authority is unparalleled.[4][5]

The Crystallographic Workflow: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each step is crucial; a failure in crystallization cannot be rectified by a powerful diffractometer.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Solute Preparation (Thiomorpholine-2-carboxylic acid HCl in solvent) B Solvent System Selection (e.g., Methanol/Acetonitrile, Ethanol/Water) A->B Solubility test C Controlled Perturbation (Slow Evaporation, Vapor Diffusion, Cooling) B->C Induce supersaturation D Single Crystal Formation (Target: 0.1-0.5 mm, optically clear) C->D E Crystal Mounting & Cryo-cooling (e.g., 100 K) D->E Harvest Crystal F X-ray Diffraction (Mo or Cu Kα radiation) E->F Minimize thermal motion G Data Acquisition (Rotation method, multiple frames) F->G Collect reflection intensities H Space Group Determination G->H Process Data I Structure Solution (Direct Methods or Patterson) H->I Symmetry constraints J Structure Refinement (Least-squares fitting) I->J Build atomic model K Final Structure Validation (CIF file generation) J->K Minimize R-factor

Caption: The experimental workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol

  • Crystal Growth (The Art of the Science):

    • Objective: To grow a single, well-ordered crystal free of defects. For a hydrochloride salt, which is polar and ionic, protic or polar aprotic solvents are the logical starting point.

    • Methodology:

      • Prepare a saturated solution of this compound in a minimal amount of a primary solvent (e.g., methanol or water) at room temperature.

      • Use a binary system for controlled crystallization. A common technique is slow evaporation from a mixture like methanol/acetonitrile. The more volatile solvent (acetonitrile) evaporates first, slowly increasing the concentration and inducing crystallization.

      • Alternatively, employ vapor diffusion. Place the solution in a small vial inside a larger, sealed jar containing an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility to the point of crystallization.

    • Self-Validation: High-quality crystals should be optically clear when viewed under a microscope, with sharp edges and no visible cracks or polycrystalline growths.

  • Data Collection & Processing:

    • Objective: To accurately measure the intensities of thousands of diffracted X-ray beams.

    • Methodology:

      • A suitable crystal is selected, mounted on a loop, and flash-cooled to ~100 K in a stream of nitrogen gas. This critical step minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher-resolution data.

      • The crystal is exposed to a monochromatic X-ray beam (typically Mo Kα, λ=0.71073 Å) and rotated.

      • A detector records the positions and intensities of the diffracted spots (reflections) over a wide range of rotation.

      • Software integrates these intensities and applies corrections (e.g., for Lorentz factor and polarization) to generate a final reflection file.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a 3D atomic model.

    • Methodology:

      • The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

      • Initial atomic positions are determined using "direct methods," a mathematical approach that phases the reflections.

      • This initial model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

      • Hydrogen atoms are typically located in the difference Fourier map and refined. The positions of the chloride counter-ion and key hydrogen bonds are unambiguously identified.

Anticipated Crystallographic Data

While a public crystal structure for the hydrochloride salt is not available, data from closely related thiomorpholine structures, such as 4-(4-nitrophenyl)thiomorpholine, provide excellent representative parameters.[6]

ParameterExpected Value / ObservationRationale & Significance
Crystal System Monoclinic or OrthorhombicThese are common systems for small organic molecules.
Space Group e.g., P2₁/c or C2/cProvides information on the crystal's symmetry elements.[7]
Ring Conformation ChairThe six-membered thiomorpholine ring is expected to adopt a low-energy chair conformation, which minimizes steric strain.[3][6][8]
Carboxylate Position EquatorialThe bulky carboxylic acid group at the C2 position will likely prefer an equatorial position to minimize 1,3-diaxial interactions.
Key Bond Lengths C-S: ~1.81 Å, C-N: ~1.47 ÅThese values are definitive and can reveal subtle electronic effects within the molecule.
Key Bond Angles C-S-C: ~99°, C-N-C: ~112°Deviations from ideal tetrahedral angles reveal ring strain. The C-S-C angle is typically smaller due to the larger sulfur atom.[6]
Hydrogen Bonding N-H···Cl⁻, O-H···Cl⁻The structure will be stabilized by strong hydrogen bonds between the protonated amine, the carboxylic acid proton, and the chloride anion.

Part II: A Comparative Analysis of Alternative & Complementary Techniques

No single technique tells the whole story. A robust characterization relies on a synergistic approach where the limitations of one method are covered by the strengths of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution.[3][9] It confirms the atomic connectivity and provides insight into the molecule's dynamic behavior in a biologically relevant state.

  • Strengths:

    • Provides a detailed map of C-H framework and connectivity through 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments.

    • Non-destructive.

    • Essential for confirming that the structure observed in the solid-state crystal is maintained in solution.

  • Limitations:

    • Provides relative, not absolute, stereochemistry without specialized (and often complex) NOE experiments.[5]

    • Does not yield the high-precision bond lengths and angles that scXRD provides.

    • Requires solubility in a deuterated solvent.

TechniqueInformation GainedExpected Data for Thiomorpholine-2-carboxylic acid
¹H NMR Proton environments, multiplicityProtons on the thiomorpholine ring typically appear in the δ 2.5-3.5 ppm range. The proton at the chiral center (C2) would be distinct.
¹³C NMR Unique carbon environmentsThe thiomorpholine ring carbons would appear around δ 27 ppm and δ 47 ppm.[10] The carboxyl carbon would be significantly downfield (>170 ppm).
HSQC Direct C-H correlationsConfirms which protons are attached to which carbons.
HMBC Long-range C-H correlationsEstablishes the overall molecular skeleton by connecting fragments through 2-3 bond correlations.
Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for confirming molecular weight and elemental composition.

  • Strengths:

    • High-Resolution MS (HRMS) can determine the mass of the parent ion to within a few parts per million, allowing for unambiguous confirmation of the molecular formula.[3]

    • Extraordinary sensitivity, requiring only trace amounts of sample.

    • Fragmentation patterns can sometimes provide clues about the molecular structure.[3]

  • Limitations:

    • Provides no information about the 3D arrangement of atoms, stereochemistry, or conformation.

ParameterExpected ValueSignificance
Molecular Formula C₅H₉NO₂SConfirmed by HRMS.
Molecular Weight 147.19 g/mol [11]
[M+H]⁺ (HRMS) Calculated: 148.0427The experimentally observed mass should match this value, confirming the elemental composition.
Computational Modeling

Theoretical calculations, such as Density Functional Theory (DFT), serve as a powerful complementary tool.

  • Strengths:

    • Can predict the lowest energy conformation of the molecule, which can then be compared with the experimental scXRD or NMR data.[6]

    • When single crystals cannot be obtained, Crystal Structure Prediction (CSP) methods can generate hypothetical crystal structures that are compared against experimental powder X-ray diffraction (PXRD) data to solve a structure.[4][12]

  • Limitations:

    • The output is a model, not a direct measurement. Its accuracy is highly dependent on the level of theory and basis set used.[12]

    • Cannot definitively prove a structure without experimental validation.

Part III: A Synergistic Workflow for Complete Structural Elucidation

A senior scientist does not view these techniques as competitors but as integrated components of a comprehensive characterization platform. The data from each technique should be mutually supportive, building a self-validating dossier for the molecule.

G A Synthesis of Thiomorpholine-2-carboxylic acid HCl B Mass Spectrometry (HRMS) A->B Confirm Molecular Formula C NMR Spectroscopy (1D & 2D) A->C Determine Connectivity & Solution Structure D Single-Crystal XRD A->D Grow Crystals E Complete Structural Dossier (Unambiguous Identity & 3D Structure) B->E Verified Composition C->D Corroborate Conformation C->E Verified Connectivity D->C Confirm Solid-State Structure D->E Absolute 3D Structure

Caption: An integrated workflow for complete molecular characterization.

This workflow demonstrates a logical and efficient progression. MS provides the initial, rapid confirmation of success. NMR follows to build the 2D structural map and confirm the integrity of the molecule in solution. Finally, scXRD provides the ultimate, high-resolution 3D structure, confirming the absolute stereochemistry and solid-state conformation. The results from all techniques must be consistent to constitute a complete and trustworthy characterization.

Conclusion

For a chiral building block like this compound, where the precise three-dimensional arrangement of atoms dictates its utility in drug design, there is no substitute for the definitive data provided by single-crystal X-ray crystallography. It is the only technique that directly visualizes the molecule, revealing its absolute stereochemistry, conformational preferences, and the intricate network of intermolecular forces that govern its crystal packing.

While indispensable techniques like NMR and MS confirm the molecule's connectivity and composition, they cannot provide this level of spatial detail. Therefore, in the rigorous context of pharmaceutical development, X-ray crystallography is not just an alternative; it is the gold standard that provides the ultimate, unambiguous structural proof required for advancing a candidate with confidence.[4]

References

A Comparative Guide to Catalytic Synthesis of Thiomorpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiomorpholine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds, including the antibiotic sutezolid.[1] Its prevalence in drug discovery necessitates efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth comparative analysis of prominent catalytic methods for thiomorpholine synthesis, offering field-proven insights and experimental data to inform your selection of the most suitable strategy for your research and development needs.

Introduction: The Synthetic Challenge of a Privileged Scaffold

Thiomorpholine and its derivatives are integral components in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anti-inflammatory.[2] However, traditional synthetic approaches to this valuable heterocycle are often hampered by long reaction times, harsh conditions, and the generation of hazardous intermediates, with some methods requiring up to 54 hours for completion.[3][4][5] The drive for more sustainable and efficient chemical manufacturing has spurred the development of novel catalytic strategies. This guide will dissect and compare three modern catalytic approaches: a continuous flow photochemical thiol-ene/cyclization, a photocatalytic coupling of silicon amine protocol (SLAP) reagents, and a Lewis acid-mediated intramolecular cyclization.

Comparative Analysis of Catalytic Systems

The choice of a synthetic route is a critical decision in any chemical process, balancing factors such as yield, reaction time, scalability, safety, and cost. Below is a summary of the performance of different catalytic systems for thiomorpholine synthesis, followed by a detailed exploration of each methodology.

MethodCatalyst(s)Key ReagentsReaction TimeYield (NMR/Isolated)Throughput (Continuous Flow)
Photochemical Thiol-Ene/Cyclization9-FluorenoneCysteamine hydrochloride, Vinyl chloride, Base (e.g., DIPEA)~40 minutes≥98% (intermediate), 84% (NMR), 54% (isolated)[3][6]1.8 g/h
Photocatalytic Coupling (SLAP)Tetraphenylporphyrin (TPP), Lewis Acid (TMSOTf)Silicon Amine Protocol (SLAP) reagents, Aldehydes< 1 hourHigh (exact % varies)Scalable
Intramolecular HydrothioalkoxylationBoron Trifluoride Etherate (BF₃·OEt₂)Nitrogen-tethered alkenes with a thiol groupVariesGoodNot reported
Copper-Catalyzed Three-ComponentCopper(I) IodideTerminal alkynes, Isothiocyanates, AziridinesVariesUnsuccessful for thiomorpholineNot applicable

Continuous Flow Photochemical Thiol-Ene/Cyclization

This modern approach leverages the power of photochemistry in a continuous flow setup to offer a time- and atom-efficient synthesis of thiomorpholine.[1] The process involves a two-step telescoped sequence: a photochemical thiol-ene reaction followed by a base-mediated cyclization.[3]

Causality Behind Experimental Choices

The selection of 9-fluorenone as the photocatalyst is a key aspect of this method's efficiency and cost-effectiveness.[3] Unlike expensive metal-based photocatalysts, 9-fluorenone is an inexpensive organic compound that effectively initiates the radical thiol-ene reaction upon irradiation with UV light (e.g., 365 nm).[7] The use of a continuous flow system provides excellent control over reaction parameters such as residence time and temperature, and enhances safety when handling gaseous reagents like vinyl chloride.[7] The high concentration of reactants (4 M) has been shown to be crucial for achieving a quantitative yield of the intermediate.[3]

Reaction Mechanism and Workflow

The synthesis begins with the photochemical generation of a thiyl radical from cysteamine, which then adds to vinyl chloride in an anti-Markovnikov fashion. The resulting carbon-centered radical abstracts a hydrogen atom to form the key intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride. This intermediate is then subjected to a base-mediated intramolecular cyclization to yield thiomorpholine.

G cluster_0 Photochemical Thiol-Ene Reaction cluster_1 Base-Mediated Cyclization Cysteamine_HCl Cysteamine Hydrochloride Thiol_Ene_Intermediate 2-(2-chloroethylthio)ethylamine Hydrochloride Intermediate Cysteamine_HCl->Thiol_Ene_Intermediate Vinyl_Chloride Vinyl Chloride Vinyl_Chloride->Thiol_Ene_Intermediate 9_Fluorenone 9-Fluorenone (Photocatalyst) 9_Fluorenone->Thiol_Ene_Intermediate UV_Light UV Light (365 nm) UV_Light->Thiol_Ene_Intermediate Thiomorpholine Thiomorpholine Thiol_Ene_Intermediate->Thiomorpholine Base Base (e.g., DIPEA) Base->Thiomorpholine

Caption: Workflow for the continuous flow photochemical synthesis of thiomorpholine.

Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine

Materials:

  • Cysteamine hydrochloride

  • 9-fluorenone (0.5 mol%)

  • Methanol (MeOH)

  • Vinyl chloride (gas)

  • N,N-Diisopropylethylamine (DIPEA)

Equipment:

  • Continuous flow photoreactor system with a gas-liquid module

  • Syringe pumps

  • Mass flow controller for vinyl chloride

  • Heated reactor coil

  • Back-pressure regulator

Procedure:

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 9-fluorenone in methanol. Aid dissolution by sonication.

  • Photochemical Reaction: Pump the feed solution and vinyl chloride gas into the photoreactor at controlled flow rates. Irradiate the mixture with a 365 nm LED at 20 °C with a residence time of approximately 20 minutes to form the intermediate.

  • Cyclization: The output stream containing the intermediate is mixed with a solution of DIPEA using a T-mixer. The combined stream is then passed through a heated reactor coil at 100 °C with a residence time of 5 minutes to facilitate cyclization.[5]

  • Work-up and Purification: The collected reaction mixture is subjected to an acidic wash, followed by basification and extraction with an organic solvent. The crude product is then purified by vacuum distillation.[1]

Photocatalytic Coupling of SLAP Reagents and Aldehydes

This method provides a versatile route to substituted thiomorpholines through the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes.[7] The use of an inexpensive organic photocatalyst, tetraphenylporphyrin (TPP), in combination with a Lewis acid, makes this an attractive and scalable approach.[8][9][10]

Causality Behind Experimental Choices

The key to this method's success lies in the synergistic action of the TPP photocatalyst and a Lewis acid (e.g., TMSOTf).[10] The Lewis acid activates the SLAP reagent, facilitating the formation of an amine radical cation upon single-electron transfer to the photoexcited TPP catalyst. This radical cation is a key intermediate in the cyclization process. The use of continuous flow conditions allows for precise control over the reaction and enables scalability.[8][10]

Reaction Mechanism and Workflow

The reaction is initiated by the photoexcitation of the TPP catalyst, which then oxidizes the Lewis acid-activated SLAP reagent to form a radical cation. This intermediate then undergoes a cascade of reactions involving the aldehyde to form the thiomorpholine ring.

G SLAP_Reagent SLAP Reagent Thiomorpholine_Derivative Substituted Thiomorpholine SLAP_Reagent->Thiomorpholine_Derivative Aldehyde Aldehyde Aldehyde->Thiomorpholine_Derivative TPP TPP (Photocatalyst) TPP->Thiomorpholine_Derivative Lewis_Acid Lewis Acid (TMSOTf) Lewis_Acid->Thiomorpholine_Derivative Visible_Light Visible Light Visible_Light->Thiomorpholine_Derivative

Caption: Key components in the TPP-photocatalyzed synthesis of thiomorpholines.

Experimental Protocol: Continuous Flow Synthesis of Substituted Thiomorpholines

Materials:

  • Thiomorpholine SLAP reagent

  • Aldehyde

  • Tetraphenylporphyrin (TPP, 5 mol%)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.3 equiv)

  • Acetonitrile (CH₃CN) / 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (10:1)

Equipment:

  • Continuous flow reactor (e.g., glass chip microreactor)

  • Syringe pumps

  • Visible light source (e.g., royal blue LED, λmax = 460 nm)

Procedure:

  • Feed Solution Preparation: Prepare a 0.10 M solution of the preformed imine (from the SLAP reagent and aldehyde), TPP, and TMSOTf in a 10:1 mixture of CH₃CN and HFIP.

  • Photocatalytic Reaction: Pass the solution through the continuous flow reactor at a flow rate of 0.10 mL/min while irradiating with a visible light source.

  • Work-up and Purification: The output from the reactor is collected, and the product is isolated and purified by standard chromatographic techniques.[8]

Boron Trifluoride Etherate (BF₃·OEt₂) Mediated Intramolecular Hydrothioalkoxylation

This method relies on the Lewis acidity of boron trifluoride etherate to catalyze the intramolecular cyclization of nitrogen-tethered alkenes containing a thiol group.[7] This approach offers a direct route to the thiomorpholine core.

Causality Behind Experimental Choices

Boron trifluoride etherate is a versatile and commercially available Lewis acid that can activate the alkene for nucleophilic attack by the tethered thiol group. The reaction proceeds through the formation of a key intermediate that facilitates the ring-closing step.

Reaction Mechanism

The proposed mechanism involves the coordination of the Lewis acid (BF₃·OEt₂) to the nitrogen atom, which enhances the electrophilicity of the double bond. The pendant thiol group then attacks the activated alkene in an intramolecular fashion, leading to the formation of the thiomorpholine ring after protonolysis.

Experimental Protocol: BF₃·OEt₂-Mediated Synthesis of Thiomorpholine Derivatives

Materials:

  • N-alkenyl-β-amino thiol precursor

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: To a solution of the N-alkenyl-β-amino thiol in an anhydrous solvent under an inert atmosphere, add BF₃·OEt₂ at a suitable temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or other analytical techniques.

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Copper-Catalyzed Three-Component Reaction: A Noteworthy Unsuccessful Case

In the spirit of providing a comprehensive and objective guide, it is equally important to highlight approaches that have been attempted but were not successful for the target synthesis. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been successfully employed for the synthesis of highly substituted morpholines.[8][10] However, when this methodology was applied to the synthesis of thiomorpholine using 2-aminoethane-1-thiol, the reaction did not yield the desired product. Instead, a thiazolidine adduct was formed as the sole product.[8] This outcome underscores the nuanced reactivity of sulfur-containing substrates and highlights the importance of catalyst and substrate compatibility in reaction design.

Conclusion and Future Outlook

The catalytic synthesis of thiomorpholine has evolved significantly, moving from lengthy traditional methods to more efficient and scalable catalytic processes. The continuous flow photochemical thiol-ene/cyclization using 9-fluorenone stands out for its high throughput, efficiency, and use of an inexpensive organic photocatalyst, making it a highly attractive option for large-scale production. The TPP-photocatalyzed coupling of SLAP reagents offers a versatile route to a wide range of substituted thiomorpholines, which is particularly valuable in drug discovery for generating compound libraries. The BF₃·OEt₂-mediated cyclization provides a more classical Lewis acid-catalyzed approach.

The choice of the optimal catalytic system will depend on the specific goals of the researcher or drug development professional. For the synthesis of the parent thiomorpholine scaffold on a larger scale, the continuous flow photochemical method is a compelling choice. For the rapid generation of diverse substituted thiomorpholine libraries, the TPP-photocatalyzed SLAP reagent methodology offers significant advantages. As the demand for sustainable and efficient chemical synthesis continues to grow, further innovations in catalysis for the synthesis of thiomorpholine and other important heterocyclic scaffolds are anticipated.

References

A Researcher's Guide to the Spectroscopic Comparison of Thiomorpholine Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced world of stereoisomerism is a critical landscape to navigate. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological and toxicological profile. Within the realm of sulfur-containing heterocycles, thiomorpholine and its derivatives are of significant interest due to their prevalence in bioactive compounds.[1] The ability to distinguish between diastereomers of substituted thiomorpholines is not merely an academic exercise but a fundamental necessity for ensuring the safety, efficacy, and intellectual property of a new chemical entity.

This guide provides an in-depth technical comparison of thiomorpholine diastereomers using key spectroscopic techniques. We will delve into the "why" behind the experimental choices, offering insights grounded in practical application and theoretical principles.

The Structural Significance of Thiomorpholine Diastereomers

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, typically adopts a chair conformation to minimize steric and torsional strain. When substituents are introduced, for example at the 2- and 3-positions, they can exist in either a cis or trans relationship, giving rise to diastereomers.

The axial or equatorial orientation of these substituents profoundly influences the molecule's overall shape, polarity, and how it interacts with its biological target. Consequently, a robust and reliable method for differentiating these diastereomers is paramount.

Experimental Workflow: From Synthesis to Spectroscopic Analysis

A typical workflow for the synthesis, separation, and analysis of thiomorpholine diastereomers is outlined below. This process ensures that the spectroscopic data obtained is from pure, well-characterized samples.

Workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation start Starting Materials reaction Diastereoselective Synthesis start->reaction mixture Diastereomeric Mixture reaction->mixture separation Chromatographic Separation (e.g., Flash Column) mixture->separation cis Pure cis-Isomer separation->cis Fraction 1 trans Pure trans-Isomer separation->trans Fraction 2 nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) cis->nmr ir IR Spectroscopy cis->ir ms Mass Spectrometry cis->ms trans->nmr trans->ir trans->ms compare Comparative Analysis nmr->compare ir->compare ms->compare

Caption: Workflow for the synthesis, separation, and spectroscopic analysis of thiomorpholine diastereomers.

Experimental Protocol: Synthesis and Separation of 2,3-Disubstituted Thiomorpholine Diastereomers

While a definitive, universally applicable protocol is substrate-dependent, the following procedure outlines a general approach for the synthesis and separation of a model compound pair, such as cis- and trans-2,3-dimethylthiomorpholine. This protocol is synthesized from established methods for related heterocyclic systems.

Synthesis:

  • Reaction Setup: To a solution of the appropriate starting materials (e.g., a suitable amino thiol and a halo-carbonyl compound) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C under a nitrogen atmosphere.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture.

Separation:

  • Column Chromatography: Purify the crude mixture by flash column chromatography on silica gel.

  • Elution: Use a solvent system with a gradient of ethyl acetate in hexanes. The polarity difference between the cis and trans diastereomers will allow for their separation.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure, separated diastereomers.

  • Solvent Removal: Combine the fractions for each pure isomer and remove the solvent under reduced pressure to yield the isolated cis and trans diastereomers.

Spectroscopic Comparison: Unraveling Diastereomeric Differences

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for distinguishing between diastereomers of substituted thiomorpholines. The key parameters to analyze are chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs).

1. 1H NMR: Chemical Shifts and Coupling Constants

The spatial orientation of substituents in the chair conformation of the thiomorpholine ring leads to distinct chemical shifts for the ring protons. Protons in an axial position are typically shielded (appear at a lower δ) compared to those in an equatorial position.

The vicinal coupling constants (3JHH) are particularly informative. The magnitude of 3JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[2]

  • trans-Diastereomer: In a likely conformation, the protons at C2 and C3 will be in a diaxial or diequatorial relationship. A diaxial relationship results in a large coupling constant (typically 8-13 Hz), while a diequatorial relationship gives a smaller coupling constant (typically 2-5 Hz).

  • cis-Diastereomer: The protons at C2 and C3 will have an axial-equatorial relationship, resulting in an intermediate coupling constant (typically 2-5 Hz).

A study on 4-aryl-thiomorpholine-3,5-dione derivatives successfully utilized 1H NMR to identify stable diastereomers at room temperature.[3] Another study on 3,4-disubstituted 3,4-dihydroisocoumarins demonstrated that coupling constants in the range of 3-6 Hz indicate a cis configuration, while those between 10-13 Hz suggest a trans configuration.[2]

Table 1: Hypothetical 1H NMR Data for cis- and trans-2,3-Dimethylthiomorpholine

Protoncis-Isomer (δ, multiplicity, J in Hz)trans-Isomer (δ, multiplicity, J in Hz)Rationale for Difference
H-2 3.15, m2.90, mDifferent magnetic environments due to substituent orientation.
H-3 2.80, m2.65, mDifferent magnetic environments due to substituent orientation.
3JH2-H3 ~4 Hz~10 HzReflects the axial-equatorial (cis) vs. diaxial (trans) relationship.

2. 2D NMR: COSY and NOESY for Unambiguous Assignment

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of the spin systems within the molecule. It is essential for assigning the protons of the thiomorpholine ring.[4][5][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons.[6][7][8][9][10][11] An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded.[8]

    • For the cis-isomer , a strong NOE would be expected between the axial proton at C2 and the axial methyl group at C3 (or vice-versa).

    • For the trans-isomer , with both methyl groups likely in equatorial positions to minimize steric hindrance, a strong NOE would be observed between the axial protons at C2 and C3.

NOE_Correlations cluster_cis cis-Isomer cluster_trans trans-Isomer cis_protons Axial H at C2 Equatorial CH3 at C2 cis_substituents Axial CH3 at C3 Equatorial H at C3 cis_protons->cis_substituents Strong NOE trans_protons Axial H at C2 Equatorial CH3 at C2 trans_substituents Axial H at C3 Equatorial CH3 at C3 trans_protons->trans_substituents Strong NOE

Caption: Expected key NOE correlations for cis and trans-2,3-dimethylthiomorpholine.

Infrared (IR) Spectroscopy: A Complementary Technique

While enantiomers have identical IR spectra, diastereomers, having different physical properties, will exhibit different IR spectra.[1][12] The differences arise from the distinct vibrational modes of the molecule due to the different spatial arrangements of the atoms.

The "fingerprint region" (below 1500 cm-1) is particularly useful for distinguishing diastereomers.[12] Although predicting the exact differences can be challenging without computational modeling, empirical comparison of the spectra of the pure isomers will reveal unique patterns of absorption bands. These differences, while subtle, can serve as a rapid and non-destructive method for distinguishing between known diastereomers.

Table 2: Expected Differences in IR Spectra

Spectral Region (cm-1)Expected ObservationRationale
3000-2800 Minor shifts in C-H stretching frequencies.Different bond strengths due to steric interactions.
1500-600 (Fingerprint) Noticeable differences in the number and position of bands.Each diastereomer has a unique set of vibrational modes for bending and stretching of the molecular skeleton.
Mass Spectrometry (MS): Insights from Fragmentation

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While diastereomers have the same molecular weight, their fragmentation patterns can differ due to the different energies required to break specific bonds in the diastereomeric structures.[7][13]

The relative abundances of certain fragment ions may vary between the cis and trans isomers. For example, the stereochemical relationship of the substituents can influence the stability of the radical cation formed upon ionization and direct the subsequent fragmentation pathways. However, these differences are often subtle and may not be as definitive as those observed in NMR spectroscopy.

Conclusion

The definitive identification and characterization of thiomorpholine diastereomers is a critical step in drug discovery and development. While IR and MS provide valuable complementary data, NMR spectroscopy, particularly 1H NMR coupling constants and 2D NOESY experiments, stands as the most unambiguous and powerful technique for this purpose.

By understanding the fundamental principles behind how stereochemistry influences spectroscopic output, researchers can confidently assign the relative configuration of their synthesized molecules. This guide provides a framework for the logical application of these techniques, ensuring the scientific integrity of the data and accelerating the development of novel therapeutics.

References

Thiomorpholine-2-Carboxylic Acid Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The thiomorpholine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of bioactive molecules.[1] Its unique conformation, combining a cyclic thioether, a secondary amine, and a carboxylic acid group, provides an attractive starting point for drug discovery across diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo activities of notable thiomorpholine-2-carboxylic acid derivatives, offering field-proven insights into the experimental choices, a critical analysis of the correlation between laboratory and preclinical data, and detailed protocols for key validation assays.

Part 1: In Vitro Activity - Unveiling Molecular Mechanisms in a Controlled Environment

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to elucidate a compound's mechanism of action, potency, and selectivity against a specific biological target. For thiomorpholine-2-carboxylic acid derivatives, in vitro investigations have revealed a broad spectrum of activities, primarily centered on enzyme inhibition and antimicrobial effects.

Enzyme Inhibition: A Primary Modality

A significant body of research has focused on derivatives of this scaffold as potent enzyme inhibitors. The carboxylic acid moiety is a key feature, often acting as a zinc-binding group to interact with the active site of metalloenzymes.[1]

1. Matrix Metalloproteinase (MMP) Inhibition:

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs, such as MMP-13 (collagenase-3), is implicated in the cartilage degradation seen in osteoarthritis.[3] Thiomorpholine-2-carboxylic acid derivatives have been explored as MMP inhibitors, with the scaffold serving to orient functional groups for optimal binding to the enzyme's active site.[1][4]

  • Causality of Experimental Design: The choice of an in vitro MMP inhibition assay is dictated by the need to quantify the potency (IC50) and selectivity of the inhibitor. A fluorogenic substrate is often employed, where cleavage by the MMP results in a measurable fluorescent signal. The reduction in this signal in the presence of an inhibitor is directly proportional to its inhibitory activity. Selectivity is assessed by testing the compound against a panel of different MMPs (e.g., MMP-1, MMP-2, MMP-7).[4] High selectivity for MMP-13 over MMP-1 is particularly desirable to avoid potential musculoskeletal side effects.[3]

Table 1: In Vitro MMP Inhibition Data for Carboxylic Acid-Based Inhibitors

Compound IDTarget EnzymeIn Vitro Potency (IC50)Selectivity vs. MMP-1Reference
Compound 18 MMP-2, MMP-13Low NanomolarHigh (spares MMP-1)[4]
Compound 24f MMP-130.5 nM>20,000-fold (>10,000 nM)[3]

2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition:

DPP-IV is a therapeutic target for type 2 diabetes. Its inhibition increases the levels of incretin hormones, which stimulate insulin secretion. Thiomorpholine derivatives have been designed and synthesized as DPP-IV inhibitors.[5][6]

Antimicrobial and Antiproliferative Activity

The thiomorpholine scaffold is also present in molecules with potent antimicrobial and anticancer properties.[5][7]

  • Antimicrobial Screening: Derivatives are often screened for their ability to inhibit the growth of various bacterial and fungal strains.[5] The standard in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

  • Antiproliferative Assays: To assess anticancer potential, derivatives are tested against various human cancer cell lines.[7][8] The half-maximal inhibitory concentration (IC50) is determined using assays like the Sulforhodamine B (SRB) or MTT assay, which measure cell viability after exposure to the compound.

Detailed Protocol: In Vitro MMP-13 Inhibition Assay

This protocol describes a typical fluorometric assay to determine the IC50 of a test compound against human recombinant MMP-13.

Materials:

  • Recombinant human MMP-13 (catalytic domain)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Test compound (thiomorpholine-2-carboxylic acid derivative)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

  • Enzyme Activation: If the enzyme is supplied in an inactive pro-form, activate it according to the manufacturer's instructions (e.g., with APMA - 4-aminophenylmercuric acetate). Dilute the active MMP-13 to the desired working concentration in cold Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound to the 'Inhibitor' wells.

    • Add 10 µL of Assay Buffer with DMSO (at the same percentage as the compound wells) to the 'Control' (100% activity) and 'Blank' (0% activity) wells.

  • Enzyme Addition: Add 20 µL of the diluted active MMP-13 to the 'Inhibitor' and 'Control' wells. Add 20 µL of Assay Buffer to the 'Blank' wells.

  • Incubation: Mix gently and incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometer. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MMP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (in DMSO) Plate 96-Well Plate: Add Buffer, Compound, & Enzyme Compound->Plate Enzyme Active MMP-13 Enzyme Enzyme->Plate Substrate Fluorogenic Substrate AddSubstrate Add Substrate (Initiate Reaction) Substrate->AddSubstrate Incubate Incubate (37°C, 30 min) Plate->Incubate Incubate->AddSubstrate Read Kinetic Reading (Fluorometer) AddSubstrate->Read Calc Calculate Reaction Rates Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Plot->IC50 InVivo_Workflow start Fast Rats (18h) baseline Collect Baseline Blood Sample start->baseline grouping Group Animals: - Normal Control - Hyperlipidemic Control - Test Group baseline->grouping induce Induce Hyperlipidemia (Triton WR-1339 i.p.) grouping->induce Excludes Normal Control treat Administer Vehicle or Test Compound induce->treat collect_final Collect Blood Samples (e.g., 6h, 24h) treat->collect_final analyze Separate Plasma & Analyze Lipid Levels collect_final->analyze end Compare Groups & Assess Efficacy analyze->end IVIVC_Concept cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain invitro_act Potency / Activity (e.g., IC50) adme ADME Properties (Absorption, Distribution, Metabolism, Excretion) & Bioavailability invitro_act->adme must overcome invivo_resp Clinical Response (Efficacy & Safety) adme->invivo_resp determines

References

A Senior Application Scientist’s Guide to Benchmarking the Purity of Commercial Thiomorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Privileged Scaffold

Thiomorpholine-2-carboxylic acid hydrochloride is a heterocyclic compound that serves as a vital chiral building block in medicinal chemistry. The thiomorpholine ring is considered a "privileged structure" because its scaffold appears in a wide array of compounds with diverse biological activities.[1] The carboxylic acid at the 2-position provides a convenient handle for synthetic modifications, while the stereocenter at this same position is critical for specific interactions with biological targets.[2]

Given its role as a starting material in drug discovery and development, the absolute purity of commercial this compound is not merely a quality metric; it is a prerequisite for reproducible, safe, and effective research. Impurities, whether they are residual solvents, starting materials, by-products, or the incorrect enantiomer, can drastically alter experimental outcomes, lead to false positives in screening campaigns, and introduce significant safety risks in therapeutic candidates.

This guide provides a comprehensive framework for researchers to independently verify and benchmark the purity of commercial lots of this crucial reagent. We will move beyond a simple recitation of methods to explain the scientific rationale behind our multi-pronged analytical approach, ensuring that every protocol is a self-validating system for generating trustworthy and actionable data.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each interrogating a different physicochemical property of the molecule. Our benchmarking strategy employs High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification, and Mass Spectrometry (MS) for identity verification.

Below is a workflow diagram illustrating the comprehensive purity assessment process for an incoming commercial sample.

G cluster_0 Sample Reception & Initial Checks cluster_1 Primary Analytical Benchmarking cluster_2 Data Analysis & Decision cluster_3 Outcome reception Receive Commercial Sample (e.g., Supplier A, B, C) docs Review Certificate of Analysis (CoA) reception->docs visual Visual Inspection (Color, Form) docs->visual hplc RP-HPLC (Chemical Purity Assay) visual->hplc chiral_hplc Chiral HPLC (Enantiomeric Excess) visual->chiral_hplc nmr ¹H & ¹³C NMR (Structural ID & Impurities) visual->nmr ms Mass Spectrometry (Molecular Weight ID) visual->ms analysis Compare Data vs. CoA & Across Suppliers hplc->analysis chiral_hplc->analysis nmr->analysis ms->analysis decision Qualified for Use? analysis->decision pass Pass decision->pass Yes fail Fail (Reject Lot) decision->fail No

Caption: Overall workflow for benchmarking commercial sample purity.

Reversed-Phase HPLC: Quantifying Chemical Purity

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity of a sample by separating the main component from non-chiral impurities.[3] For this compound, a polar and acidic compound, a reversed-phase (RP) method is ideal. We select a C18 column, which separates compounds based on hydrophobicity. To achieve good peak shape for the acidic analyte, we use a mobile phase with a low pH (e.g., using formic or phosphoric acid). This suppresses the ionization of the carboxylic acid, reducing peak tailing and improving resolution.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (where the carboxyl group weakly absorbs).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the tailing factor for the main peak should be between 0.9 and 1.5. This ensures the system is performing consistently.

  • Analysis: Inject the samples from each commercial supplier. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Chiral HPLC: Assessing Enantiomeric Excess (e.e.)

Expertise & Causality: Since Thiomorpholine-2-carboxylic acid possesses a stereocenter, quantifying its enantiomeric purity is paramount, as the biological activity often resides in only one enantiomer.[3] Chiral HPLC is the most accurate method for this determination.[4] The key is selecting a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing them to be separated. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including carboxylic acids.

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm, or similar polysaccharide-based column.

  • Mobile Phase: A mixture of Hexane, Isopropanol, and Trifluoroacetic Acid (TFA). A typical starting ratio is 80:20:0.1 (v/v/v). The TFA is crucial as an acidic modifier to improve peak shape.

  • Mode: Isocratic (constant mobile phase composition).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Resolution Standard: If available, use a racemic mixture of the compound to confirm that the method separates the two enantiomers. The resolution factor (Rs) between the two peaks should be >1.5.

  • Analysis: Inject samples from each supplier. The enantiomeric excess (% e.e.) is calculated using the formula: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

NMR Spectroscopy: Structural Verification and Impurity Profiling

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and identifying impurities.[1] ¹H NMR provides information on the proton environment, while ¹³C NMR confirms the carbon skeleton. The proton of the carboxylic acid is highly characteristic, appearing far downfield (typically 10-12 ppm) as a broad singlet.[5] By integrating the peaks in the ¹H NMR spectrum, we can confirm the relative number of protons in the molecule. Furthermore, NMR can detect common process impurities such as residual solvents (e.g., ethyl acetate, dichloromethane) or unreacted starting materials.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt well and does not exchange with the acidic N-H and O-H protons, allowing them to be observed.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to look for include the deshielded carboxylic acid proton (~10-12 ppm), the proton at the chiral center (α-proton), and the multiplets corresponding to the protons on the thiomorpholine ring.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon of the carboxylic acid should appear significantly downfield (~160-180 ppm).[5]

  • Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts and coupling patterns with known literature values or predicted spectra.

    • Impurity Identification: Look for small, unassigned peaks. Compare their chemical shifts to tables of common NMR solvents and potential synthesis-related impurities.

    • Quantitative NMR (qNMR): For a more advanced analysis, a certified internal standard can be added to accurately quantify the absolute purity (assay) of the material.

Mass Spectrometry: Identity Confirmation

Expertise & Causality: Mass Spectrometry (MS) provides a rapid and highly accurate determination of the compound's molecular weight, serving as a final confirmation of its identity. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6]

Experimental Protocol: LC-MS
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Method: Use the same chromatographic conditions as the RP-HPLC method described above, but replace the phosphoric acid with a volatile acid like formic acid, which is MS-compatible.[7]

  • Mass Range: Scan from m/z 50 to 500.

  • Analysis: The molecular formula of the free base is C₅H₉NO₂S, with a monoisotopic mass of approximately 147.04 Da.[8] In ESI+ mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 148.05. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million (ppm), providing unequivocal identification.

Comparative Data Analysis

To illustrate the benchmarking process, we present hypothetical data from the analysis of this compound sourced from three different commercial suppliers.

Table 1: Summary of Purity Analysis for Commercial Samples

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidWhite to Off-White Solid
RP-HPLC Purity (Area %) 99.6%97.8%99.1%≥ 98.0%
Chiral HPLC (% e.e.) 99.8%99.5%> 99.9%≥ 99.0%
¹H NMR Conforms to structureConforms, trace acetoneConforms to structureConforms, no major impurities
MS [M+H]⁺ (m/z) 148.0452148.0455148.0451148.0458 ± 5 ppm
Overall Assessment Pass Fail (Purity) Pass (High Quality) -

Table 2: Impurity Profile by RP-HPLC

Impurity (Retention Time)Supplier A (Area %)Supplier B (Area %)Supplier C (Area %)
Unknown Impurity 1 (4.5 min)0.15%1.20%Not Detected
Unknown Impurity 2 (7.8 min)0.25%0.85%0.71%
Unknown Impurity 3 (9.1 min)Not Detected0.15%0.19%
Total Impurities 0.40% 2.20% 0.90%

Discussion and Interpretation

The multi-technique analysis provides a clear and objective comparison between the suppliers.

  • Supplier A provides material of good quality that meets all standard acceptance criteria. The purity is high, and the enantiomeric excess is excellent.

  • Supplier B fails the benchmarking test. While its enantiomeric excess is acceptable, the chemical purity of 97.8% falls below the typical requirement of ≥98.0% for a starting material in drug development. The HPLC data reveals a significant amount of "Unknown Impurity 1," which would require further investigation (e.g., by MS/MS) before this lot could ever be considered for use. The presence of residual acetone, while minor, was also noted in the ¹H NMR.

  • Supplier C delivers the highest quality material. It has excellent chemical purity and an enantiomeric excess that is at the limit of detection for the chiral HPLC method.

This systematic approach prevents the introduction of substandard materials into the research and development pipeline, saving valuable time and resources.

G cluster_0 Choosing the Right Analytical Tool start What is the primary question? q1 Is this the correct compound? start->q1 Identity q2 What is the chemical purity? start->q2 Quantity q3 What is the enantiomeric purity? start->q3 Chirality q4 Are there solvent impurities? start->q4 Contaminants a1 Use NMR & Mass Spectrometry q1->a1 a2 Use RP-HPLC q2->a2 a3 Use Chiral HPLC q3->a3 a4 Use ¹H NMR q4->a4

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Benchmarking the purity of critical reagents like this compound is a fundamental exercise in scientific due diligence. Relying solely on a supplier's Certificate of Analysis is insufficient for high-stakes research and development. By employing an orthogonal set of analytical techniques—HPLC for chemical purity, Chiral HPLC for enantiomeric excess, NMR for structural integrity, and MS for identity—researchers can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach ensures the quality and reproducibility of experimental data, ultimately accelerating the path from discovery to innovation.

References

A Researcher's Guide to Uncovering Thiomorpholine Resistance with Comparative Genomics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on leveraging comparative genomics to dissect the mechanisms of resistance to thiomorpholine-based compounds. As researchers and drug development professionals, understanding how resistance emerges is paramount to creating durable and effective therapeutics. This guide eschews a rigid template, instead providing an in-depth, logic-driven workflow grounded in field-proven insights. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating approach to identifying the genetic underpinnings of drug resistance.

The Challenge: The Rise of Resistance to Thiomorpholine-Based Compounds

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] In agriculture, morpholine fungicides, which share a similar core structure, have been used for decades to control diseases like powdery mildew.[5][6] Their mechanism often involves the inhibition of key cellular pathways, such as sterol biosynthesis in fungi or critical signaling cascades like the PI3K/Akt/mTOR pathway in cancer cells.[1][5]

However, the persistent use of any potent therapeutic agent inevitably selects for the emergence of resistant populations, rendering once-effective treatments obsolete.[7][8][9] This resistance can arise from various genetic alterations, including point mutations in the drug's target protein, overexpression of the target, or enhanced efflux pump activity that removes the compound from the cell.[7] Identifying these causal genetic changes is the primary goal of our investigation.

The Strategy: Comparative Genomics as a Precision Tool

Comparative genomics offers a powerful and unbiased strategy to pinpoint the specific genetic mutations responsible for a newly acquired trait, such as drug resistance.[10][11][12] The core principle is simple yet profound: by comparing the complete genome sequence of a drug-resistant organism to that of its susceptible parent, we can identify every genetic alteration that has occurred. By intelligently filtering these changes, we can zero in on the specific mutation(s) that confer resistance.

This approach is superior to candidate gene approaches because it requires no prior assumptions about the mechanism of action. It allows for the discovery of entirely novel resistance mechanisms that would be missed by targeted sequencing.[13][14]

The Workflow: From Resistant Strain to Validated Gene

This section details a complete, end-to-end workflow. Each stage is designed to build upon the last, creating a self-validating cascade of evidence from initial observation to definitive proof.

digraph "Overall_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: High-level experimental workflow for identifying resistance genes.
Phase 1: Generating and Characterizing Resistant Strains

The foundation of any comparative genomics study is a well-characterized set of resistant and susceptible isolates. The goal is to generate multiple, independently-derived resistant lines from a single, susceptible parental strain. This is critical because it allows us to distinguish "driver" mutations (those causing resistance) from random, "passenger" mutations that accumulate during the experiment. A true resistance mutation is likely to appear in multiple independent lineages, whereas passenger mutations will be unique to each.

Experimental Protocol: In Vitro Evolution of Resistance

  • Establish Parental Line: Start with a clonal, genetically homogeneous population of the susceptible organism (bacterium, fungus, or cell line). This is your "wild-type" or sensitive control.

  • Determine Baseline MIC: Measure the Minimum Inhibitory Concentration (MIC) of the thiomorpholine compound for the parental strain using a standard broth microdilution or agar dilution assay. This is the lowest concentration that completely inhibits visible growth.

  • Initiate Drug Escalation: Culture the parental strain in the presence of the thiomorpholine compound at a sub-lethal concentration (e.g., 0.5x MIC).

  • Serial Passaging: Once growth is established, passage the culture into a fresh medium with a slightly increased drug concentration. Repeat this process, gradually escalating the concentration over many generations.

  • Isolate Resistant Clones: When the culture can reliably grow at a concentration significantly higher than the initial MIC (e.g., >8x MIC), plate the culture onto solid medium containing the high drug concentration to isolate single colonies.

  • Establish Independent Lines: Crucially, repeat steps 3-5 in parallel for at least three separate cultures to generate at least three independent resistant lineages.

  • Confirm Resistance Phenotype: For each isolated clone and the original parental strain, perform a final, rigorous MIC determination. This confirms the stability of the resistance phenotype and provides the quantitative data for comparison.

Data Presentation: Phenotypic Characterization

Summarize the results in a clear table.

Strain IDLineageDerivationMIC (µg/mL)Fold-Increase in Resistance
WT-Parental2-
RES-A1Evolved6432x
RES-B2Evolved3216x
RES-C3Evolved6432x
Phase 2: Whole-Genome Sequencing and Bioinformatic Analysis

With well-characterized strains in hand, we proceed to sequence their genomes to identify the underlying genetic changes.

Experimental Protocol: Sequencing and Analysis

  • DNA Extraction: Isolate high-quality, high-molecular-weight genomic DNA from the parental (WT) strain and each of the independent resistant clones (RES-A, RES-B, RES-C).

  • Library Preparation & Sequencing: Prepare sequencing libraries using a platform like Illumina, which provides high accuracy for detecting single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels).[15] Aim for a minimum of 30x genome coverage to ensure confident variant calling.

  • Bioinformatic Pipeline: Process the raw sequencing data through a robust bioinformatics pipeline. This is a critical stage where raw data is converted into a list of candidate mutations.

digraph "Bioinformatics_Pipeline" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Core bioinformatics pipeline for variant discovery.

Causality Behind the Pipeline:

  • Quality Control: Raw sequencing data contains errors. This step trims low-quality bases and removes adapter sequences to prevent false-positive variant calls.

  • Alignment: Reads are mapped to a high-quality reference genome. Using the parental strain's genome as the reference is ideal as it minimizes background genetic differences.

  • Variant Calling: Algorithms analyze the alignment file to identify positions where the sequenced reads from a resistant strain consistently differ from the reference genome.

  • Annotation: This step is crucial for interpretation. It adds biological context to each variant, such as which gene it is in and what effect it has on the protein (e.g., a missense mutation changes an amino acid, a nonsense mutation creates a premature stop codon).

  • Filtering and Prioritization: This is where the power of comparing independent lines becomes evident. We apply a series of logical filters to the list of all mutations:

    • Remove parental variants: Any variant present in the re-sequenced parental strain is a sequencing error or a pre-existing variation and is discarded.

    • Focus on high-impact mutations: Prioritize mutations predicted to have a functional effect: non-synonymous (amino acid change), frameshift, nonsense, or mutations in regulatory regions.

    • Identify shared genes/pathways: The key step. Look for genes that are mutated in all or at least two of the three independent resistant lines. This dramatically narrows the list of candidates.[10][16]

Data Presentation: Comparative Genomic Analysis

The final output of this phase is a prioritized list of candidate resistance mutations.

Gene IDGene NameLocusMutation (DNA)Mutation (Protein)Predicted EffectFound in Strains
Fg01234erg11Chr1:123456G -> AG143AMissenseRES-A, RES-C
Fg05678abc3Chr3:789012C -> TQ257*NonsenseRES-B
Fg09876mfs1Chr5:456789deletion at 102FrameshiftFrameshiftRES-A, RES-B, RES-C

This is example data. The genes erg11 (a sterol biosynthesis gene), abc3 (an ABC transporter), and mfs1 (a major facilitator superfamily transporter) are common types of fungicide resistance genes.[7][17][18]

Phase 3: Functional Validation – The Gold Standard of Proof

A genomic correlation is not proof of causation. The final and most critical phase is to experimentally validate that a candidate mutation directly causes resistance. This is achieved through precise genetic engineering.[19][20]

Experimental Protocol: Gene Validation

  • Allelic Exchange: This is the definitive test. Using a genetic tool like CRISPR/Cas9 or homologous recombination, introduce the specific candidate mutation (e.g., the frameshift in mfs1) into the original, susceptible parental strain.

    • Rationale: This isolates the effect of a single mutation. If the engineered "clean" mutant is now resistant to the thiomorpholine compound, you have proven that this specific mutation is sufficient to confer resistance.

  • Gene Complementation: In one of the resistant strains (e.g., RES-A), re-introduce a wild-type (susceptible) copy of the mutated gene (mfs1).

    • Rationale: If the mutation in mfs1 is indeed the cause of resistance, adding back a functional copy should restore sensitivity to the drug, effectively reversing the resistance phenotype.

  • Phenotypic Confirmation: Perform MIC testing on all engineered strains. The expected outcome for a validated resistance gene is that the allelic exchange mutant becomes resistant, and the complemented resistant strain becomes sensitive again.

Alternative & Complementary Approaches: Comparative Transcriptomics

While genomics identifies the heritable genetic changes, transcriptomics (using RNA-Seq) provides a snapshot of the cellular response by quantifying gene expression.[21][22][23]

FeatureComparative Genomics (WGS)Comparative Transcriptomics (RNA-Seq)
Analyte DNARNA
Primary Finding Causal genetic mutations (SNPs, indels, CNVs)Changes in gene expression (up/down-regulation)
Key Question What genetic change causes resistance?How does the cell respond to the drug?
Strength Directly identifies the root cause of heritable resistance.[15][24]Can reveal downstream pathways and adaptive responses, even without a fixed mutation.[16][25]
Limitation Does not measure gene expression changes.Correlation, not causation. A gene may be upregulated as a consequence of resistance, not the cause.[22]
Best Use Primary tool for identifying novel, stable resistance mechanisms.Complementary tool to understand the broader cellular reprogramming that occurs during resistance.

Synergy: The most powerful approach often involves both. For instance, a comparative genomics study might identify a mutation in a transcription factor. A follow-up transcriptomics experiment could then confirm that the target genes of this transcription factor (e.g., efflux pumps) are subsequently overexpressed in the resistant strain, providing a complete mechanistic story.[21]

Conclusion

The comparative genomics workflow detailed here provides a robust, unbiased, and self-validating framework for elucidating the mechanisms of resistance to thiomorpholine-based compounds. By starting with the careful generation of independent resistant lines, proceeding through a rigorous bioinformatic pipeline, and culminating in the gold-standard of functional validation, researchers can move from a simple phenotypic observation to a definitive genetic cause. This knowledge is not merely academic; it is essential for the rational design of next-generation compounds that can circumvent known resistance mechanisms, for the development of molecular diagnostics to monitor the spread of resistance, and for the implementation of strategies to preserve the efficacy of these valuable chemical scaffolds.

References

Safety Operating Guide

Proper Disposal of Thiomorpholine-2-Carboxylic Acid Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, technically grounded protocol for the proper disposal of thiomorpholine-2-carboxylic acid hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established safety data, regulatory guidelines, and sound laboratory practice.

PART 1: CORE DIRECTIVE: Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound, as a hydrochloride salt of a carboxylic acid, is inherently acidic and requires careful handling to prevent chemical burns and respiratory irritation.

Key Safety Considerations:

  • Corrosivity: The hydrochloride salt is acidic and can cause irritation or burns upon contact with skin, eyes, and mucous membranes.

  • Inhalation Hazard: Dust or aerosols may cause respiratory tract irritation.[1]

  • Environmental Hazard: Unneutralized acidic waste can harm aquatic life and disrupt local ecosystems. Do not let the product enter drains without proper neutralization and dilution.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves, when handling this compound.[2] All handling of the solid and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risk.

PART 2: Disposal Procedures: A Two-Tiered Approach

The appropriate disposal method for this compound depends on the quantity of waste and the capabilities of the laboratory. This guide presents two primary disposal pathways: in-lab neutralization for small quantities and professional disposal for larger quantities or when in-lab treatment is not feasible.

Tier 1: In-Lab Neutralization and Disposal of Small Quantities (Under 25 mL of Dilute Solution)

For very small quantities of dilute solutions, in-lab neutralization can be a safe and compliant disposal method. This procedure should only be performed by trained personnel.

Experimental Protocol for Neutralization:

  • Dilution: Slowly add the acidic waste solution to a large volume of cold water (at least a 10:1 water-to-acid solution ratio) in a suitable container (e.g., a large beaker). This minimizes heat generation during neutralization.[3]

  • Neutralization: While stirring the diluted acidic solution, slowly add a weak basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise.[4][5] Avoid using strong bases like sodium hydroxide initially, as this can generate significant heat.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Target pH: Continue adding the basic solution until the pH of the waste solution is neutral (between 6.0 and 8.0).[6][7]

  • Final Disposal: Once the pH is confirmed to be in the neutral range and the solution contains no other hazardous materials, it can be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[3]

  • Record Keeping: Document the neutralization procedure, including the chemical name, volume treated, pH before and after neutralization, and the date of disposal, in a chemical treatment log.[7]

Causality Behind Experimental Choices:

  • Dilution First: Diluting the acid before neutralization is a critical safety step to dissipate the heat generated during the exothermic acid-base reaction, preventing boiling and splashing of the corrosive solution.

  • Weak Base Preference: Using a weak base like sodium bicarbonate provides a more controlled and less exothermic reaction compared to a strong base, enhancing the safety of the procedure.

  • pH Verification: Ensuring a neutral pH before sewer disposal is a regulatory requirement to prevent corrosion of plumbing and to protect aquatic life from the harmful effects of acidic or basic wastewater.

Tier 2: Professional Disposal for Larger Quantities and Unused Product

For larger volumes of waste, unused or expired product, or when in-lab neutralization is not practical or safe, the use of a licensed hazardous waste disposal service is mandatory.[8][9][10][11][12]

Step-by-Step Protocol for Professional Disposal:

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and chemically compatible container.[2]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate concentration and volume of the waste.

  • Secure Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

Incineration as a Final Disposal Method:

For sulfur-containing organic compounds like this compound, high-temperature incineration in a facility equipped with afterburners and scrubbers is a common and effective disposal method.[1] This process ensures the complete destruction of the organic molecule. The scrubbers are essential for removing the resulting sulfur oxides (SOx) from the flue gas to prevent air pollution.[13][14][15] This is a highly specialized process that can only be carried out by licensed waste management facilities.

PART 3: Data Presentation and Visualization

Table 1: Key Data for this compound Disposal

PropertyValueSource
Chemical Name This compound[16][17]
CAS Number 88492-50-6[16][17]
Molecular Formula C₅H₁₀ClNO₂S[16]
Molecular Weight 183.66 g/mol [17]
Primary Hazard Acidic/CorrosiveInferred from hydrochloride salt structure
Recommended PPE Safety goggles, gloves, lab coat, chemical fume hood[2]
Small-Scale Disposal In-lab neutralization to pH 6.0-8.0 followed by sewer disposal[3][4][6][7]
Large-Scale Disposal Licensed hazardous waste disposal service (incineration)[1][8][9]

Diagram 1: Disposal Decision Workflow for this compound

DisposalWorkflow start Waste Generated: This compound assess_quantity Assess Quantity and Concentration start->assess_quantity small_quantity Small Quantity? (<25 mL of dilute solution) assess_quantity->small_quantity large_quantity Large Quantity or Solid Waste assess_quantity->large_quantity neutralize In-Lab Neutralization Protocol small_quantity->neutralize Yes professional_disposal Prepare for Professional Disposal small_quantity->professional_disposal No large_quantity->professional_disposal Yes verify_ph Verify pH is Neutral (6.0-8.0) neutralize->verify_ph sewer_disposal Dispose via Sanitary Sewer with Copious Water verify_ph->sewer_disposal Yes verify_ph->professional_disposal No end Disposal Complete sewer_disposal->end collect_waste Collect in Labeled, Compatible Container professional_disposal->collect_waste contact_ehs Contact EHS/Licensed Waste Contractor collect_waste->contact_ehs incineration Incineration by Licensed Facility contact_ehs->incineration incineration->end

Caption: Decision workflow for the proper disposal of this compound.

References

A Researcher's Guide to the Safe Handling of Thiomorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in pharmaceutical research and development, Thiomorpholine-2-carboxylic acid hydrochloride demands a comprehensive understanding of its handling and safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. By moving beyond a simple checklist and explaining the rationale behind these procedures, we aim to foster a culture of safety and build trust in your operational protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of this compound, a thorough risk assessment is paramount. While specific toxicological properties of this compound are not extensively documented, data from structurally related compounds, such as Thiomorpholine 1,1-dioxide and other thiomorpholine derivatives, indicate potential hazards.[1][2]

Based on available safety data sheets (SDS) for analogous compounds, researchers should anticipate that this compound may cause:

  • Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1]

Given these potential risks, a cautious approach is warranted. All handling should occur in a designated area, away from general laboratory traffic, to minimize cross-contamination and accidental exposure.

Engineering Controls: Your First Line of Defense

The primary method for mitigating exposure to any hazardous chemical is through robust engineering controls. These are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1][7][8]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1][5][9]

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are foundational, personal protective equipment provides a crucial final barrier between you and the chemical. The selection of appropriate PPE is not merely a suggestion but a requirement for safe handling.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions.[1][10]To prevent direct skin contact. Thiomorpholine derivatives can cause skin irritation.[1][3] Double-gloving provides an extra layer of protection against tears and permeation.
Eye Protection Chemical safety goggles with side shields or a face shield.[1]To protect the eyes from splashes or airborne particles. The hydrochloride salt form increases the risk of serious eye irritation upon contact.[3][5]
Body Protection A long-sleeved, impermeable laboratory coat that closes in the front.[1][11]To protect the skin on the arms and body from accidental spills.
Respiratory Protection Generally not required when handling small quantities within a fume hood. For larger quantities or in case of ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or P100) should be available.[8][12]The primary engineering control (fume hood) should prevent inhalation. A respirator is a secondary measure for non-routine situations or emergencies.
Step-by-Step Handling Procedures

Adherence to a standardized workflow minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Weighing:

  • Don appropriate PPE: Before entering the designated handling area, put on your lab coat, safety goggles, and a single pair of gloves.

  • Prepare the workspace: Ensure the chemical fume hood is clean and uncluttered. Place a disposable bench liner on the work surface.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a tared weigh boat.

  • Double-glove: Before handling the stock container, don a second pair of gloves.

  • Transfer: Carefully transfer the desired amount of the compound to a suitable container for your experiment.

  • Clean-up: After weighing, carefully clean the spatula and any other equipment used. Dispose of the weigh boat and outer gloves in the designated solid chemical waste container.

Solution Preparation:

  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed this compound.

  • Mixing: Cap the vessel and mix gently until the solid is fully dissolved.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed plan is your best defense.

Minor Spill (inside a fume hood):

  • Alert others: Inform your immediate colleagues of the spill.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[10]

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated chemical waste container.

  • Decontamination: Wipe the affected area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.

Major Spill (outside a fume hood) or Personal Exposure:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][12][13] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][13]

Workflow for a Minor Chemical Spill

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Cleanup Cleanup & Decontamination cluster_Disposal Waste Disposal Alert Alert Colleagues Contain Contain Spill (Inert Absorbent) Alert->Contain Simultaneously Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Surface (Solvent & Soap/Water) Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Caption: Minor chemical spill response workflow.

Storage and Disposal: Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.[7][8]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational document; always refer to the specific Safety Data Sheet provided by the manufacturer and your institution's chemical hygiene plan for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine-2-carboxylic acid hydrochloride
Reactant of Route 2
Thiomorpholine-2-carboxylic acid hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.